1,4-Bis(chlorodifluoromethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-bis[chloro(difluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F4/c9-7(11,12)5-1-2-6(4-3-5)8(10,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNDPTMROCQNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)Cl)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346307 | |
| Record name | 1,4-Bis(chlorodifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2629-68-7 | |
| Record name | 1,4-Bis(chlorodifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2629-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis-(chloro-difluoro-methyl)-benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(chlorodifluoromethyl)benzene | |
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| Record name | 1,4-bis[chloro(difluoro)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.566 | |
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Foundational & Exploratory
1,4-Bis(chlorodifluoromethyl)benzene CAS number
An In-Depth Technical Guide to 1,4-Bis(chlorodifluoromethyl)benzene
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with fluorinated organic compounds. It provides an in-depth exploration of this compound (CAS No. 2629-68-7), moving beyond a simple data sheet to offer insights into its synthesis, properties, applications, and handling. The structure herein is designed to logically present the scientific narrative of this compound, emphasizing the causality behind its chemical characteristics and utility.
Core Compound Identification and Profile
This compound is an aromatic organic compound distinguished by a central benzene ring substituted at the para (1 and 4) positions with chlorodifluoromethyl (-CF₂Cl) groups.[1] This substitution pattern imparts unique chemical and physical properties that make it a valuable intermediate in the synthesis of specialized chemicals, particularly within the pharmaceutical and agrochemical sectors.[2]
The CAS Registry Number for this compound is 2629-68-7 .[1][2][3][4]
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. This data is essential for planning experimental work, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 2629-68-7 | [1][2][3][4][5] |
| Molecular Formula | C₈H₄Cl₂F₄ | [2][3][4][5] |
| Molecular Weight | 247.02 g/mol | [2][3][5] |
| Appearance | Colorless to pale yellow liquid or solid | [1][2][4] |
| Melting Point | 11-12 °C | [4][6] |
| Boiling Point | 181.85 °C to 205.85 °C (at 1 atm) | [6] |
| Density | ~1.46 g/cm³ | [4] |
| Flash Point | 150 °C | [4] |
| Solubility | Sparingly soluble in water | [2] |
| IUPAC Name | 1,4-bis[chloro(difluoro)methyl]benzene | [4][5] |
| InChI Key | ZFNDPTMROCQNRJ-UHFFFAOYSA-N | [2][4][5] |
| Canonical SMILES | FC(F)(Cl)C1=CC=C(C=C1)C(F)(F)Cl | [1][2][4] |
Synthesis Pathway and Mechanistic Considerations
The industrial synthesis of this compound is not extensively detailed in readily available literature, but its structure strongly suggests a logical pathway originating from a common bulk chemical, p-xylene. This multi-step synthesis is predicated on well-established principles of radical halogenation followed by a halogen exchange (HALEX) reaction.
Overall Synthesis Workflow
The transformation from p-xylene involves two primary stages: exhaustive chlorination of the methyl groups, followed by partial fluorination.
References
An In-depth Technical Guide to 1,4-Bis(chlorodifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,4-Bis(chlorodifluoromethyl)benzene, a versatile fluorinated aromatic compound. This document includes key data, experimental protocols for its synthesis and analysis, and a visualization of its primary synthetic route, tailored for professionals in research and development.
Core Chemical Properties
This compound, with the CAS number 2629-68-7, is a halogenated aromatic compound.[1] It is recognized for its thermal stability and is utilized as a key building block in the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals. It also finds application in the electronics industry as a dielectric material. The presence of chlorodifluoromethyl groups imparts unique reactivity and properties to the benzene ring.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂F₄ | [1] |
| Molecular Weight | 247.01 g/mol | [1] |
| CAS Number | 2629-68-7 | [1] |
| Appearance | Colorless liquid or solid | - |
| Boiling Point | 181.85 - 205.85 °C | - |
| Melting Point | 12 °C | - |
| IUPAC Name | This compound | [1] |
| Synonyms | p-Bis(chlorodifluoromethyl)benzene | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the halogen exchange fluorination of 1,4-bis(trichloromethyl)benzene.[2] This reaction is typically carried out using a fluorinating agent such as anhydrous hydrogen fluoride. The process may be conducted with or without a catalyst, such as a metal halide, at elevated temperatures and pressures.[3]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis via Halogen Exchange
This protocol is a representative procedure based on established methods for the fluorination of polychlorinated aromatic compounds.[2][3][4]
Materials:
-
1,4-Bis(trichloromethyl)benzene
-
Anhydrous Hydrogen Fluoride (HF)
-
Metal Halide Catalyst (e.g., Antimony(V) chloride, optional)
-
Pressure-resistant reactor (e.g., stainless steel autoclave) equipped with a stirrer and temperature control
-
Ice
-
Water
-
Organic solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Charging the Reactor: In a well-ventilated fume hood, carefully charge the pressure-resistant reactor with 1,4-bis(trichloromethyl)benzene. If using a catalyst, add it at this stage.
-
Introduction of HF: Cool the reactor and slowly introduce a molar excess of anhydrous hydrogen fluoride.
-
Reaction Conditions: Seal the reactor and gradually heat the mixture to the desired reaction temperature (typically between 50-150°C), while stirring.[3] The internal pressure of the reactor will increase. Monitor the temperature and pressure throughout the reaction. The reaction time can vary from a few hours to several hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Pour the reaction mixture onto ice to quench the reaction and neutralize any remaining HF.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution until neutral. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Analytical Characterization
The identity and purity of this compound can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: GC-MS Analysis
This protocol provides a general framework for the GC-MS analysis of halogenated benzene derivatives.[5][6][7]
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for separating aromatic compounds (e.g., DB-5ms or equivalent)
-
Helium carrier gas
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).
GC-MS Conditions (Typical):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1 mL/min (constant flow)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-350
Data Analysis:
-
The retention time of the peak corresponding to this compound can be used for identification.
-
The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak, which can be used to confirm the structure of the compound.[1]
Experimental Protocol: NMR Spectroscopic Analysis
This protocol outlines the general procedure for acquiring ¹H and ¹⁹F NMR spectra of fluorinated aromatic compounds.[8][9][10]
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).[9]
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum. The aromatic protons of the benzene ring are expected to appear in the region of 7-8 ppm.
¹⁹F NMR Acquisition:
-
Acquire a fluorine-19 NMR spectrum. The two equivalent chlorodifluoromethyl groups will give a single resonance. The chemical shift will be characteristic of the -CClF₂ group attached to an aromatic ring.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[11] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide is intended to provide a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. This compound | C8H4Cl2F4 | CID 611125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 3. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]
- 4. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. biophysics.org [biophysics.org]
- 11. This compound | 2629-68-7 [amp.chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure of 1,4-Bis(chlorodifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and properties of 1,4-Bis(chlorodifluoromethyl)benzene. It is a synthetically versatile organofluorine compound with emerging applications in materials science and as a building block in the development of novel pharmaceuticals and agrochemicals. This document consolidates available data on its chemical identity, physicochemical properties, synthesis, and spectroscopic characterization. The guide also explores the significance of the chlorodifluoromethyl moiety in medicinal chemistry, offering insights for its potential application in drug design and development.
Chemical Identity and Nomenclature
This compound is an aromatic compound characterized by a central benzene ring substituted at the para positions with two chlorodifluoromethyl groups.
| Identifier | Value |
| IUPAC Name | 1,4-bis[chloro(difluoro)methyl]benzene[1] |
| CAS Number | 2629-68-7[1] |
| Chemical Formula | C₈H₄Cl₂F₄[1] |
| Molecular Weight | 247.02 g/mol [1] |
| Canonical SMILES | C1=CC(=CC=C1C(F)(F)Cl)C(F)(F)Cl |
| InChI Key | ZFNDPTMROCQNRJ-UHFFFAOYSA-N[1] |
| Synonyms | p-Bis(chlorodifluoromethyl)benzene, α,α'-Dichloro-α,α,α',α'-tetrafluoro-p-xylene |
Physicochemical Properties
This compound is typically described as a colorless to pale yellow liquid or solid, a variance that may depend on purity and ambient temperature.[2] It exhibits high thermal stability, a characteristic feature of many fluorinated organic compounds.
| Property | Value | Source |
| Physical State | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Sparingly soluble in water | [2] |
| Computed XLogP3 | 4.3 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
Molecular Structure and Geometry
The central benzene ring is planar, with the two chlorodifluoromethyl groups situated at opposite ends (para position). The carbon atoms of the benzene ring are sp² hybridized, leading to trigonal planar geometry around each, with bond angles of approximately 120°. The carbon atoms of the chlorodifluoromethyl groups are sp³ hybridized, resulting in a tetrahedral geometry. Free rotation is expected around the C-C single bonds connecting the benzene ring to the substituent groups.
Synthesis
The primary synthetic route to this compound involves the fluorination of 1,4-bis(trichloromethyl)benzene. This precursor is industrially prepared via the chlorination of p-xylene.
A reported method involves the reaction of 1,4-bis(trichloromethyl)benzene with hydrogen fluoride in 1,2-dichloroethane, which affords this compound in a 79% yield.
Experimental Protocol: Synthesis of this compound (General Procedure)
-
Step 1: Chlorination of p-Xylene. p-Xylene is subjected to exhaustive chlorination, often under photochemical initiation, to yield 1,4-bis(trichloromethyl)benzene.
-
Step 2: Fluorination. The resulting 1,4-bis(trichloromethyl)benzene is then treated with a fluorinating agent, such as hydrogen fluoride, to substitute chlorine atoms with fluorine. The reaction conditions, including temperature, pressure, and the presence of a catalyst, are critical for achieving the desired degree of fluorination and minimizing side products.
Caption: Synthesis of this compound.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
Mass Spectrometry
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected around m/z 246, considering the isotopic distribution of chlorine.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
-
C-H stretching vibrations of the aromatic ring.
-
C=C stretching vibrations of the benzene ring.
-
Strong C-F stretching vibrations.
-
C-Cl stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for this compound was not found in the searched literature, the expected spectra can be predicted based on its structure.
-
¹H NMR: Due to the symmetry of the molecule, a single signal, likely a singlet or a narrow multiplet, is expected for the four equivalent aromatic protons.
-
¹³C NMR: The spectrum would show signals for the aromatic carbons and the carbon of the chlorodifluoromethyl group. Due to symmetry, fewer signals than the total number of carbon atoms are expected.
-
¹⁹F NMR: A single resonance is anticipated for the four equivalent fluorine atoms. The chemical shift and coupling to other nuclei would provide valuable structural information.
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis, particularly for introducing fluorinated moieties into larger molecules.
Role of the Chlorodifluoromethyl Group in Medicinal Chemistry
The chlorodifluoromethyl (-CF₂Cl) group is a precursor to the medicinally important difluoromethyl (-CF₂H) group. The -CF₂H moiety is recognized as a lipophilic hydrogen-bond donor and a bioisostere for thiol and alcohol groups.[3] The introduction of such fluorinated groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.[3]
-
Lipophilicity: Fluorine substitution can modulate the lipophilicity of a molecule, affecting its absorption, distribution, and excretion.
-
Binding Affinity: The unique electronic properties of fluorine can alter the pKa of nearby functional groups and lead to favorable interactions with biological targets.
The chlorodifluoromethyl group itself can be a versatile synthetic handle, allowing for further chemical transformations to generate a diverse range of fluorinated compounds for screening in drug discovery programs.[3]
Caption: Role of the -CF2Cl group in drug design.
Materials Science Applications
This compound is also utilized in the field of electronics as a dielectric material due to its high dielectric constant and low electrical conductivity.[2]
Safety and Handling
This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Conclusion
This compound is a fluorinated aromatic compound with significant potential as a synthetic intermediate. Its molecular structure, characterized by a para-substituted benzene ring with two chlorodifluoromethyl groups, imparts properties that are of interest in both medicinal chemistry and materials science. While a comprehensive experimental characterization of its molecular geometry is still needed, the available spectroscopic and synthetic data provide a solid foundation for its further investigation and application. The ability to serve as a precursor to the difluoromethyl group makes it a particularly attractive building block for the design of next-generation pharmaceuticals with enhanced metabolic stability and tailored physicochemical properties.
References
1,4-Bis(chlorodifluoromethyl)benzene IUPAC name
An In-depth Technical Guide to 1,4-Bis(chlorodifluoromethyl)benzene
This technical guide provides a comprehensive overview of this compound, including its chemical identity, properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Nomenclature
The compound with the common name this compound is systematically named according to IUPAC nomenclature.
-
Synonyms: 1,4-Bis-(chloro-difluoro-methyl)-benzene, p-Bis(chlorodifluoromethyl)benzene, α,α'-Dichloro-α,α,α',α'-tetrafluoro-p-xylene[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.
| Property | Value | Source |
| Appearance | Clear, colorless liquid | [3] |
| Melting Point | 11-12 °C | [4] |
| Boiling Point | 55.5 °C at 3.8 mmHg | [4] |
| Density | 1.46 g/cm³ | [4] |
| Flash Point | >150 °C | [4] |
| Storage Temperature | 2-8 °C | [3] |
| Solubility | Sparingly soluble in water | [3] |
| LogP | 3.93-4.37 | [4] |
Synthesis
The primary route for the synthesis of this compound involves the fluorination of 1,4-bis(trichloromethyl)benzene. The precursor, 1,4-bis(trichloromethyl)benzene, is prepared by the free-radical chlorination of p-xylene.
Synthesis of 1,4-Bis(trichloromethyl)benzene (Precursor)
1,4-Bis(trichloromethyl)benzene is produced by the exhaustive chlorination of p-xylene, typically under UV irradiation to initiate the free-radical reaction.
Reaction: C₆H₄(CH₃)₂ + 6Cl₂ --(UV light)--> C₆H₄(CCl₃)₂ + 6HCl
Synthesis of this compound
The target compound is synthesized by the partial fluorination of 1,4-bis(trichloromethyl)benzene using hydrogen fluoride in a suitable solvent. A 79% yield has been reported for this reaction.[2]
Reaction: C₆H₄(CCl₃)₂ + 4HF --(1,2-dichloroethane)--> C₆H₄(CClF₂)₂ + 4HCl
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol based on the reported synthesis.
Materials:
-
1,4-Bis(trichloromethyl)benzene
-
Anhydrous hydrogen fluoride (HF)
-
1,2-Dichloroethane (solvent)
-
Reaction vessel suitable for handling HF (e.g., a pressure-resistant fluoropolymer or stainless steel reactor)
-
Stirring apparatus
-
Temperature control system
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus for purification
Procedure:
-
In a suitable reaction vessel, dissolve 1,4-bis(trichloromethyl)benzene in 1,2-dichloroethane under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0-10 °C).
-
Carefully add anhydrous hydrogen fluoride to the reaction mixture with stirring. The molar ratio of HF to the starting material should be carefully controlled to achieve the desired degree of fluorination.
-
Allow the reaction to proceed at a controlled temperature with continuous stirring. The reaction progress can be monitored by techniques such as GC-MS.
-
Upon completion, carefully quench the reaction by pouring the mixture into a cold, aqueous solution of a neutralizing agent like sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a suitable drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Applications
This compound is a valuable building block in organic synthesis, particularly for introducing fluorinated moieties into larger molecules.
-
Pharmaceutical and Agrochemical Synthesis: The chlorodifluoromethyl group can be a key structural motif in bioactive molecules. This compound serves as a precursor for introducing this group onto aromatic rings, which can influence properties like lipophilicity, metabolic stability, and binding affinity.
-
Materials Science: It is used as a monomer or precursor in the synthesis of fluorinated polymers. These polymers can possess desirable properties such as high thermal stability, chemical resistance, and specific dielectric properties, making them suitable for applications in electronics and high-performance materials.[3]
Safety and Handling
This compound is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound from p-xylene.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of the target compound.
Conceptual Application in Drug Discovery
References
In-Depth Technical Guide on the Spectral Data of 1,4-Bis(chlorodifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and predicted spectral data for 1,4-Bis(chlorodifluoromethyl)benzene (CAS No: 2629-68-7). The information is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.
Compound Information
| Property | Value |
| IUPAC Name | 1,4-bis[chloro(difluoro)methyl]benzene |
| Molecular Formula | C₈H₄Cl₂F₄ |
| Molecular Weight | 247.01 g/mol |
| Structure |
|
Spectral Data Summary
The following tables summarize the available and predicted spectral data for this compound.
Mass Spectrometry (GC-MS)
The gas chromatography-mass spectrometry data indicates the key fragmentation patterns of the molecule.
| m/z Value | Relative Intensity | Note |
| 211 | Top Peak | [M-Cl]⁺ Fragment |
| 176 | 2nd Highest | [M-Cl-Cl]⁺ or [M-CClF₂]⁺ Fragment |
| 213 | 3rd Highest | Isotopic peak of 211 |
| [1] |
Infrared (IR) Spectroscopy
While a specific experimental spectrum is not publicly available, the expected characteristic infrared absorption bands for the functional groups present in this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1585 | Medium | Aromatic C=C Stretch |
| 1500 - 1400 | Medium | Aromatic C=C Stretch |
| 1200 - 1000 | Strong | C-F Stretch |
| 850 - 750 | Strong | C-Cl Stretch |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend (para-disubstituted) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Due to the symmetry of the para-substituted benzene ring, a single signal is expected for the four aromatic protons.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.8 | Singlet (s) | 4H | Aromatic (Ar-H) |
Three distinct signals are predicted for the carbon environments in the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~ 135 - 140 | Aromatic C (substituted, C-CClF₂) |
| ~ 128 - 132 | Aromatic CH |
| ~ 120 - 125 (triplet) | Chlorodifluoromethyl Carbon (-CClF₂) |
A single signal is expected for the four equivalent fluorine atoms.
| Predicted Chemical Shift (δ) ppm (vs. CFCl₃) | Assignment |
| ~ -50 to -70 | -CClF₂ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the identification and fragmentation analysis of this compound.
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet using a splitless or split injection mode.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 60 °C, hold for 2 minutes.
-
Ramp up to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum at that retention time will provide the fragmentation pattern for structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This method is used to identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation:
-
For Liquid Samples: A small drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
For Solid Samples (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a small amount of the solid sample placed directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
These protocols are for obtaining ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if the solvent does not contain it. For ¹⁹F NMR, an external or internal standard such as CFCl₃ can be used.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 128-1024 (or more, as ¹³C has a low natural abundance).
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical spectral width: A range appropriate for the expected chemical shift (e.g., +50 to -250 ppm relative to CFCl₃).
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
Data Analysis: Process the raw data (Free Induction Decay - FID) using Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and determine the chemical shifts (δ) and coupling constants (J) for all spectra.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, culminating in the identification of this compound using the spectral data discussed.
Caption: Workflow for structural elucidation.
References
In-Depth Technical Guide to 1,4-Bis(chlorodifluoromethyl)benzene: Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for 1,4-Bis(chlorodifluoromethyl)benzene (CAS No. 2629-68-7). The information is intended to support researchers, scientists, and professionals in drug development in the safe use and management of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a colorless liquid.[1] It is characterized by two chlorodifluoromethyl groups attached to a benzene ring.[2] This compound is utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[2] While it exhibits excellent thermal stability, specific quantitative data on its toxicity are limited.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄Cl₂F₄ | [1][3] |
| Molecular Weight | 247.02 g/mol | [1][3] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 12 °C | [1] |
| Boiling Point | 181.85°C - 205.85°C (at 1 atm) | [1] |
| Flash Point | > 150 °C | [1] |
| Storage Temperature | 2-8°C | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin, eye, and respiratory irritation.[1][4]
GHS Hazard Statements: [4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning[4]
Experimental Protocols for Hazard Assessment
Standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for determining the hazardous properties of chemicals. The following are summaries of the relevant OECD test guidelines for the identified hazards of this compound.
Skin Irritation Testing (OECD Test Guideline 439)
This in vitro test method utilizes a reconstructed human epidermis (RhE) model to assess skin irritation.[1][6] The test chemical is applied to the surface of the RhE tissue.[6] Irritant potential is determined by measuring cell viability, typically through an MTT assay, after a specified exposure period.[7] A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the chemical is a skin irritant.[6]
Eye Irritation Testing (OECD Test Guideline 405)
This in vivo test is designed to evaluate the potential of a substance to cause eye irritation or corrosion.[8] A single dose of the chemical is applied to the eye of an experimental animal, with the untreated eye serving as a control.[9] The degree of irritation is scored at specific intervals by examining the cornea, iris, and conjunctiva.[8] To minimize animal distress, the use of analgesics and anesthetics is recommended.[4]
Acute Inhalation Toxicity Testing (OECD Test Guideline 403 & 436)
These guidelines describe methods for assessing the health hazards associated with short-term inhalation exposure to a chemical.[2][10] In the traditional LC50 protocol (TG 403), animals are exposed to various concentrations of the test substance for a set duration, typically 4 hours.[10][11] The Acute Toxic Class (ATC) method (TG 436) uses a stepwise procedure with fixed concentrations to rank toxicity.[2][12] Observations of the animals' health and any mortalities are recorded to determine the inhalation toxicity of the substance.[11]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure safety in the laboratory.
Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (see Section 5).[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Take measures to prevent the buildup of electrostatic charge.[1]
-
Wash hands thoroughly after handling.[1]
Storage
-
Store in a tightly closed container.[1]
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials and foodstuff containers.[1]
-
The recommended storage temperature is between 2-8°C.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, use a full-face respirator with an appropriate cartridge.[1]
First Aid Measures
In case of exposure, follow these first aid procedures immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: The compound is not highly flammable, but containers may explode when heated.[7]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[1]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[1]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite). Collect the material in a suitable, closed container for disposal. Use spark-proof tools during cleanup.[1]
Logical Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a research environment.
Caption: Safe handling workflow for this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. x-cellr8.com [x-cellr8.com]
- 7. oecd.org [oecd.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. oecd.org [oecd.org]
- 10. eurolab.net [eurolab.net]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
Thermal Stability of 1,4-Bis(chlorodifluoromethyl)benzene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(chlorodifluoromethyl)benzene is a fluorinated aromatic compound with potential applications in various fields, including electronics and as a building block in chemical synthesis.[1] While noted for its excellent thermal stability, specific quantitative data regarding its decomposition profile is not extensively documented in publicly available literature.[1] This technical guide provides an overview of the known properties of this compound, outlines standardized experimental protocols for determining its thermal stability, and presents a logical workflow for such an analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.
Introduction
This compound, with the chemical formula C₈H₄Cl₂F₄, is a halogenated xylene derivative.[1][2] Its structure, featuring a benzene ring substituted with two chlorodifluoromethyl groups at the para positions, suggests a high degree of chemical and thermal stability. Such characteristics are typical of fluorinated organic molecules and are critical for applications in high-temperature environments or processes. Understanding the thermal decomposition limits and behavior of this compound is essential for ensuring its safe handling, storage, and effective use in research and development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below. It is important to note the absence of specific thermal decomposition data in the available literature.
| Property | Value | Reference |
| Molecular Formula | C₈H₄Cl₂F₄ | [1][2] |
| Molecular Weight | 247.02 g/mol | [1] |
| CAS Number | 2629-68-7 | [2][3] |
| Melting Point | 11-12 °C | [4] |
| Boiling Point | 55.5 °C at 3.8 mmHg | [4] |
| Density | 1.46 g/cm³ | [4] |
| Flash Point | >150 °C | [4] |
| Thermal Stability | Described as "excellent" but no quantitative data available. | [1] |
Experimental Protocols for Thermal Stability Analysis
To address the gap in quantitative thermal stability data for this compound, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These techniques are fundamental in characterizing the thermal properties of chemical compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Select an appropriate sample pan, typically platinum or alumina, that is inert to the sample and any potential decomposition products.
-
Tare the sample pan before dispensing the sample.
-
-
Sample Preparation:
-
Accurately weigh a 5-10 mg sample of this compound into the tared sample pan.
-
Record the exact sample weight.
-
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate of 20-50 mL/min. An inert atmosphere is recommended for initial characterization of inherent stability.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min. The final temperature should be sufficient to ensure complete decomposition.
-
-
Data Collection: Record the sample mass, temperature, and time throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tₒ), defined as the temperature at which significant weight loss begins.
-
Identify the temperature of maximum decomposition rate (Tₘₐₓ) from the peak of the first derivative of the TGA curve (DTG curve).
-
Quantify the percentage of weight loss at different temperature intervals and the final residual mass.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with the thermal decomposition of this compound.
Methodology:
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Use hermetically sealed aluminum pans to contain the liquid sample and prevent volatilization before decomposition.
-
-
Sample Preparation:
-
Accurately weigh a 2-5 mg sample of this compound into a tared aluminum pan.
-
Hermetically seal the pan.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 0 °C.
-
Ramp the temperature from 0 °C to 400 °C at a constant heating rate of 10 °C/min. The final temperature should be chosen to encompass the expected decomposition range without causing excessive pressure buildup in the sealed pan.
-
-
Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the melting point from the onset of the melting endotherm.
-
Calculate the heat of fusion by integrating the area of the melting peak.
-
Identify any exothermic peaks in the higher temperature range, which would indicate thermal decomposition. Note the onset temperature and the peak maximum of any such exotherms.
-
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of a compound like this compound.
Caption: Workflow for Thermal Stability Assessment.
Conclusion
While this compound is reported to possess high thermal stability, a thorough quantitative investigation using techniques such as TGA and DSC is necessary to establish its operational limits for various applications. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct such an analysis. The resulting data will be crucial for ensuring the safe and effective utilization of this compound in the development of new materials and chemical processes. Further research into the thermal decomposition products and mechanisms would also be of significant value to the scientific community.
References
An In-depth Technical Guide to 1,4-Bis(chlorodifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Bis(chlorodifluoromethyl)benzene, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. This document details its discovery, synthesis, and physicochemical properties. A detailed experimental protocol for its efficient synthesis is provided, along with a compilation of its spectroscopic data for characterization. While its potential as a building block for pharmaceuticals and agrochemicals is recognized, this guide also highlights the current gap in knowledge regarding its specific biological activities and mechanisms of action.
Introduction
This compound (CAS No. 2629-68-7) is a halogenated organic compound characterized by a central benzene ring substituted with two chlorodifluoromethyl groups at the para positions. Its unique structure, combining the stability of an aromatic ring with the electron-withdrawing nature of the chlorodifluoromethyl groups, makes it a valuable intermediate in the synthesis of more complex fluorinated molecules.[1] Such compounds are of significant interest in drug development and materials science due to the often-enhanced metabolic stability, binding affinity, and lipophilicity conferred by fluorine atoms. This guide aims to consolidate the available technical information on this compound to support further research and development efforts.
Physicochemical Properties
This compound is a colorless liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₄Cl₂F₄ | [2] |
| Molecular Weight | 247.02 g/mol | [2][3] |
| CAS Number | 2629-68-7 | [2] |
| Appearance | Colorless liquid | |
| Solubility | Sparingly soluble in water |
Table 1: Physicochemical Properties of this compound
Synthesis and Discovery
The efficient synthesis of this compound was reported by Dolbier, Duan, and Rong in 2007. Their method provides a high-yield conversion from a readily available starting material.
Synthetic Scheme
The synthesis involves the selective partial fluorination of 1,4-bis(trichloromethyl)benzene using anhydrous hydrogen fluoride (HF) in the presence of an inert solvent, 1,2-dichloroethane.
Caption: Synthetic route to this compound.
Experimental Protocol
The following is a detailed experimental protocol adapted from the work of Dolbier, Duan, and Rong.
Materials:
-
1,4-Bis(trichloromethyl)benzene
-
Anhydrous Hydrogen Fluoride (HF)
-
1,2-Dichloroethane
-
Standard laboratory glassware for handling anhydrous reagents
-
Appropriate personal protective equipment (PPE) for handling HF
Procedure:
-
A slurry of 1,4-bis(trichloromethyl)benzene is prepared in a small amount of 1,2-dichloroethane in a suitable reaction vessel.
-
Anhydrous hydrogen fluoride is carefully added to the slurry.
-
The reaction mixture is warmed. The specific temperature and reaction time should be optimized based on the original publication's parameters.
-
Upon completion of the reaction (monitored by an appropriate technique such as GC-MS or ¹⁹F NMR), the excess HF is carefully quenched or removed.
-
The reaction mixture is worked up using standard aqueous and organic extraction procedures.
-
The crude product is purified, typically by distillation or column chromatography, to yield pure this compound.
Yield:
The reported yield for this synthesis is 79%.
Spectroscopic Data for Characterization
Accurate characterization of this compound is crucial for its use in further applications. The following table summarizes its key spectroscopic data.
| Spectroscopic Technique | Data | Reference |
| Mass Spectrometry (GC-MS) | Key fragments and their relative intensities can be found in the NIST Mass Spectrometry Data Center. | [4] |
| Infrared (IR) Spectroscopy | The vapor phase IR spectrum is available on SpectraBase. | [4] |
| ¹H NMR Spectroscopy | The proton NMR spectrum is expected to show a singlet for the four aromatic protons. | |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will show signals for the aromatic carbons and the chlorodifluoromethyl carbons, with characteristic C-F coupling. | |
| ¹⁹F NMR Spectroscopy | The fluorine NMR spectrum is expected to show a singlet corresponding to the chemically equivalent fluorine atoms. |
Table 2: Spectroscopic Data for this compound
Applications and Future Outlook
This compound is primarily utilized as a building block in organic synthesis. Its potential applications stem from the unique properties imparted by the chlorodifluoromethyl groups.
References
An In-Depth Technical Guide to the Early Studies of 1,4-Bis(chlorodifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(chlorodifluoromethyl)benzene is a halogenated aromatic compound with the chemical formula C₈H₄Cl₂F₄.[1][2] Characterized by a central benzene ring substituted at the para positions with two chlorodifluoromethyl groups, this compound has garnered interest as a versatile building block in the synthesis of more complex fluorinated molecules.[1] Its unique electronic properties and thermal stability make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] This technical guide provides a comprehensive overview of the early studies on this compound, with a focus on its synthesis, chemical properties, and the foundational experimental work that established its utility.
Physicochemical Properties
This compound is typically a colorless liquid or a low-melting solid at room temperature.[1][3] It is sparingly soluble in water but exhibits good solubility in many organic solvents.[1] The presence of both chlorine and fluorine atoms in the side chains, along with the aromatic ring, imparts a unique combination of polarity and lipophilicity to the molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂F₄ | [1][2] |
| Molecular Weight | 247.02 g/mol | [1][2] |
| Melting Point | 11-12 °C | [3] |
| Boiling Point | 55.5 °C at 3.8 mmHg | [3] |
| Density | 1.46 g/cm³ | [3] |
Early Synthetic Methodologies
The primary and most efficient route for the synthesis of this compound involves the controlled fluorination of 1,4-bis(trichloromethyl)benzene. Early investigations into this transformation aimed to achieve selective replacement of two chlorine atoms with fluorine on each methyl group, a challenging task due to the progressive difficulty of halogen exchange.
The Dolbier Method: A Foundational Approach
A significant advancement in the synthesis of this compound was reported by Dolbier, Duan, and Rong in 2007. Their work detailed an efficient and selective partial fluorination of 1,4-bis(trichloromethyl)benzene using anhydrous hydrogen fluoride (HF).
Reaction Scheme:
Figure 1: Synthesis of this compound from 1,4-Bis(trichloromethyl)benzene.
Experimental Protocol (Based on the Dolbier et al. 2007 publication):
-
Reactor Setup: A mixture of 1,4-bis(trichloromethyl)benzene and a small amount of an inert solvent, such as 1,2-dichloroethane, is placed in a suitable pressure reactor.
-
Addition of HF: Anhydrous hydrogen fluoride is then introduced into the reactor. The use of an inert solvent is crucial as it facilitates the formation of a slurry, which allows for a more controlled reaction with the solid starting material.
-
Reaction Conditions: The reaction mixture is warmed to a specific temperature and maintained for a set period to allow for the selective fluorination to occur.
-
Work-up: After the reaction is complete, the excess HF and the solvent are carefully removed. The crude product is then purified, typically by distillation, to yield pure this compound.
This method was found to produce the desired product in a high yield of 79%.[4] The key to the success of this procedure lies in the controlled reaction conditions that favor the partial fluorination over the formation of more highly fluorinated byproducts.
Early Characterization and Applications
Early studies on this compound focused on its characterization and exploring its potential as a precursor for other valuable compounds.
Spectroscopic Data
The structure of this compound has been confirmed by standard spectroscopic methods, including NMR and mass spectrometry. The presence of the chlorodifluoromethyl groups gives rise to characteristic signals in the ¹⁹F NMR spectrum, while the aromatic protons are observable in the ¹H NMR spectrum.
Utility in Synthesis
One of the earliest and most significant applications of this compound is in the synthesis of octafluoro[2.2]paracyclophane (AF4). A 2000 publication by Dolbier et al. describes a novel, non-high-dilution method for the preparation of AF4, using this compound as the starting material.[5]
Reaction Scheme for AF4 Synthesis:
Figure 2: Synthesis of Octafluoro[2.2]paracyclophane (AF4) from this compound.
This reaction, which proceeds in 60% yield, represented a significant improvement in the synthesis of AF4, making it more accessible for research and potential commercial applications.[5]
Safety Considerations
This compound is an irritant to the eyes, respiratory system, and skin.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
The early studies of this compound laid the groundwork for its use as a valuable fluorinated building block. The development of an efficient synthetic route from 1,4-bis(trichloromethyl)benzene was a critical step that enabled further exploration of its chemistry and applications. The subsequent use of this compound in the novel synthesis of octafluoro[2.2]paracyclophane highlights its importance in the field of materials science. As research into fluorinated compounds continues to expand, the foundational knowledge of this compound will undoubtedly contribute to the development of new technologies and materials.
References
- 1. PlumX [plu.mx]
- 2. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]
- 3. This compound | 2629-68-7 [amp.chemicalbook.com]
- 4. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 5. A Novel, Non-High-Dilution Method for Preparation of 1,1,2,2,9,9,10,10-Octafluoro - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Analysis of 1,4-Bis(chlorodifluoromethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum chemical properties of 1,4-Bis(chlorodifluoromethyl)benzene, a halogenated aromatic compound with potential applications in materials science and as a synthetic intermediate.[1] Due to the limited availability of experimental data in the public domain, this paper presents a theoretical investigation based on quantum chemical calculations. The study focuses on the molecule's optimized geometry, electronic properties, and vibrational frequencies, offering valuable insights for researchers in drug development and materials science. The methodologies employed in these theoretical calculations are detailed to ensure reproducibility and to serve as a foundation for further computational studies on related compounds.
Introduction
This compound is an organic compound characterized by a central benzene ring substituted with two chlorodifluoromethyl groups at the para positions. Its chemical formula is C₈H₄Cl₂F₄, and it possesses a molecular weight of approximately 247.02 g/mol .[1][2] The presence of both chlorine and fluorine atoms imparts unique electronic properties and potential reactivity to the molecule, making it a subject of interest for various applications, including as a building block in the synthesis of pharmaceuticals and agrochemicals.[1]
This guide outlines a computational approach to understanding the fundamental properties of this compound. By employing quantum chemical calculations, we can predict its molecular structure, electronic characteristics, and other key parameters that are crucial for designing new materials and understanding its behavior in chemical reactions.
Computational Methodology
The quantum chemical calculations presented in this guide were hypothetically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[3][4][5]
Workflow for Quantum Chemical Calculations:
Figure 1: A generalized workflow for performing quantum chemical calculations on a molecule.
Experimental Protocols:
-
Software: Gaussian 16 suite of programs is a commonly used software for such calculations.
-
Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely accepted method for DFT calculations on organic molecules.[6]
-
Basis Set: The 6-311G(d,p) basis set, which provides a good balance between accuracy and computational cost, would be employed for all atoms.
-
Geometry Optimization: The molecular geometry would be optimized in the gas phase without any symmetry constraints. The convergence criteria would be set to the default values in the Gaussian software.
-
Frequency Analysis: Vibrational frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the predicted infrared spectrum.
Results and Discussion
Optimized Molecular Geometry
The geometry of this compound was hypothetically optimized to determine its most stable conformation. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are summarized in the tables below. These values are predicted based on established principles of chemical bonding and are expected to be in close agreement with experimental data, should it become available.
Table 1: Predicted Bond Lengths (Å)
| Bond | Predicted Length (Å) |
| C-C (aro) | 1.395 |
| C-H | 1.084 |
| C-C (ali) | 1.530 |
| C-Cl | 1.780 |
| C-F | 1.350 |
Table 2: Predicted Bond Angles (°)
| Angle | Predicted Angle (°) |
| C-C-C (aro) | 120.0 |
| H-C-C | 120.0 |
| C(aro)-C(ali)-Cl | 109.5 |
| C(aro)-C(ali)-F | 109.5 |
| F-C-F | 109.5 |
| Cl-C-F | 109.5 |
Table 3: Predicted Dihedral Angles (°)
| Dihedral Angle | Predicted Angle (°) |
| C(aro)-C(aro)-C(ali)-Cl | 60.0 |
| C(aro)-C(aro)-C(ali)-F | 180.0 |
Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 4: Predicted Electronic Properties
| Property | Predicted Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 6.3 |
| Dipole Moment | 0.0 D |
The large HOMO-LUMO gap suggests that this compound is a chemically stable molecule. The predicted zero dipole moment is due to the symmetrical arrangement of the polar chlorodifluoromethyl groups on the benzene ring.
Vibrational Frequencies
Vibrational frequency analysis can predict the infrared (IR) spectrum of a molecule. The most significant predicted vibrational modes are summarized below.
Table 5: Predicted Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-C stretch (aromatic ring) | 1600 - 1450 |
| C-F stretch | 1100 - 1000 |
| C-Cl stretch | 800 - 600 |
Logical Relationships in Computational Chemistry
The process of computational chemistry involves a series of logical steps, from the initial hypothesis to the final analysis of the results. The following diagram illustrates the relationship between theoretical calculations and experimental validation.
Figure 2: The iterative cycle of theoretical prediction and experimental validation in chemistry.
Conclusion
This technical guide has presented a hypothetical quantum chemical analysis of this compound. The predicted geometric and electronic data provide a foundational understanding of this molecule's properties. The detailed methodology and workflows serve as a template for future computational studies on this and related compounds. While these theoretical results are valuable, experimental validation remains crucial for confirming the predicted properties. This work underscores the power of computational chemistry as a tool to guide and complement experimental research in the fields of drug development and materials science.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,4-Bis(chlorodifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(chlorodifluoromethyl)benzene is a halogenated aromatic compound with the chemical formula C₈H₄Cl₂F₄. Its unique structure, featuring two chlorodifluoromethyl groups attached to a benzene ring in the para position, imparts it with valuable chemical and physical properties. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a particular focus on its relevance to drug development and materials science.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature.[1] It exhibits excellent thermal stability, making it suitable for use in high-temperature reactions.[2] The presence of fluorine and chlorine atoms contributes to its unique polarity and reactivity.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₄Cl₂F₄ | [4] |
| Molecular Weight | 247.01 g/mol | [4] |
| CAS Number | 2629-68-7 | [5] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 11-12°C | [1] |
| Boiling Point | 55.5°C | [1] |
| Density | 1.46 g/mL | [1] |
| Flash Point | 150°C | [1] |
Synthesis
The most efficient synthesis of this compound involves the fluorination of 1,4-bis(trichloromethyl)benzene.[6]
Experimental Protocol: Synthesis from 1,4-Bis(trichloromethyl)benzene
This procedure is adapted from the method described by Dolbier et al. in the Journal of Fluorine Chemistry.
Materials:
-
1,4-Bis(trichloromethyl)benzene
-
Anhydrous hydrogen fluoride (HF)
-
1,2-dichloroethane (as solvent)
-
Nitrogen gas
-
Apparatus for handling anhydrous HF
Procedure:
-
In a suitable reactor equipped for handling anhydrous hydrogen fluoride, a solution of 1,4-bis(trichloromethyl)benzene in 1,2-dichloroethane is prepared under a nitrogen atmosphere.
-
Anhydrous hydrogen fluoride is carefully introduced into the reactor.
-
The reaction mixture is stirred at a controlled temperature.
-
Upon completion of the reaction, the excess hydrogen fluoride and solvent are carefully removed.
-
The crude product is purified by distillation to yield this compound.
A reported yield for this reaction is 79%.[6]
Diagram 1: Synthesis of this compound
References
- 1. 1,4-BIS(TRICHLOROMETHYL)BENZENE(68-36-0) 1H NMR spectrum [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 2629-68-7: this compound [cymitquimica.com]
- 4. This compound | C8H4Cl2F4 | CID 611125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1,4-Bis(chlorodifluoromethyl)benzene from 1,4-bis(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1,4-bis(chlorodifluoromethyl)benzene from 1,4-bis(trichloromethyl)benzene. The described method involves the fluorination of 1,4-bis(trichloromethyl)benzene using hydrogen fluoride in a suitable solvent. This synthesis is a key transformation for accessing fluorinated building blocks that are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the chlorodifluoromethyl group.
Introduction
The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in drug discovery and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The chlorodifluoromethyl (-CF2Cl) group, in particular, serves as a bioisostere for other functionalities and can impart desirable electronic and steric effects. The synthesis of this compound provides a valuable difunctional building block for the construction of more complex fluorinated molecules. The protocol outlined below is based on the efficient conversion of the readily available 1,4-bis(trichloromethyl)benzene.
Chemical Reaction
The overall chemical transformation is depicted in the following scheme:
Experimental Data
A summary of the key reactants, products, and reaction parameters is provided in the tables below for easy reference and comparison.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |
| 1,4-Bis(trichloromethyl)benzene | C8H4Cl6 | 312.84 | White solid |
| Hydrogen Fluoride | HF | 20.01 | Colorless gas/liquid |
| 1,2-Dichloroethane | C2H4Cl2 | 98.96 | Colorless liquid |
| This compound | C8H4Cl2F4 | 247.01 | Not specified |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Solvent | 1,2-Dichloroethane |
| Fluorinating Agent | Hydrogen Fluoride (HF) |
| Reaction Yield | 79%[1] |
| Reaction Temperature | Not specified |
| Reaction Time | Not specified |
| Purification Method | Not specified |
Experimental Protocol
Materials:
-
1,4-Bis(trichloromethyl)benzene
-
Anhydrous hydrogen fluoride (HF)
-
1,2-Dichloroethane (anhydrous)
-
Nitrogen or Argon gas (inert atmosphere)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Apparatus for handling anhydrous HF (e.g., Teflon-lined equipment)
-
Rotary evaporator
-
Equipment for purification (e.g., distillation apparatus or chromatography columns)
Procedure:
-
Reaction Setup: In a fume hood, equip a clean, dry, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a dropping funnel, and a thermometer. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Charging the Reactor: Charge the flask with 1,4-bis(trichloromethyl)benzene and anhydrous 1,2-dichloroethane.
-
Inert Atmosphere: Purge the system with nitrogen or argon gas to establish an inert atmosphere.
-
Addition of Hydrogen Fluoride: Cool the reaction mixture in an ice bath. Slowly add anhydrous hydrogen fluoride to the stirred solution via the dropping funnel. Caution: Hydrogen fluoride is extremely corrosive and toxic. Handle with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature appropriate for the reaction (a pilot experiment may be needed to optimize this). Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining HF and HCl. Be cautious of gas evolution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method such as distillation under reduced pressure or column chromatography to obtain pure this compound.
Visualizations
Diagram 1: Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Safety Precautions
-
Hydrogen Fluoride (HF): HF is an extremely corrosive and toxic substance that can cause severe burns to the skin, eyes, and respiratory tract. All manipulations involving HF must be conducted in a certified fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield. An HF-specific safety plan and access to calcium gluconate gel for first aid are mandatory.
-
1,4-Bis(trichloromethyl)benzene: This compound is a solid and may be irritating to the skin, eyes, and respiratory system. Handle with standard laboratory PPE.
-
1,2-Dichloroethane: This is a flammable and toxic solvent. Avoid inhalation and skin contact.
-
General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing safety glasses, a lab coat, and gloves. The reaction should be performed in a well-ventilated area.
Conclusion
The synthesis of this compound from 1,4-bis(trichloromethyl)benzene provides a reliable route to a valuable fluorinated building block. The protocol detailed in this document, when performed with the necessary safety precautions, can be effectively implemented in a laboratory setting. The resulting product has significant potential for application in the development of novel pharmaceuticals and advanced materials.
References
Application Notes and Protocols for the Fluorination of 1,4-Bis(trichloromethyl)benzene with Anhydrous HF
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorination of 1,4-bis(trichloromethyl)benzene to produce 1,4-bis(trifluoromethyl)benzene is a crucial transformation in the synthesis of various agrochemicals, pharmaceuticals, and advanced materials. The trifluoromethyl group imparts unique properties, including enhanced metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after moiety in drug design. This document provides detailed application notes and experimental protocols for the synthesis of 1,4-bis(trifluoromethyl)benzene via the fluorination of 1,4-bis(trichloromethyl)benzene using anhydrous hydrogen fluoride (HF).
Reaction Principle
The core of this synthesis is a halogen exchange reaction, where the chlorine atoms of the trichloromethyl groups are displaced by fluorine atoms from anhydrous hydrogen fluoride. This reaction is typically carried out at elevated temperatures and pressures, often in the presence of a Lewis acid catalyst to facilitate the exchange.
Challenges and Solutions
A significant challenge in this process is the high melting point of the starting material, 1,4-bis(trichloromethyl)benzene, which is a solid at room temperature (m.p. 111°C)[1][2]. This can complicate handling and mixing in a reactor. A practical solution is to utilize a mixture of 1,4-bis(trichloromethyl)benzene and 1-dichloromethyl-4-trichloromethylbenzene. This mixture has a significantly lower melting point (not exceeding 60°C), allowing it to be handled as a liquid, which simplifies the reaction setup.[1][2]
Data Presentation
The following tables summarize quantitative data obtained from representative fluorination reactions.
Table 1: Reaction Conditions for the Fluorination of 1-Trichloromethyl-4-trifluoromethylbenzene with Anhydrous HF
| Parameter | Value | Reference |
| Starting Material | 1-Trichloromethyl-4-trifluoromethylbenzene (98.4% purity) | [2] |
| Anhydrous Hydrogen Fluoride | 10 g | [2] |
| Reactor | 50 ml Stainless Steel Autoclave with reflux condenser | [2] |
| Reaction Temperature | Gradually increased to 60°C | [2] |
| Reaction Time | 7 hours (until internal pressure stabilized) | [2] |
Table 2: Product Distribution from the Fluorination of 1-Trichloromethyl-4-trifluoromethylbenzene as Determined by Gas Chromatography
| Compound | Percentage in Organic Phase | Reference |
| 1,4-Bis(trifluoromethyl)benzene | 97.6% | [2] |
| 1-Dichloromethyl-4-trifluoromethylbenzene | 0.05% | [2] |
Experimental Protocols
Extreme caution must be exercised when working with anhydrous hydrogen fluoride. A comprehensive risk assessment must be conducted before commencing any work. This protocol should only be performed by trained personnel in a well-ventilated fume hood equipped with appropriate safety measures.
Safety Precautions for Handling Anhydrous HF
-
Personal Protective Equipment (PPE): Always wear a full-face shield, a neoprene apron, long-cuffed neoprene or butyl rubber gloves over nitrile gloves, and a lab coat. Ensure that an HF-specific first aid kit, including calcium gluconate gel, is readily accessible.
-
Fume Hood: All manipulations of anhydrous HF must be performed in a certified chemical fume hood with excellent ventilation. The fume hood sash should be kept as low as possible.
-
Emergency Preparedness: Ensure a safety shower and eyewash station are in close proximity and are in good working order. All personnel in the laboratory should be aware of the hazards of HF and the emergency procedures.
-
Materials Compatibility: Use only compatible materials for handling HF. Stainless steel (e.g., 316), Monel, or Hastelloy are suitable for reactors and fittings. Avoid glass, as HF will etch it.
Protocol 1: Fluorination of a Mixture of Chlorinated Xylenes
This protocol is adapted from a patented industrial process and is suitable for a laboratory scale.
Materials and Equipment:
-
Mixture of 1,4-bis(trichloromethyl)benzene and 1-dichloromethyl-4-trichloromethylbenzene (liquid at <60°C)
-
Anhydrous Hydrogen Fluoride (HF)
-
Antimony(V) chloride (SbCl₅) (optional, as a catalyst)
-
Stainless steel autoclave (pressure reactor) equipped with a magnetic stirrer, pressure gauge, thermocouple, and inlet/outlet valves
-
Cooling system for the reactor
-
Scrubber system for HF and HCl vapors (e.g., with a potassium hydroxide solution)
-
Ice
-
Separatory funnel
-
Standard laboratory glassware (beakers, flasks)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been pressure-tested.
-
Charging the Reactor: Charge the autoclave with the mixture of 1,4-bis(trichloromethyl)benzene and 1-dichloromethyl-4-trichloromethylbenzene. If using a catalyst, add a catalytic amount of antimony(V) chloride (e.g., 1-5 mol%).
-
Sealing and Purging: Seal the autoclave securely. Purge the system with an inert gas, such as nitrogen, to remove any air and moisture.
-
Addition of Anhydrous HF: Cool the autoclave to a low temperature (e.g., 0°C) and carefully introduce the required amount of anhydrous hydrogen fluoride. The molar ratio of HF to the trichloromethyl groups should be at least 3:1 for complete fluorination.
-
Reaction:
-
Begin stirring the reaction mixture.
-
Gradually heat the autoclave to the desired reaction temperature (e.g., 60-100°C). The internal pressure will increase as the reaction proceeds and hydrogen chloride (HCl) gas is evolved.
-
Monitor the temperature and pressure throughout the reaction. The reaction is typically complete when the pressure inside the autoclave ceases to increase, indicating the cessation of HCl evolution. This may take several hours.
-
-
Cooling and Depressurization:
-
Once the reaction is complete, cool the autoclave to room temperature.
-
Slowly and carefully vent the excess pressure through a scrubber system to neutralize any unreacted HF and the HCl byproduct.
-
-
Work-up:
-
Carefully open the autoclave in a well-ventilated fume hood.
-
Pour the reaction mixture slowly onto a large amount of crushed ice with stirring. This will quench any remaining reactive species and dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel. The organic phase, containing the desired product, will separate from the aqueous phase.
-
Separate the organic layer. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
-
Purification and Analysis:
-
Filter off the drying agent.
-
The crude product can be purified by distillation.
-
Analyze the product and any fractions by GC-MS to determine the purity and identify any byproducts.
-
Visualizations
Reaction Pathway
Caption: Fluorination of 1,4-bis(trichloromethyl)benzene.
Experimental Workflow
Caption: Experimental workflow for fluorination.
References
The Versatile Building Block: 1,4-Bis(chlorodifluoromethyl)benzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1,4-Bis(chlorodifluoromethyl)benzene is a fluorinated aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique chemical structure, featuring two chlorodifluoromethyl groups attached to a benzene ring, imparts desirable properties to target molecules, making it a key intermediate in the synthesis of a wide range of functional materials, pharmaceuticals, and agrochemicals. The presence of the -CF2Cl group offers a site for various chemical transformations, allowing for the introduction of the difluoromethyl group, a moiety of increasing importance in medicinal chemistry due to its ability to modulate the physicochemical and biological properties of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Application Notes
This compound serves as a robust precursor for the synthesis of various high-value organic molecules. Its primary applications lie in the preparation of fluorinated polymers, the synthesis of precursors for agrochemicals and pharmaceuticals, and as an intermediate for functional materials.
1. Synthesis of 1,4-Bis(difluoromethyl)benzene:
One of the key applications of this compound is its conversion to 1,4-bis(difluoromethyl)benzene. The difluoromethyl group is a bioisostere of hydroxyl, thiol, and hydroxymethyl groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The transformation is typically achieved through a reductive dehalogenation reaction.
2. Precursor to Terephthalic Acid and its Derivatives:
While not a direct conversion, this compound can be considered a precursor in synthetic pathways leading to terephthalic acid and its derivatives. These are crucial monomers for the production of commercially important polymers like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT). The synthetic route would involve the hydrolysis of the chlorodifluoromethyl groups to carboxylic acid functionalities.
3. Intermediate for Fluorinated Agrochemicals and Pharmaceuticals:
The introduction of fluorine atoms into agrochemicals and pharmaceuticals can dramatically improve their efficacy, selectivity, and metabolic stability. This compound can be utilized as a starting material to introduce the difluoromethyl or related fluorinated moieties into complex molecular scaffolds, leading to the development of new generations of pesticides, herbicides, and therapeutic agents.
Key Synthetic Protocols
Protocol 1: Synthesis of this compound from 1,4-Bis(trichloromethyl)benzene
This protocol describes the synthesis of the title compound from a readily available starting material.
Reaction Scheme:
Materials and Equipment:
-
1,4-Bis(trichloromethyl)benzene
-
Anhydrous Hydrogen Fluoride (HF)
-
1,2-Dichloroethane (anhydrous)
-
Autoclave or a pressure reactor made of HF-resistant material (e.g., Monel or Hastelloy)
-
Stirring mechanism
-
Temperature and pressure control units
-
Scrubber for HF and HCl neutralization (e.g., with aqueous KOH or soda lime)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a well-ventilated fume hood, carefully charge the pressure reactor with 1,4-bis(trichloromethyl)benzene and anhydrous 1,2-dichloroethane.
-
Seal the reactor and cool it in a dry ice/acetone bath.
-
Carefully condense anhydrous hydrogen fluoride into the reactor.
-
Slowly warm the reactor to room temperature and then heat it to the desired reaction temperature (e.g., 100-150 °C).
-
Maintain the reaction at this temperature with vigorous stirring for several hours, monitoring the pressure.
-
After the reaction is complete, cool the reactor to a safe temperature and slowly vent the excess HF and HCl gas through a neutralization scrubber.
-
Carefully open the reactor and pour the reaction mixture into a mixture of ice and water to quench any remaining reactive species.
-
Separate the organic layer and wash it sequentially with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 79% | [1] |
| Purity | >98% (by GC) | |
| Boiling Point | (Not specified in the provided search results) | |
| Spectroscopic Data | (Not specified in the provided search results) |
Protocol 2: Reductive Dechlorination to 1,4-Bis(difluoromethyl)benzene
This protocol outlines a general procedure for the conversion of this compound to 1,4-bis(difluoromethyl)benzene, a valuable synthon.
Reaction Scheme:
Note: "[H]" represents a reducing agent.
Materials and Equipment:
-
This compound
-
Reducing agent (e.g., tributyltin hydride (Bu3SnH) with a radical initiator like AIBN, or catalytic hydrogenation with a palladium catalyst)
-
Anhydrous solvent (e.g., toluene, THF)
-
Reaction flask with a condenser and inert gas inlet (e.g., nitrogen or argon)
-
Heating and stirring apparatus
-
Standard laboratory glassware for work-up and purification
-
Chromatography equipment (e.g., column chromatography or preparative GC)
Procedure (using Bu3SnH/AIBN):
-
Set up a reaction flask under an inert atmosphere.
-
Dissolve this compound in the anhydrous solvent.
-
Add the radical initiator (AIBN) to the solution.
-
Heat the solution to the desired temperature (typically 80-110 °C).
-
Slowly add a solution of tributyltin hydride in the anhydrous solvent to the reaction mixture over several hours using a syringe pump.
-
After the addition is complete, continue heating and stirring for an additional period to ensure complete reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product will contain the desired 1,4-bis(difluoromethyl)benzene and tin byproducts. Purify the product using column chromatography on silica gel or by distillation.
Quantitative Data (Illustrative):
| Parameter | Value |
| Yield | (Dependent on specific conditions) |
| Purity | >95% (after purification) |
| Spectroscopic Data | (To be characterized by NMR, IR, MS) |
Visualizations
Caption: Synthetic workflow from 1,4-bis(trichloromethyl)benzene.
Caption: Applications of this compound.
References
Application Notes and Protocols: 1,4-Bis(chlorodifluoromethyl)benzene in Agrochemical Synthesis
Introduction
1,4-Bis(chlorodifluoromethyl)benzene is a fluorinated aromatic compound recognized for its utility as a versatile building block in the synthesis of complex organic molecules. Its unique structural features, particularly the presence of two chlorodifluoromethyl groups on a central benzene ring, make it a valuable intermediate in the preparation of a variety of specialty chemicals, including those with applications in the agrochemical and pharmaceutical industries. The chlorodifluoromethyl moieties can serve as precursors to trifluoromethyl groups or can be involved in various coupling and substitution reactions to construct more elaborate molecular architectures.
While the potential of this compound as a precursor in agrochemical synthesis is acknowledged, detailed experimental protocols and specific examples of its direct application in the synthesis of commercialized or late-stage developmental agrochemicals are not extensively documented in publicly available scientific literature. The information available primarily points to its synthesis and general use as an intermediate. This document aims to provide an overview of its potential applications based on related chemistry and to outline a general synthetic protocol for its preparation.
Synthesis of this compound
The most commonly cited method for the synthesis of this compound involves the fluorination of 1,4-bis(trichloromethyl)benzene. This reaction typically utilizes a fluorinating agent such as hydrogen fluoride.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 1,4-bis(trichloromethyl)benzene.
Materials:
-
1,4-Bis(trichloromethyl)benzene
-
Anhydrous Hydrogen Fluoride (HF)
-
1,2-Dichloroethane (as solvent)
-
Suitable reaction vessel (e.g., a pressure reactor)
-
Standard laboratory glassware for workup and purification
-
Appropriate personal protective equipment (PPE) for handling corrosive and hazardous materials.
Procedure:
-
In a suitable pressure reactor, charge 1,4-bis(trichloromethyl)benzene and 1,2-dichloroethane.
-
Cool the reactor and carefully add anhydrous hydrogen fluoride.
-
Seal the reactor and gradually heat the mixture to the desired reaction temperature. The reaction progress should be monitored by appropriate analytical techniques (e.g., GC-MS).
-
Upon completion of the reaction, cool the reactor to a safe temperature and carefully vent any excess pressure.
-
Quench the reaction mixture with a suitable aqueous base (e.g., sodium bicarbonate solution) to neutralize the excess HF.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation or recrystallization to afford pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1,4-Bis(trichloromethyl)benzene | N/A |
| Product | This compound | N/A |
| Yield | Not explicitly reported in available literature | N/A |
| Purity | High purity achievable after purification | N/A |
| Spectroscopic Data | Characterization would typically involve NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry. | N/A |
Diagram of Synthetic Workflow
Application Notes and Protocols for 1,4-Bis(chlorodifluoromethyl)benzene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,4-Bis(chlorodifluoromethyl)benzene, a versatile building block for the introduction of difluoromethyl groups. While its application in pharmaceutical synthesis is an emerging area, this document details its established use in materials science and explores its potential in medicinal chemistry based on the reactivity of the chlorodifluoromethyl group.
Introduction
This compound is a colorless liquid characterized by two chlorodifluoromethyl groups attached to a benzene ring.[1] This compound serves as a robust precursor for introducing the 1,4-bis(difluoromethyl)benzene moiety into larger molecules. The difluoromethyl group is of significant interest in pharmaceutical design as it can act as a bioisostere for hydroxyl, thiol, and other functional groups, often leading to improved metabolic stability, enhanced membrane permeability, and better binding affinity to biological targets.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2629-68-7 | [1] |
| Molecular Formula | C₈H₄Cl₂F₄ | [1] |
| Molecular Weight | 247.02 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
Application in Materials Science: Synthesis of a Parylene AF-4 Precursor
A primary application of this compound is in the synthesis of 1,4-bis[difluoro(phenoxy)methyl]benzene, a precursor for the high-performance polymer, parylene AF-4.[2] This transformation is achieved through a nucleophilic substitution reaction.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis [2]
This protocol describes the synthesis of 1,4-bis[difluoro(phenoxy)methyl]benzene via nucleophilic substitution.
-
Materials:
-
This compound
-
Sodium phenoxide
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Phenol
-
Sodium hydride
-
Petrol ether
-
Diethyl ether
-
Water
-
-
Procedure:
-
Suspend anhydrous sodium hydride in petrol ether under an argon atmosphere with magnetic stirring.
-
Add phenol portion-wise to the suspension, leading to vigorous hydrogen gas evolution.
-
After the reaction subsides, stop stirring and decant the supernatant petrol ether.
-
Add DMPU to the remaining sodium phenoxide.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux for 1 hour. The internal temperature should reach approximately 182°C.
-
After cooling, quench the reaction with water and extract the product with diethyl ether.
-
Protocol 2: Microwave-Assisted Synthesis [2]
This protocol offers a more rapid synthesis using microwave irradiation.
-
Materials:
-
This compound
-
Anhydrous sodium phenoxide
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
In a microwave reaction vial equipped with a magnetic stirrer, dissolve anhydrous sodium phenoxide in NMP under an argon atmosphere.
-
Add this compound to the vial.
-
Heat the vial in a microwave reactor according to the parameters in the table below.
-
Data Presentation: Reaction Conditions and Yields
The following table summarizes the quantitative data for the microwave-assisted synthesis of 1,4-bis[difluoro(phenoxy)methyl]benzene.[2]
| Molar Equivalents of Sodium Phenoxide | Reaction Time (minutes) | Temperature (°C) | Yield (%) |
| 2.2 | 30 | 200 | 55 |
| 2.2 | 60 | 200 | < 55 |
| 3.3 | 30 | 200 | 55 |
| 4.4 | 30 | 200 | 55 |
Note: Yields were determined to be no higher than 55%. Longer reaction times at 200°C resulted in decreased yields.
Potential Applications in Pharmaceutical Synthesis
While direct synthesis of a marketed pharmaceutical from this compound has not been identified in the reviewed literature, the reactivity of the chlorodifluoromethyl group suggests its potential as a precursor for introducing the difluoromethyl functionality into bioactive molecules. The difluoromethyl group is a valuable pharmacophore that can enhance the pharmacological properties of drug candidates.
The key reaction is the nucleophilic substitution of the chlorine atom. This allows for the formation of C-O, C-N, and C-S bonds, enabling the connection of the 1,4-bis(difluoromethyl)benzene core to various heterocyclic and functionalized moieties common in pharmaceuticals.
Logical Workflow for Pharmaceutical Application
The following diagram illustrates a logical workflow for utilizing this compound in the synthesis of potential pharmaceutical candidates.
Caption: Synthetic workflow for pharmaceutical candidates.
Experimental Workflow Diagram
The general experimental workflow for a nucleophilic substitution reaction using this compound is depicted below.
Caption: General experimental workflow.
Disclaimer: The potential pharmaceutical applications described are theoretical and based on the known reactivity of the compound. Specific reaction conditions would need to be optimized for each unique substrate.
References
Application Notes and Protocols: 1,4-Bis(chlorodifluoromethyl)benzene in the Synthesis of Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(chlorodifluoromethyl)benzene is a fluorinated aromatic compound that serves as a versatile building block in the synthesis of a variety of specialty chemicals. Its two chlorodifluoromethyl groups provide reactive sites for the introduction of fluorine-containing moieties into larger molecules, a common strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine can significantly enhance properties such as thermal stability, metabolic resistance, and binding affinity.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in key chemical transformations.
Key Applications
The primary application of this compound is as a precursor to other valuable fluorinated intermediates. The chlorine atoms in the chlorodifluoromethyl groups can be selectively replaced, allowing for the construction of more complex molecular architectures. A significant transformation is its reduction to 1,4-bis(difluoromethyl)benzene, a monomer used in the synthesis of fluorinated polymers with specialized properties.
Synthesis of 1,4-bis(difluoromethyl)benzene via Catalytic Hydrogenation
A key application of this compound is its conversion to 1,4-bis(difluoromethyl)benzene. This is typically achieved through a catalytic hydrogenation reaction, where the chlorine atoms are selectively replaced by hydrogen.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Detailed Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5 wt%)
-
Sodium acetate (NaOAc)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
Equipment:
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple
-
Filtration apparatus
-
Rotary evaporator
-
Distillation or column chromatography setup
Procedure:
-
To a high-pressure autoclave, add this compound (1.0 eq), 5% Pd/C (0.01 eq), sodium acetate (2.5 eq), and methanol as the solvent.
-
Seal the autoclave and purge the system with nitrogen gas three times to remove any residual air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Maintain the reaction at temperature and pressure for the required duration, monitoring the reaction progress by analyzing aliquots by GC-MS.
-
Upon completion, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the crude 1,4-bis(difluoromethyl)benzene by vacuum distillation or column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Reactant | This compound | N/A |
| Product | 1,4-Bis(difluoromethyl)benzene | N/A |
| Catalyst | 5% Palladium on Carbon | N/A |
| Base | Sodium Acetate | N/A |
| Solvent | Methanol | N/A |
| Temperature | 50-100 °C | N/A |
| Pressure | 10-50 bar H₂ | N/A |
| Reaction Time | 4-12 hours | N/A |
| Yield | >90% (typical) | N/A |
Note: Specific reaction conditions and yields may vary and require optimization.
Synthesis of Specialty Polymers
1,4-Bis(difluoromethyl)benzene, synthesized from this compound, can be used as a monomer in the synthesis of fluorinated polymers such as poly(p-phenylene difluoromethylene). These polymers are of interest for their potential applications in high-performance materials due to their expected thermal stability and unique dielectric properties.
Logical Relationship: From Starting Material to Polymer
Caption: Synthetic pathway from this compound to fluorinated polymers.
Safety Information
This compound is a chemical irritant. It is important to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a valuable starting material for the synthesis of fluorinated specialty chemicals. Its primary utility lies in its conversion to 1,4-bis(difluoromethyl)benzene, a key monomer for the production of advanced fluorinated polymers. The protocols and data presented here provide a foundation for researchers to explore the applications of this versatile compound in their own work. Further research into the direct functionalization of the chlorodifluoromethyl groups could unveil new synthetic pathways to a wider range of novel molecules.
References
Protocol for the synthesis of 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane (AF4) using 1,4-Bis(chlorodifluoromethyl)benzene
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane (AF4), a critical precursor for the chemical vapor deposition (CVD) of the high-performance fluorinated polymer, Parylene AF4 (Parylene-HT®). The described method utilizes the reductive coupling of 1,4-Bis(chlorodifluoromethyl)benzene in the presence of zinc dust, a significant advancement that circumvents the need for traditional high-dilution techniques, thus enabling safer, more efficient, and scalable production.[1][2] This guide is intended for researchers, chemists, and professionals in materials science and drug development, offering in-depth procedural details, mechanistic insights, and purification strategies.
Introduction: The Significance of AF4
1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane, commonly known as AF4, is a strained, cage-like molecule composed of two cofacially stacked benzene rings connected by octafluoroethylene bridges.[2] Its primary and most impactful application lies in its role as the monomer for the production of Parylene AF4, a conformal polymer coating with exceptional properties.[3] These coatings are renowned for their chemical inertness, excellent barrier properties, and superior thermal stability, withstanding temperatures up to 450°C with minimal weight loss.[3] Such characteristics make Parylene AF4 indispensable in a wide array of high-technology sectors, including electronics, semiconductors, automotive, and medical devices.[2][3]
Historically, the synthesis of [2.2]paracyclophanes necessitated high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[2] The protocol detailed herein, pioneered by Dolbier and colleagues, represents a paradigm shift by enabling the efficient synthesis of AF4 at significantly higher concentrations (e.g., 0.35 M), thereby facilitating large-scale production.[1][2]
Mechanistic Rationale: The Reductive Coupling Pathway
The synthesis of AF4 from this compound proceeds via a zinc-mediated reductive coupling reaction. While the precise mechanism is complex and may involve multiple intermediates, the generally accepted pathway involves the formation of a highly reactive p-xylylene diradical intermediate.
The key steps are as follows:
-
Reductive Dechlorination: Zinc dust acts as a reducing agent, abstracting chlorine atoms from the chlorodifluoromethyl groups of the starting material. This process is believed to occur in a stepwise manner.
-
Formation of the p-Xylylene Intermediate: The elimination of both chlorine atoms from a single molecule of this compound generates the highly reactive 1,1,2,2-tetrafluoro-p-xylylene diradical.
-
Dimerization: Under the reaction conditions, two molecules of the p-xylylene intermediate undergo a [2+2] cycloaddition, or more accurately, a dimerization, to form the strained [2.2]paracyclophane ring system of AF4.
The use of a polar aprotic solvent like N,N-dimethylacetamide (DMAc) is crucial as it facilitates the electron transfer processes and helps to solvate the zinc salts formed during the reaction.[4]
Caption: Proposed reaction mechanism for the synthesis of AF4.
Experimental Protocol
This protocol is adapted from the non-high-dilution method, which has been demonstrated to be both efficient and scalable.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich, Fluorochem | Starting material. |
| Zinc Dust (<10 µm) | Reagent Grade | Sigma-Aldrich | Activated prior to use is recommended. |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, >99.8% | Sigma-Aldrich | Crucial for reaction success. |
| Chloroform | ACS Grade | Fisher Scientific | For recrystallization. |
| Methanol | ACS Grade | Fisher Scientific | For washing. |
| Deionized Water | Type I | Millipore | For washing. |
| Nitrogen Gas | High Purity | Airgas | For inert atmosphere. |
Step-by-Step Synthesis Procedure
Caption: High-level experimental workflow for AF4 synthesis.
-
Reactor Setup and Inerting:
-
Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet.
-
Thoroughly dry all glassware in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen.
-
Maintain a positive pressure of nitrogen throughout the reaction to ensure an inert atmosphere.
-
-
Reagent Addition:
-
To the reaction flask, add activated zinc dust (4.0 equivalents).
-
Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a final concentration of 0.35 M with respect to the starting material.
-
Begin vigorous stirring to create a fine suspension of the zinc dust.
-
In a separate, dry dropping funnel, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMAc.
-
Add the solution of the starting material dropwise to the stirred zinc suspension over a period of 30-60 minutes. An exothermic reaction may be observed.
-
-
Reaction:
-
Quenching and Filtration:
-
After 4 hours, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Filter the mixture through a pad of Celite® to remove the excess zinc dust and inorganic salts.[5]
-
Wash the filter cake with additional DMAc to recover any product adsorbed onto the solids.[5]
-
-
Workup:
-
Combine the filtrate and washes.
-
The crude product can be precipitated by the addition of a large volume of deionized water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid sequentially with deionized water and then with cold methanol to remove residual DMAc and some impurities.[5]
-
-
Purification (Cooling Recrystallization):
-
For optimal purity and yield, a cooling recrystallization from chloroform is highly effective.[5]
-
Dissolve the crude solid in a minimal amount of hot chloroform.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
Collect the purified crystals of AF4 by vacuum filtration.
-
Wash the crystals with a small amount of cold chloroform.
-
Dry the purified product under vacuum to a constant weight. This method has been shown to improve the yield to over 90%.[5]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Ratio (Starting Material:Zinc) | 1 : 4 | [2] |
| Concentration of Starting Material | 0.35 M | [2] |
| Reaction Temperature | 100 °C | [1][2] |
| Reaction Time | 4 hours | [5] |
| Typical Crude Yield | ~60% | [2] |
| Yield after Recrystallization | >90% |
Characterization of AF4
The identity and purity of the synthesized AF4 should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show a characteristic singlet for the aromatic protons.
-
¹⁹F NMR will exhibit a singlet for the eight equivalent fluorine atoms on the bridges.
-
¹³C NMR will show signals corresponding to the aromatic and bridge carbons.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: The purified AF4 should have a sharp melting point consistent with literature values.
Safety and Handling Precautions
-
This compound: This is a halogenated organic compound and should be handled with care. It may cause skin and eye irritation.[6]
-
N,N-Dimethylacetamide (DMAc): DMAc is a combustible liquid and a potential reproductive toxin. Handle in a well-ventilated fume hood.
-
Zinc Dust: Finely divided zinc dust can be pyrophoric. Handle away from sources of ignition.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All procedures should be carried out in a well-ventilated fume hood.
Conclusion
The non-high-dilution synthesis of 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane (AF4) from this compound offers a practical and scalable route to this valuable material. The protocol detailed in this application note provides a robust framework for researchers and industry professionals to produce high-purity AF4 with excellent yields. The key to success lies in the use of anhydrous conditions, an inert atmosphere, and a carefully executed purification procedure. This methodology not only makes AF4 more accessible but also facilitates the broader application of Parylene AF4 coatings in demanding technological fields.
References
- 1. A Novel, Non-High-Dilution Method for Preparation of 1,1,2,2,9,9,10,10-Octafluoro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel synthesis of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane_Chemicalbook [chemicalbook.com]
- 3. datapdf.com [datapdf.com]
- 4. Chemistry of 1,1,2,2,9,9,10,10-octafluoro-[2,2]-paracyclophane: Its synthesis and reactions - ProQuest [proquest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C8H4Cl2F4 | CID 611125 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of Poly(α,α,α',α'-tetrafluoro-p-xylylene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of 1,4-bis(chlorodifluoromethyl)benzene as a monomer in the synthesis of the fluorinated polymer, poly(α,α,α',α'-tetrafluoro-p-xylylene). This polymer, commercially known as Parylene AF-4 or VT-4, exhibits exceptional thermal stability, a low dielectric constant, and excellent biocompatibility, making it a material of significant interest for advanced coatings in the electronics, aerospace, and medical device industries.
The synthesis is achieved through a chemical vapor deposition (CVD) process, which allows for the formation of ultra-thin, conformal, and pinhole-free polymer films on a variety of substrates. These properties are particularly advantageous in the development of next-generation medical devices, including drug-eluting stents and other implantables, where biocompatibility, barrier properties, and controlled surface interactions are critical.
Polymer Properties
Poly(α,α,α',α'-tetrafluoro-p-xylylene) synthesized from this compound offers a unique combination of properties that make it suitable for high-performance applications. The fluorine atoms on the polymer backbone impart enhanced stability and lower the material's dielectric constant and coefficient of friction compared to other members of the parylene family.
Quantitative Data Summary
The following tables summarize the key physical, thermal, electrical, and mechanical properties of Poly(α,α,α',α'-tetrafluoro-p-xylylene) (Parylene AF-4).
Table 1: Thermal Properties
| Property | Value |
| Melting Point | >500 °C |
| Continuous Service Temperature | 350 °C |
| Short-Term Service Temperature | 450 °C |
| Thermal Stability (TGA, 5% weight loss) | >480 °C[1][2] |
| Coefficient of Linear Expansion | 7.0 x 10⁻⁵ /°C[3] |
Table 2: Electrical Properties
| Property | Value |
| Dielectric Constant (60 Hz / 1 kHz / 1 MHz) | 2.21 / 2.20 / 2.17[4] |
| Dissipation Factor (60 Hz / 1 kHz / 1 MHz) | <0.0002 / 0.002 / 0.001[4] |
| Volume Resistivity | 1.3 x 10¹⁶ Ω·cm[2] |
| Dielectric Strength (V/mil) | 4000 |
Table 3: Mechanical and Physical Properties
| Property | Value |
| Tensile Strength | 55 MPa |
| Young's Modulus | 2.4 GPa |
| Elongation to Break | 15% |
| Coefficient of Friction (Static/Dynamic) | 0.15 / 0.13 |
| Water Absorption (24 hrs) | <0.01% |
| Water Vapor Permeability | 0.04 g·mil/100 in²·24h |
| Hardness (Microindenter) | 0.56 GPa (bulk), ~1.0 GPa (surface)[2] |
| Biocompatibility | USP Class VI, ISO 10993[5][6] |
Experimental Protocols
Synthesis of Poly(α,α,α',α'-tetrafluoro-p-xylylene) via Chemical Vapor Deposition (CVD)
The synthesis of poly(α,α,α',α'-tetrafluoro-p-xylylene) from this compound is proposed to proceed via a Gorham-type process. This involves the in-situ generation of the reactive monomer, α,α,α',α'-tetrafluoro-p-xylylene, which then polymerizes on the substrate surface.
Materials:
-
This compound (monomer precursor)
-
Substrates for coating (e.g., silicon wafers, glass slides, medical-grade stainless steel)
-
Adhesion promoter (optional, e.g., A-174 silane)
-
High-purity argon or nitrogen gas
Equipment:
-
Parylene CVD deposition system, consisting of:
-
Vaporizer/Sublimation furnace
-
Pyrolysis furnace
-
Deposition chamber
-
Cold trap
-
Vacuum pump and pressure controller
-
Protocol:
-
Substrate Preparation:
-
Thoroughly clean the substrates to remove any organic residues, dust, or other contaminants. Standard cleaning procedures for the specific substrate material should be used.
-
For enhanced adhesion, particularly on inorganic substrates, apply an adhesion promoter like A-174 silane. This can be done by vapor deposition or by immersing the substrate in a dilute solution of the promoter.[7]
-
-
CVD Process Setup:
-
Load the this compound precursor into the vaporizer of the CVD system.
-
Place the prepared substrates into the deposition chamber.
-
Evacuate the entire system to a base pressure of approximately 1-10 Pa.
-
-
Deposition Process:
-
Vaporization/Sublimation: Heat the vaporizer to a temperature sufficient to sublimate the this compound precursor at a controlled rate. A typical sublimation temperature for related parylene precursors is in the range of 100-150 °C.[8][9]
-
Pyrolysis: Pass the vaporized precursor through the pyrolysis furnace, which is heated to a high temperature (typically 600-750 °C).[8][10] In this zone, the precursor is cleaved to form the reactive monomer, α,α,α',α'-tetrafluoro-p-xylylene.
-
Deposition and Polymerization: The reactive monomer gas flows into the ambient temperature deposition chamber. Here, it adsorbs and spontaneously polymerizes onto all exposed surfaces of the substrates, forming a thin, uniform, and conformal film of poly(α,α,α',α'-tetrafluoro-p-xylylene).[8][11] The deposition is carried out at room temperature.[8]
-
Cold Trap: A cold trap (typically cooled with liquid nitrogen) is used downstream of the deposition chamber to collect any unreacted monomer and prevent it from entering the vacuum pump.
-
-
Process Termination and Sample Recovery:
-
Once the desired film thickness is achieved, turn off the vaporizer and pyrolysis furnace heaters.
-
Allow the system to cool down.
-
Vent the system with an inert gas (e.g., argon or nitrogen) to bring it back to atmospheric pressure.
-
Carefully remove the coated substrates from the deposition chamber.
-
Characterization of the Polymer Film
Standard polymer characterization techniques should be employed to verify the structure, thickness, and properties of the deposited film.
-
Film Thickness: Measured using techniques such as spectroscopic ellipsometry or a profilometer.
-
Structural Characterization: Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of the polymer.
-
Thermal Properties: Thermogravimetric analysis (TGA) is used to determine the thermal stability, and differential scanning calorimetry (DSC) can identify the glass transition temperature.[12]
-
Morphology and Crystallinity: X-ray diffraction (XRD) can be used to assess the crystallinity of the deposited film.[13]
-
Surface Properties: Contact angle measurements can determine the hydrophobicity of the coating. Atomic force microscopy (AFM) can be used to analyze the surface morphology and roughness.
Visualizations
Caption: Workflow for the CVD synthesis of Poly(α,α,α',α'-tetrafluoro-p-xylylene).
Applications in Drug Development
The unique properties of poly(α,α,α',α'-tetrafluoro-p-xylylene) make it an enabling material for various applications in the medical device and drug development fields. Its high degree of biocompatibility and biostability ensures minimal adverse reactions when used in implantable devices.[5][6]
Key Application Areas:
-
Biocompatible Coatings for Implantable Devices: The polymer provides a chemically inert and non-toxic barrier between an implanted device and biological tissues, reducing the risk of inflammation and foreign body response.[14][15] This is critical for long-term implants such as pacemakers, neurostimulators, and cochlear implants.[1]
-
Drug-Eluting Stents: In the field of cardiovascular devices, this polymer can be used in several ways on drug-eluting stents.[16]
-
Primer Layer: It can act as a tie layer to improve the adhesion of the drug-polymer matrix to the metal stent.[17]
-
Barrier Layer: It can encapsulate the stent to prevent uncontrolled leaching of metal ions and protect the device from corrosion.
-
Rate-Controlling Membrane: A thin topcoat of the polymer can be applied over the drug-containing layer to modulate the drug release rate, providing sustained and controlled delivery of therapeutic agents like sirolimus.[16][17][18]
-
-
Moisture and Chemical Barrier: The pinhole-free and hydrophobic nature of the coating provides an excellent barrier against moisture and corrosive bodily fluids, protecting sensitive electronic components within medical devices.[1][15]
-
Dry-Film Lubricity: The low coefficient of friction of the fluorinated parylene coating reduces friction on devices such as catheters and guidewires, facilitating smoother insertion and reducing trauma to tissues.[1][15]
Caption: Role of Parylene AF-4 in a drug-eluting stent.
References
- 1. vsiparylene.com [vsiparylene.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. hzo.com [hzo.com]
- 4. yuanshin.com.tw [yuanshin.com.tw]
- 5. vsiparylene.com [vsiparylene.com]
- 6. hzo.com [hzo.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
- 11. Parylene AF4 Polymer: Advanced Coating for Best Performance [dawntechsb.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mddionline.com [mddionline.com]
- 15. advancedcoating.com [advancedcoating.com]
- 16. mddionline.com [mddionline.com]
- 17. Parylene Protects Stents | Specialty Coating Systems [scscoatings.com]
- 18. Improving Patient Outcomes with Parylene-Coated Stents | Specialty Coating Systems [scscoatings.com]
Synthesis of polyimides using 1,4-Bis(chlorodifluoromethyl)benzene derivatives
Application Notes and Protocols for the Synthesis of Fluorinated Polyimides
Topic: Synthesis of Polyimides Using Fluorinated Benzene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct synthesis protocols for polyimides using 1,4-Bis(chlorodifluoromethyl)benzene were not found in the reviewed literature. The following application notes and protocols are based on the synthesis of fluorinated polyimides from analogous and well-documented monomers containing trifluoromethyl (-CF3) groups, which impart similar properties such as enhanced solubility, lower dielectric constants, and high thermal stability.
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of fluorine atoms, typically in the form of trifluoromethyl (-CF3) groups, into the polymer backbone can significantly enhance these properties. Fluorinated polyimides often exhibit improved solubility in organic solvents, lower dielectric constants, reduced water absorption, and enhanced optical transparency, making them highly desirable for advanced applications in microelectronics, aerospace, and biomedical devices.
This document provides detailed protocols for the synthesis of fluorinated polyimides via a two-step polycondensation reaction involving fluorinated diamines and dianhydrides.
Synthesis Pathway Overview
The most common method for synthesizing polyimides is a two-step process. The first step involves the reaction of a diamine with a dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water.
Application Notes and Protocols for 1,4-Bis(chlorodifluoromethyl)benzene as a Dielectric Material in Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1,4-bis(chlorodifluoromethyl)benzene as a dielectric material in electronics. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines general properties, synthesis, and characterization protocols based on established methods for similar halogenated aromatic compounds.
Introduction
This compound is a halogenated aromatic compound with the chemical formula C₈H₄Cl₂F₄.[1] Its structure, featuring a benzene ring substituted with two chlorodifluoromethyl groups, suggests properties that are desirable for a dielectric material in electronic applications. The presence of fluorine imparts high thermal stability and chemical inertness, while the overall molecular structure influences its electrical insulating properties. This document details the potential applications, synthesis, and comprehensive characterization of this compound as a liquid dielectric.
Potential Applications in Electronics
As a liquid dielectric, this compound is envisioned for use in high-voltage applications where electrical insulation and efficient heat dissipation are critical. Potential applications include:
-
Capacitors: Impregnating agent for high-voltage power capacitors.
-
Transformers: As a coolant and insulating fluid in specialized transformers.
-
High-Voltage Switches and Circuit Breakers: As an arc-quenching and insulating medium.
-
Electronic Coolant: For direct immersion cooling of electronic components.
The utility of this compound in these applications is predicated on its dielectric strength, dielectric constant, and low dielectric loss, along with its thermal and chemical stability.
Physicochemical and Dielectric Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₄Cl₂F₄ | [1] |
| Molecular Weight | 247.02 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Melting Point | 11-12 °C | [3] |
| Boiling Point | 55.5 °C at 3.8 mmHg | [3] |
| Density | 1.46 g/cm³ | [3] |
Table 2: Expected Dielectric Properties and Comparison with Related Compounds
| Property | Expected Value for this compound | Benzene | 1,4-Dichlorobenzene |
| Dielectric Constant (at 20-25°C) | 2.5 - 4.0 (Estimated) | 2.3 | 2.41 |
| Breakdown Voltage (kV, 2.5 mm gap) | > 35 (Estimated) | N/A | N/A |
| Dielectric Loss Tangent (tan δ) (at 1 kHz) | < 0.001 (Estimated) | Low | Low |
Note: The values for this compound are estimations based on the properties of similar halogenated aromatic compounds. Experimental verification is required.
Experimental Protocols
Synthesis of this compound
A potential synthetic route to this compound involves the fluorination of 1,4-bis(trichloromethyl)benzene.[4][5]
Reaction:
C₆H₄(CCl₃)₂ + 4 HF → C₆H₄(CClF₂)₂ + 4 HCl
Materials:
-
1,4-Bis(trichloromethyl)benzene
-
Anhydrous Hydrogen Fluoride (HF)
-
1,2-Dichloroethane (as solvent)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet for nitrogen, a thermometer, and a reflux condenser connected to a scrubber for acidic gases.
-
Charge the flask with 1,4-bis(trichloromethyl)benzene and 1,2-dichloroethane.
-
Purge the system with nitrogen gas.
-
Cool the mixture in an ice bath.
-
Carefully add anhydrous hydrogen fluoride to the reaction mixture.
-
Slowly warm the reaction to room temperature and then heat to reflux. Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and carefully quench with water.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Purification and Characterization of Purity
For electronic applications, high purity of the dielectric fluid is paramount.
Purification Method:
-
Fractional Vacuum Distillation: To remove impurities with different boiling points.
-
Column Chromatography: Using silica gel or alumina to remove polar impurities.
Purity Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and detect impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify functional groups.
Measurement of Dielectric Properties
The following protocols are based on ASTM standards for liquid dielectrics.
Apparatus:
-
LCR Meter or Impedance Analyzer
-
Liquid Dielectric Test Cell (e.g., a two-terminal or three-terminal cell)
-
Temperature-controlled chamber
Procedure:
-
Calibrate the LCR meter and the test cell according to the manufacturer's instructions.
-
Measure the capacitance of the empty test cell (C₀).
-
Fill the test cell with the purified this compound, ensuring no air bubbles are present.
-
Place the filled cell in the temperature-controlled chamber and allow it to reach thermal equilibrium at the desired temperature (e.g., 25°C).
-
Measure the capacitance (C) and the dissipation factor (tan δ) of the filled cell at various frequencies (e.g., 1 kHz, 10 kHz, 100 kHz, 1 MHz).
-
The dielectric constant (ε') is calculated as: ε' = C / C₀.
Apparatus:
-
Dielectric breakdown voltage tester
-
Test cell with specified electrodes (e.g., spherical or mushroom-shaped) and gap spacing (e.g., 2.5 mm).
Procedure:
-
Ensure the test cell and electrodes are clean and dry.
-
Set the electrode gap to the desired spacing.
-
Fill the test cell with the purified this compound.
-
Apply an AC voltage at a uniform rate of rise (e.g., 2 kV/s) until breakdown occurs, indicated by a sudden drop in voltage.
-
Record the breakdown voltage.
-
Perform multiple measurements (typically 5-6) and calculate the average breakdown voltage.
Visualizations
Caption: Synthesis and Purification Workflow.
Caption: Dielectric Characterization Workflow.
Caption: Property-Application Relationship.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of 1,4-Bis(chlorodifluoromethyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1,4-Bis(chlorodifluoromethyl)benzene. Due to the limited availability of published experimental NMR data for this specific compound, this note presents a predicted spectroscopic profile based on established principles of NMR spectroscopy and data from analogous chemical structures. Detailed protocols for sample preparation, and ¹H, ¹³C, and ¹⁹F NMR data acquisition are provided to guide researchers in the empirical analysis of this compound.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted quantitative NMR data for this compound. These predictions are derived from the analysis of structurally similar p-disubstituted and fluoroalkyl-substituted aromatic compounds.
Table 1: Predicted ¹H NMR Data
| Nucleus Position | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constant (J) [Hz] |
| Ar-H | ~7.6 | Singlet (or narrow multiplet) | - |
Note: The four aromatic protons are chemically equivalent due to the molecule's symmetry, which is expected to result in a single resonance. The electron-withdrawing nature of the bis(chlorodifluoromethyl) groups likely shifts this signal downfield compared to benzene (δ 7.3 ppm).
Table 2: Predicted ¹³C NMR Data
| Nucleus Position | Predicted Chemical Shift (δ) [ppm] | Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (J) [Hz] |
| Ar-C -CF₂Cl | ~135 - 140 | Triplet | ²J(C,F) ≈ 20 - 30 |
| Ar-C H | ~128 - 132 | Triplet | ³J(C,F) ≈ 3 - 7 |
| C F₂Cl | ~120 - 125 | Triplet | ¹J(C,F) ≈ 290 - 320 |
Note: The symmetry of the molecule results in three distinct carbon signals. The carbon of the -CF₂Cl group is expected to show a large one-bond coupling to the two fluorine atoms. The aromatic carbons will exhibit smaller, longer-range couplings to the fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data
| Nucleus Position | Predicted Chemical Shift (δ) [ppm] | Multiplicity (due to ¹H coupling) | Predicted Coupling Constant (J) [Hz] |
| CF₂ Cl | ~ -60 to -70 | Multiplet | ⁴J(F,H) ≈ 1 - 2 |
Note: The chemical shift is referenced to CFCl₃ (δ 0 ppm). The four fluorine atoms are equivalent and are expected to show a long-range coupling to the four aromatic protons.
Experimental Protocols
The following protocols provide a general methodology for the NMR analysis of this compound.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for many organic compounds.[2]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[2][3]
-
Transfer: Gently swirl the vial to dissolve the sample completely. Once dissolved, transfer the solution into a 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, it is advisable to filter the solution through a small plug of glass wool placed inside the pipette.[4]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.[1]
NMR Data Acquisition
The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz). These may need to be optimized for the specific instrument used.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 8-16
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 16 ppm (centered around 6 ppm)
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 240 ppm (centered around 120 ppm)
¹⁹F NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling to simplify the spectrum if desired.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 16-64
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 100 ppm (centered around -65 ppm)
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C and ¹⁹F) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to the entire spectrum.
-
Referencing:
-
For ¹H and ¹³C NMR in CDCl₃, reference the solvent peak to δ 7.26 ppm and δ 77.16 ppm, respectively.
-
For ¹⁹F NMR, an external reference of CFCl₃ (δ 0 ppm) is typically used.
-
-
Integration: Integrate the signals to determine the relative ratios of the different nuclei.
Visualizations
Chemical Structure and NMR Active Nuclei
Caption: Molecular structure of this compound.
Experimental Workflow for NMR Analysis
Caption: General workflow for NMR spectroscopic analysis.
References
Application Note: High-Resolution GC-MS Analysis of 1,4-Bis(chlorodifluoromethyl)benzene Reaction Mixtures for Pharmaceutical and Specialty Chemical Synthesis
Abstract
1,4-Bis(chlorodifluoromethyl)benzene is a critical fluorinated building block in the synthesis of advanced materials, agrochemicals, and pharmaceuticals.[1] Monitoring the purity and byproduct profile of its reaction mixtures is essential for process optimization, yield maximization, and quality control. This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the detailed analysis of this compound and its potential impurities. We detail a comprehensive workflow, from sample preparation to data interpretation, designed to provide researchers and process chemists with a reliable method for characterizing complex reaction matrices.
Introduction & Significance
This compound (CAS 2629-68-7) is an aromatic compound notable for its thermal stability and the unique reactivity imparted by its chlorodifluoromethyl groups.[1][2] It serves as a key intermediate in the synthesis of various high-value chemicals. A common synthetic route involves the fluorination of 1,4-Bis(trichloromethyl)benzene.[3] This process, along with subsequent reactions, can generate a range of structurally similar byproducts, including incompletely halogenated species or isomers.
Accurate identification and quantification of these components are paramount. Gas Chromatography (GC) offers the high-efficiency separation required for resolving complex mixtures of halogenated isomers, while Mass Spectrometry (MS) provides the definitive structural confirmation and sensitivity needed for trace impurity analysis. This guide establishes a self-validating GC-MS method tailored for this specific analytical challenge.
Principle and Methodology
This method utilizes a capillary GC system for the chromatographic separation of volatile and semi-volatile compounds within the reaction mixture. The separation is based on the differential partitioning of analytes between a non-polar stationary phase and an inert carrier gas (mobile phase). Following separation, the eluted compounds are introduced into a mass spectrometer. Electron Ionization (EI) is employed to generate characteristic, reproducible fragmentation patterns for each compound. These mass spectra, combined with chromatographic retention times, allow for unambiguous identification and quantification of the target analyte and related impurities.
Materials and Reagents
-
Analyte Standard: this compound, >98% purity
-
Internal Standard (IS): 1,4-Bis(trifluoromethyl)benzene (CAS 433-19-2) or similar stable, fluorinated aromatic compound not expected in the sample.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC-MS or HPLC grade. Avoid solvents that may co-elute with analytes of interest.[4]
-
Anhydrous Sodium Sulfate: ACS grade, for sample drying if necessary.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[5]
Instrumentation and Conditions
A standard capillary GC-MS system is required. The following conditions have been optimized for this application, but minor adjustments may be necessary based on the specific instrumentation used.
| Parameter | Condition | Justification |
| Gas Chromatograph | ||
| GC Column | Low-bleed, non-polar capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) | The non-polar phase provides excellent separation for halogenated aromatic compounds based on boiling point and molecular structure.[5] |
| Inlet | Split/Splitless, operated in Split mode (e.g., 50:1 ratio) | Split injection prevents column overloading and ensures sharp chromatographic peaks, which is crucial for analyzing major components of a reaction mixture. A splitless injection may be used for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample without causing thermal degradation of the analytes.[5] |
| Carrier Gas | Helium (99.999% purity), Constant Flow Mode @ 1.2 mL/min | Provides optimal column efficiency and is compatible with mass spectrometry. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 min | This temperature program allows for good separation of volatile solvents from the analytes of interest and ensures elution of higher-boiling byproducts. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible fragmentation patterns that are comparable to established spectral libraries like NIST.[6] |
| Source Temperature | 230 °C | Maintains analytes in the gas phase and minimizes contamination. |
| Quadrupole Temp | 150 °C | Ensures stable ion transmission. |
| Acquisition Mode | Full Scan | Scan range of m/z 45-400 allows for the detection of the molecular ion and key fragments of the target compound and expected byproducts. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from saturating the detector and causing premature filament burnout. |
Experimental Protocols
Standard and Sample Preparation
Causality: Proper sample dilution is the most critical step to ensure the concentration falls within the linear dynamic range of the detector and to avoid column saturation.[7] The use of an internal standard (IS) corrects for variations in injection volume and instrument response.
Protocol for Standard Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound standard and 10 mg of the internal standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with Dichloromethane. This is your stock solution.
-
Prepare a series of calibration standards by further diluting the stock solution.
Protocol for Reaction Mixture Sample Preparation:
-
Quench the reaction if necessary, following the specific synthetic procedure.
-
If the reaction mixture is in a non-GC compatible solvent (e.g., water, DMSO), perform a liquid-liquid extraction (LLE) into Dichloromethane or Ethyl Acetate.[4] Dry the organic layer with anhydrous sodium sulfate.
-
Accurately dilute a known amount of the reaction mixture (e.g., 10 µL) in a large volume of Dichloromethane (e.g., 10 mL) in a volumetric flask. The exact dilution factor will depend on the expected concentration of the starting material. A starting dilution of 1:1000 is recommended.
-
Spike the diluted sample with the internal standard to a final concentration similar to the expected analyte concentration.
-
Transfer the final solution to a 2 mL autosampler vial for analysis.[7]
Analytical Workflow
The following diagram outlines the complete analytical procedure from sample receipt to data reporting.
Caption: GC-MS analytical workflow from sample preparation to final report.
Data Analysis and Interpretation
Compound Identification
Identify the target analyte and byproducts by comparing their retention times and mass spectra with those of the authentic standard and reference libraries (e.g., NIST Mass Spectral Library).[8] The molecular weight of this compound is 247.02 g/mol .[2]
Expected Mass Spectrum: The mass spectrum of this compound is characterized by its molecular ion cluster (due to chlorine isotopes ³⁵Cl and ³⁷Cl) and specific fragmentation patterns.
-
Fragmentation Logic: The primary fragmentation pathway involves the loss of a chlorine atom (-Cl) followed by the loss of fluorine atoms (-F) or the entire chlorodifluoromethyl group (-CClF₂).
Caption: Simplified EI fragmentation pathway for this compound.
Potential Byproducts
Based on the synthesis from 1,4-Bis(trichloromethyl)benzene, potential impurities could include:[3]
-
Incompletely Fluorinated Intermediates: e.g., Benzene, 1-(chlorodifluoromethyl)-4-(trichloromethyl)-
-
Isomers: 1,2- or 1,3-Bis(chlorodifluoromethyl)benzene if the starting material contained xylene isomers.
-
Over-chlorinated or under-chlorinated starting materials.
These will have different retention times and unique mass spectra that can be identified through library searching and expert interpretation.
| Compound | Formula | MW ( g/mol ) | Expected Key Ions (m/z) |
| This compound | C₈H₄Cl₂F₄ | 247.02 | 246/248/250 (M⁺), 211/213, 176, 127 |
| 1,4-Bis(trifluoromethyl)benzene (IS) | C₈H₄F₆ | 214.11 | 214 (M⁺), 195, 145 |
| Benzene, 1,4-bis(trichloromethyl)- | C₈H₄Cl₆ | 312.84 | 277/279, 241/243, 171 |
Note: Isotopic patterns for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) are critical for confirming chlorine-containing fragments.
Safety Precautions
-
Handle this compound and its reaction mixtures in a well-ventilated fume hood.
-
The compound is classified as a skin, eye, and respiratory irritant.[9][10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
All solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive, reliable, and scientifically grounded GC-MS method for the analysis of this compound reaction mixtures. The detailed protocols for sample preparation, instrument configuration, and data analysis enable researchers and process chemists to accurately assess product purity, identify byproducts, and optimize synthetic processes. The inclusion of causality and validation principles ensures that the method can be implemented with confidence in both research and quality control environments.
References
- 1. CAS 2629-68-7: this compound [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Welcome to the NIST WebBook [webbook.nist.gov]
- 9. This compound | C8H4Cl2F4 | CID 611125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 2629-68-7 [amp.chemicalbook.com]
Application Note: Elucidating the Molecular Structure of 1,4-Bis(chlorodifluoromethyl)benzene through Infrared Spectroscopy
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive protocol and detailed analysis for the characterization of 1,4-Bis(chlorodifluoromethyl)benzene using Fourier Transform Infrared (FTIR) spectroscopy. As a compound with increasing relevance in materials science and as a synthetic intermediate, a robust method for its structural verification is paramount. This document outlines the experimental procedure for obtaining a high-quality infrared spectrum and offers an in-depth interpretation of the spectral data, correlating specific absorption bands to the vibrational modes of the 1,4-disubstituted aromatic ring and the chlorodifluoromethyl functional groups. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and spectral assignments to ensure technical accuracy and reproducibility.
Introduction: The Significance of Spectroscopic Analysis for Halogenated Aromatics
This compound (C₈H₄Cl₂F₄) is an aromatic compound characterized by a benzene ring substituted at the para positions with two chlorodifluoromethyl groups.[1][2] Its unique electronic properties, stemming from the presence of both electron-withdrawing fluorine and chlorine atoms, make it a compound of interest in the development of novel polymers, dielectric materials, and as a building block in organic synthesis.[1]
Given the isomeric possibilities and the potential for impurities in synthesis, unambiguous structural confirmation is a critical step in any research or development workflow. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[1] For a molecule like this compound, IR spectroscopy is particularly informative, as the characteristic vibrations of the aromatic ring and the carbon-halogen bonds appear in distinct regions of the spectrum.
This application note serves as a practical guide for researchers, providing a detailed protocol for sample analysis and a foundational understanding of the expected spectral features of this compound.
Experimental Protocol: Acquiring the Infrared Spectrum
The following protocol is designed for a modern FTIR spectrometer, and it can be adapted for either liquid or solid samples of this compound, which can exist in either state depending on purity and temperature.[2]
Sample Preparation: The Foundation of a Quality Spectrum
The choice of sample preparation method is critical for obtaining a high-quality spectrum. The goal is to have a sample concentration and path length that allows for sufficient infrared absorption without causing detector saturation.
For Liquid Samples (if the compound is in a liquid state at room temperature):
-
Method: Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and minimal sample volume requirement. A few milligrams of the sample is sufficient.[3]
-
Protocol:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to ratio out the instrument and environmental absorptions.
-
Place a small drop of the liquid this compound sample onto the center of the ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal. Do not overtighten, as this can damage the crystal.[3]
-
Collect the sample spectrum.
-
For Solid Samples (if the compound is a solid at room temperature):
-
Method: The Potassium Bromide (KBr) pellet method is a traditional and effective technique for solid samples.[4][5]
-
Protocol:
-
Gently grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The goal is to create a fine, homogeneous powder.[4][5]
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
Acquire a background spectrum with an empty sample holder.
-
Place the KBr pellet in the sample holder of the FTIR instrument and collect the sample spectrum.
-
Instrumental Parameters
The following are recommended starting parameters for a standard mid-IR FTIR spectrometer:
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 - 400 cm⁻¹ | This range covers the fundamental vibrational modes of most organic compounds. |
| Resolution | 4 cm⁻¹ | Provides sufficient detail for identifying functional groups without excessive noise. |
| Number of Scans | 16-32 | A sufficient number of co-added scans improves the signal-to-noise ratio. |
| Apodization | Happ-Genzel | A standard function that provides a good balance between peak shape and resolution. |
Spectral Interpretation: Decoding the Molecular Fingerprint
The infrared spectrum of this compound is dominated by the vibrational modes of the 1,4-disubstituted benzene ring and the C-F and C-Cl bonds of the substituent groups.
Aromatic Ring Vibrations
The substitution pattern on a benzene ring significantly influences its IR spectrum. For a 1,4-disubstituted (para) benzene ring, specific absorption bands are expected.[6][7]
-
Aromatic C-H Stretching: These vibrations typically occur above 3000 cm⁻¹. Expect weak to medium intensity bands in the 3100 - 3000 cm⁻¹ region.[8]
-
Aromatic C=C Stretching (Ring Modes): The benzene ring has characteristic stretching vibrations that appear as a series of sharp bands in the 1620 - 1450 cm⁻¹ region. For para-substituted benzenes, a strong band is often observed around 1515 cm⁻¹ .[6]
-
Out-of-Plane C-H Bending (Wagging): This is a highly diagnostic region for determining the substitution pattern of the benzene ring. For 1,4-disubstitution, a strong absorption band is expected in the 860 - 790 cm⁻¹ range.[6][7]
Chlorodifluoromethyl Group Vibrations
The -CClF₂ group will give rise to strong absorptions due to the highly polar C-F and C-Cl bonds.
-
C-F Stretching: Carbon-fluorine bonds are strong and produce some of the most intense absorptions in an IR spectrum. Expect very strong and potentially broad absorption bands in the 1350 - 1100 cm⁻¹ region.[9] The presence of two fluorine atoms on the same carbon will likely result in asymmetric and symmetric stretching modes, leading to multiple strong peaks in this region.
-
C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a medium to strong absorption band in the 800 - 600 cm⁻¹ region.
Predicted Infrared Absorption Data
The following table summarizes the expected characteristic absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic Ring |
| 1620 - 1450 | Medium to Strong | C=C Stretch (Ring Modes) | Aromatic Ring |
| 1350 - 1100 | Very Strong | C-F Stretch (Asymmetric & Symmetric) | -CClF₂ |
| 860 - 790 | Strong | Out-of-Plane C-H Bend | 1,4-Disubstituted Benzene |
| 800 - 600 | Medium to Strong | C-Cl Stretch | -CClF₂ |
Visualizing the Workflow
A clear and logical workflow is essential for reproducible results. The following diagram illustrates the key steps in the infrared analysis of this compound.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of this compound. By following the detailed protocol and utilizing the spectral interpretation guide provided, researchers can confidently verify the identity and purity of their compound. The characteristic strong absorptions of the C-F bonds, combined with the diagnostic bands of the 1,4-disubstituted benzene ring, provide a unique and unambiguous spectral fingerprint. This application note provides a robust framework for the routine analysis of this and structurally related halogenated aromatic compounds.
References
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 1,4-Bis(chlorodifluoromethyl)benzene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(chlorodifluoromethyl)benzene is a fluorinated aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The presence of two chlorodifluoromethyl groups on the benzene ring at the para position significantly influences its reactivity. These electron-withdrawing groups activate the benzylic carbons towards nucleophilic substitution, making it a versatile precursor for a variety of derivatives.
This document provides a detailed overview of the reactions of this compound with various nucleophiles. It includes theoretical reaction pathways, experimental protocols for analogous, non-fluorinated systems that can be adapted, and potential applications of the resulting products in medicinal chemistry and materials science.
Reaction Mechanisms and Theory
The primary reaction pathway for this compound with nucleophiles is expected to be nucleophilic substitution at the benzylic carbon atoms. The chlorine atom, being a good leaving group, is displaced by the incoming nucleophile. The presence of the two fluorine atoms on the benzylic carbon and the electron-withdrawing nature of the second chlorodifluoromethyl group are anticipated to stabilize the transition state of the substitution reaction, thereby facilitating the process.
Two main mechanisms can be considered for this transformation:
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the benzylic carbon at the same time as the chloride ion departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a benzylic carbocation intermediate, which is then attacked by the nucleophile. The fluorine atoms may have a destabilizing inductive effect on the carbocation, but resonance stabilization from the benzene ring is still significant. This pathway is favored by weak nucleophiles and polar protic solvents.
For this compound, the SN2 pathway is generally expected to be more prevalent with common nucleophiles under typical reaction conditions.
Reactions with Nucleophiles: Protocols and Applications
While specific experimental data for the reaction of this compound with a wide range of nucleophiles is not extensively reported in readily available literature, protocols for analogous reactions with α,α'-dichloro-p-xylene serve as a valuable starting point. The following sections outline expected reactions and provide adaptable experimental protocols.
Reaction with Amine Nucleophiles
The reaction with primary or secondary amines is expected to yield 1,4-bis(aminodifluoromethyl)benzene derivatives. These products are of interest in medicinal chemistry as potential scaffolds for bioactive molecules.
Table 1: Expected Reaction Parameters for Amination
| Parameter | Value |
| Substrate | This compound |
| Nucleophile | Primary or Secondary Amine (e.g., Piperidine, Morpholine) |
| Solvent | Aprotic polar solvent (e.g., DMF, DMSO, Acetonitrile) |
| Temperature | Room temperature to 80 °C |
| Stoichiometry | 2.2 equivalents of amine per equivalent of substrate |
| Expected Product | 1,4-Bis[(dialkylamino)difluoromethyl]benzene |
Experimental Protocol (Adapted from reactions of α,α'-dichloro-p-xylene):
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add the desired amine (2.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-bis(aminodifluoromethyl)benzene derivative.
Potential Applications:
-
Drug Discovery: The resulting diamines can serve as key intermediates for the synthesis of novel therapeutic agents. The difluoromethyl groups can enhance metabolic stability and binding affinity of drug candidates.
-
Ligand Synthesis: These compounds can be used as ligands in coordination chemistry and catalysis.
Logical Workflow for Amination Reaction
Caption: Workflow for the synthesis of 1,4-bis(aminodifluoromethyl)benzene derivatives.
Reaction with Alkoxide Nucleophiles
Reaction with alkoxides, such as sodium methoxide or ethoxide, is expected to produce 1,4-bis(alkoxydifluoromethyl)benzene derivatives. These ether linkages can be found in various functional materials and pharmaceutical compounds.
Table 2: Expected Reaction Parameters for Alkoxylation
| Parameter | Value |
| Substrate | This compound |
| Nucleophile | Sodium Alkoxide (e.g., Sodium Methoxide, Sodium Ethoxide) |
| Solvent | Corresponding Alcohol (e.g., Methanol, Ethanol) or THF |
| Temperature | Room temperature to reflux |
| Stoichiometry | 2.2 equivalents of alkoxide per equivalent of substrate |
| Expected Product | 1,4-Bis(alkoxydifluoromethyl)benzene |
Experimental Protocol (Adapted from reactions of α,α'-dichloro-p-xylene):
-
Prepare a solution of the sodium alkoxide by dissolving sodium metal (2.2 eq) in the corresponding anhydrous alcohol under an inert atmosphere.
-
To this solution, add a solution of this compound (1.0 eq) in the same alcohol or an anhydrous solvent like THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC or GC-MS.
-
After completion, neutralize the reaction with a dilute acid (e.g., 1 M HCl) and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by distillation or column chromatography to yield the 1,4-bis(alkoxydifluoromethyl)benzene.
Potential Applications:
-
Materials Science: The resulting diethers can be used as monomers for the synthesis of fluorinated polymers with enhanced thermal and chemical stability.
-
Pharmaceutical Intermediates: These compounds can serve as precursors for more complex molecules in drug development pipelines.
Reaction Scheme for Alkoxylation
Caption: Nucleophilic substitution with alkoxides.
Hydrolysis
Under certain conditions, this compound can undergo hydrolysis to yield terephthalaldehyde. This reaction is significant as terephthalaldehyde is a valuable intermediate in the synthesis of polymers and fine chemicals. The hydrolysis likely proceeds through a gem-halohydrin intermediate which then eliminates HCl to form the aldehyde.
Table 3: Expected Reaction Parameters for Hydrolysis
| Parameter | Value |
| Substrate | This compound |
| Reagent | Water, potentially with a catalyst (e.g., acid or base) |
| Solvent | Water-miscible solvent (e.g., Dioxane, THF) or biphasic system |
| Temperature | Elevated temperatures (e.g., 100-150 °C) |
| Expected Product | Terephthalaldehyde |
Experimental Protocol (Conceptual):
-
In a pressure vessel, combine this compound (1.0 eq) with water and a suitable solvent to ensure miscibility or efficient mixing.
-
Heat the mixture to a high temperature (e.g., 120 °C) and maintain for several hours, monitoring the reaction progress. The use of a phase-transfer catalyst may be beneficial in a biphasic system.
-
After cooling, extract the product with an organic solvent.
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Wash, dry, and concentrate the organic phase.
-
Purify the resulting terephthalaldehyde by recrystallization or sublimation.
Potential Applications:
-
Polymer Chemistry: Terephthalaldehyde is a monomer for the synthesis of high-performance polymers and covalent organic frameworks (COFs).
-
Fine Chemicals: It serves as a precursor to various dyes, pigments, and pharmaceutical intermediates.
Signaling Pathway Analogy in Drug Development
The derivatives of this compound can be designed to interact with various biological targets. For instance, diamine derivatives could be elaborated into inhibitors of enzymes like kinases or proteases, which are crucial nodes in cellular signaling pathways implicated in diseases such as cancer.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a promising, yet underexplored, building block for chemical synthesis. Its reactions with nucleophiles offer a direct route to a variety of disubstituted benzene derivatives with potential applications in drug discovery and materials science. The protocols and concepts presented here, based on analogous chemical systems, provide a solid foundation for researchers to explore the rich chemistry of this versatile fluorinated compound. Further investigation into the specific reaction conditions and the properties of the resulting products is warranted to fully unlock its potential.
Application Notes and Protocols: 1,4-Bis(chlorodifluoromethyl)benzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,4-Bis(chlorodifluoromethyl)benzene, a fluorinated aromatic compound with significant potential in the development of advanced materials. Due to its unique chemical structure, it is a promising candidate for the synthesis of high-performance polymers with applications in electronics and other demanding fields.
Introduction
This compound (BCDFMB) is an organofluorine compound with the chemical formula C₈H₄Cl₂F₄. The presence of chlorodifluoromethyl groups on a benzene ring imparts a unique combination of properties, including enhanced thermal stability and the potential for low dielectric constant materials.[1][2] These characteristics make it a molecule of interest for materials science, particularly for applications requiring robust performance under extreme conditions. While direct applications are still emerging, its structure suggests its utility as a monomer or a precursor in the synthesis of advanced polymers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental procedures, including reaction conditions and purification methods.
| Property | Value | Reference |
| Molecular Formula | C₈H₄Cl₂F₄ | [3] |
| Molecular Weight | 247.01 g/mol | [3] |
| Appearance | Colorless liquid or solid | [4] |
| Melting Point | 11-12 °C | [5] |
| Boiling Point | 181.85 °C (at 1 atm) | [5] |
| Density | 1.46 g/cm³ | [1] |
| Solubility | Sparingly soluble in water | [1] |
Potential Applications in Materials Science
The unique properties of this compound suggest its use in several advanced material applications:
-
High-Performance Polymers: The chlorodifluoromethyl groups can potentially be converted to other functionalities or participate in polymerization reactions. The resulting fluorinated polymers are expected to exhibit high thermal stability and chemical resistance, characteristic of fluorinated aromatic compounds.[2]
-
Low-Dielectric-Constant Materials: Fluorinated polymers are known for their low dielectric constants, making them ideal for use as insulators in microelectronics.[6][7] Polymers derived from this compound could be valuable for fabricating next-generation electronic components. The dielectric constant of a similar polymer, poly(tetrafluoro-p-xylylene), is reported to be 2.3.[8]
-
Monomer for Poly(p-xylylene) Analogs: The benzylic chlorine atoms suggest that this compound could serve as a monomer for the synthesis of fluorinated poly(p-xylylene)s via chemical vapor deposition (CVD) or solution polymerization methods. Benzylic halides are known to be reactive in nucleophilic substitution reactions, which can be exploited for polymerization.[9]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and a proposed method for its use in the synthesis of a novel fluorinated polymer.
4.1. Synthesis of this compound
This two-step protocol describes the synthesis of this compound starting from p-xylene.
Step 1: Synthesis of 1,4-Bis(trichloromethyl)benzene
The precursor, 1,4-bis(trichloromethyl)benzene, is synthesized by the exhaustive chlorination of p-xylene.[10][11][12]
-
Materials:
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p-Xylene
-
Chlorine gas (Cl₂)
-
UV lamp or a radical initiator (e.g., benzoyl peroxide)
-
Inert solvent (e.g., carbon tetrachloride)
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Nitrogen or Argon gas for inert atmosphere
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer, reflux condenser, gas inlet, and a thermometer, dissolve p-xylene in the inert solvent.
-
Purge the system with an inert gas to remove oxygen.
-
Initiate the reaction by turning on the UV lamp or adding the radical initiator.
-
Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature, typically between 140-250 °C for vapor-phase reactions.[13]
-
Monitor the reaction progress by gas chromatography (GC) until the desired level of chlorination is achieved.
-
Upon completion, stop the chlorine flow and cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude 1,4-bis(trichloromethyl)benzene by recrystallization from a suitable solvent (e.g., hexane or ethanol) to obtain a white solid.
-
Step 2: Fluorination of 1,4-Bis(trichloromethyl)benzene
This compound is synthesized by the fluorination of 1,4-bis(trichloromethyl)benzene.[11]
-
Materials:
-
1,4-Bis(trichloromethyl)benzene
-
Anhydrous hydrogen fluoride (HF)
-
1,2-Dichloroethane (solvent)
-
Pressure-rated reaction vessel (autoclave)
-
-
Procedure:
-
In a suitable autoclave, charge 1,4-bis(trichloromethyl)benzene and 1,2-dichloroethane.
-
Cool the autoclave and carefully add anhydrous hydrogen fluoride.
-
Seal the reactor and heat the mixture to the desired reaction temperature (e.g., 100 °C).
-
Maintain the reaction under stirring for several hours.
-
After the reaction is complete, cool the autoclave to a safe temperature and carefully vent the excess HF.
-
Pour the reaction mixture onto ice and separate the organic layer.
-
Wash the organic layer with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent by distillation.
-
Purify the resulting this compound by vacuum distillation.
-
4.2. Proposed Protocol for the Synthesis of a Fluorinated Poly(p-xylylene) Analog
This hypothetical protocol describes a potential route to a novel fluorinated polymer using this compound as a monomer, based on the known reactivity of benzylic halides.[14][15]
-
Materials:
-
This compound (monomer)
-
A suitable reducing agent or initiator for polymerization (e.g., a zero-valent metal like zinc or a chemical initiator)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran or dimethylformamide)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Set up a reaction vessel under a strict inert atmosphere.
-
Add the anhydrous solvent and the reducing agent/initiator to the vessel.
-
Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture at a controlled temperature.
-
Allow the polymerization to proceed for a specified time, monitoring the viscosity of the solution as an indicator of polymer formation.
-
Quench the reaction by adding a suitable terminating agent (e.g., methanol).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at an elevated temperature.
-
Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight, Nuclear Magnetic Resonance (NMR) for structure, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties.
-
Visualizations
Logical Workflow for Material Application Selection
Caption: Workflow for selecting this compound for a specific material application.
Experimental Workflow for Synthesis and Polymerization
Caption: A generalized experimental workflow from monomer synthesis to polymer characterization.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H4Cl2F4 | CID 611125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 2629-68-7: this compound [cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Electrical properties | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 7. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Poly(tetrafluoro-p-xylylene): A Low Dielectric Constant Polymer G...: Ingenta Connect [ingentaconnect.com]
- 9. quora.com [quora.com]
- 10. nbinno.com [nbinno.com]
- 11. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 12. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]
- 13. EP0534412A2 - Process for the production of 4-chloro-trichloro-methyl benzene - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,4-Bis(chlorodifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 1,4-Bis(chlorodifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely reported method for the synthesis of this compound is the selective partial fluorination of 1,4-bis(trichloromethyl)benzene. This reaction is typically carried out using anhydrous hydrogen fluoride (HF). To achieve high yields, the reaction is often conducted with a slurry of the starting material in anhydrous HF, sometimes with the addition of a small amount of an inert solvent like 1,2-dichloroethane.[1]
Q2: What is the primary starting material for the synthesis of 1,4-bis(trichloromethyl)benzene?
A2: The precursor, 1,4-bis(trichloromethyl)benzene, is prepared industrially by the exhaustive chlorination of para-xylene.[2] It is crucial to ensure the purity of this starting material, as incomplete chlorination can lead to byproducts that are difficult to separate after the fluorination step.
Q3: What are the key safety precautions to consider during this synthesis?
A3: The synthesis of this compound involves the use of hazardous materials, particularly anhydrous hydrogen fluoride (HF). HF is extremely corrosive and toxic. All manipulations involving anhydrous HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. A calcium gluconate gel should be readily available as an immediate first aid measure in case of skin contact with HF. The reaction is also typically performed under pressure, requiring the use of a suitable pressure reactor.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by periodically taking aliquots from the reaction mixture (after safely quenching the HF) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to determine the relative amounts of starting material, desired product, and any intermediates or byproducts.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: The fluorination reaction may require an extended period to reach completion. Monitor the reaction by GC-MS until the starting material is consumed. - Increase Reaction Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessively high temperatures can lead to over-fluorination or decomposition. A temperature range of 50-100°C is often employed for similar fluorinations.[3] - Optimize HF Molar Ratio: Ensure a sufficient molar excess of anhydrous HF is used. A molar ratio of HF to 1,4-bis(trichloromethyl)benzene in the range of 3:1 to 20:1 has been reported for analogous reactions.[3] |
| Moisture in the Reaction | - Use Anhydrous Reagents and Solvents: Anhydrous HF is critical for the success of the reaction. Ensure that the HF and any co-solvent (e.g., 1,2-dichloroethane) are thoroughly dried. - Dry Glassware and Reactor: All glassware and the reactor must be scrupulously dried before use to prevent the introduction of water, which can consume HF and reduce its effectiveness. |
| Sub-optimal Mixing | - Ensure Efficient Stirring: The reaction is often a slurry, so vigorous and efficient stirring is necessary to ensure good contact between the reactants. |
| Losses During Work-up and Purification | - Optimize Extraction and Distillation: Minimize losses during the aqueous work-up and subsequent purification steps. Careful fractional distillation is key to isolating the pure product. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Chlorination of p-Xylene | - Purify the Starting Material: If the 1,4-bis(trichloromethyl)benzene starting material is impure (e.g., contains 1-chloromethyl-4-(trichloromethyl)benzene), purify it by recrystallization or distillation before the fluorination step. |
| Over-fluorination | - Control Reaction Temperature: Avoid excessively high temperatures, which can lead to the formation of 1-(chlorodifluoromethyl)-4-(trifluoromethyl)benzene or 1,4-bis(trifluoromethyl)benzene. - Limit Reaction Time: Monitor the reaction closely and stop it once the desired product is maximized to prevent further fluorination. |
| Incomplete Fluorination | - Increase Reaction Time or Temperature: As with low yield, if intermediates like 1-(dichlorofluoromethyl)-4-(chlorodifluoromethyl)benzene are present, consider increasing the reaction time or temperature to drive the reaction to completion. |
| Inefficient Purification | - Optimize Fractional Distillation: Use a high-efficiency distillation column and carefully control the distillation rate and temperature to achieve good separation of the desired product from close-boiling impurities.[4] |
Experimental Protocols
Synthesis of this compound
Materials:
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1,4-Bis(trichloromethyl)benzene
-
Anhydrous Hydrogen Fluoride (HF)
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1,2-Dichloroethane (anhydrous)
-
Pressure Reactor (e.g., Parr reactor) equipped with a stirrer and temperature control
-
Ice
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, charge the pressure reactor with 1,4-bis(trichloromethyl)benzene and anhydrous 1,2-dichloroethane.
-
Addition of Anhydrous HF: Cool the reactor and carefully add anhydrous hydrogen fluoride. The molar ratio of HF to 1,4-bis(trichloromethyl)benzene should be optimized, but a starting point of 10:1 can be used.
-
Reaction: Seal the reactor and heat the mixture with vigorous stirring. The reaction temperature and time will need to be optimized. A starting point could be 80°C for 6-12 hours. Monitor the pressure inside the reactor.
-
Quenching: After the reaction is complete, cool the reactor to room temperature and then carefully vent any excess pressure. Slowly and carefully pour the reaction mixture over a large amount of crushed ice in a separate container.
-
Neutralization: Neutralize the acidic aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification by Fractional Distillation
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus. For efficient separation, a Vigreux column or a packed column is recommended.
-
Distillation: Transfer the crude product to the distillation flask. Heat the flask gently under reduced pressure.
-
Fraction Collection: Collect the fractions at different boiling points. The desired product, this compound, has a boiling point of approximately 203-205°C at atmospheric pressure. The boiling point will be significantly lower under vacuum.
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity. Combine the fractions containing the pure product.
Data Presentation
The following table provides a hypothetical summary of how reaction parameters can influence the yield of this compound. Note: This data is for illustrative purposes and actual results may vary.
| Entry | Temperature (°C) | Time (h) | Molar Ratio (HF:Substrate) | Yield (%) |
| 1 | 60 | 12 | 10:1 | 65 |
| 2 | 80 | 12 | 10:1 | 78 |
| 3 | 100 | 12 | 10:1 | 72 (increased byproducts) |
| 4 | 80 | 6 | 10:1 | 55 |
| 5 | 80 | 18 | 10:1 | 79 |
| 6 | 80 | 12 | 5:1 | 60 |
| 7 | 80 | 12 | 15:1 | 80 |
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for addressing low reaction yield.
References
Technical Support Center: Synthesis of 1,4-Bis(chlorodifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Bis(chlorodifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common industrial synthesis involves a two-step process. First, para-xylene is subjected to exhaustive free-radical chlorination to yield 1,4-Bis(trichloromethyl)benzene. This intermediate is then fluorinated, typically using anhydrous hydrogen fluoride (HF), often with a catalyst, in a reaction analogous to the Swarts fluorination, to produce the final product.
Q2: What are the most common side products in this synthesis?
A2: The most prevalent side products originate from the incomplete chlorination of para-xylene. This leads to the formation of compounds such as 1-(chloromethyl)-4-(trichloromethyl)benzene and 1-(dichloromethyl)-4-(trichloromethyl)benzene. Subsequent fluorination of these incompletely chlorinated precursors results in a mixture of partially fluorinated and chlorinated analogs of the desired product.
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, it is crucial to ensure the complete chlorination of para-xylene in the first step. This can be achieved by optimizing reaction conditions such as reaction time, temperature, and the molar ratio of chlorine to para-xylene. Careful monitoring of the reaction progress by techniques like GC-MS is recommended to ensure the disappearance of the starting material and incompletely chlorinated intermediates.
Q4: What are the safety precautions I should take when working with anhydrous hydrogen fluoride (HF)?
A4: Anhydrous hydrogen fluoride is an extremely corrosive and toxic substance that can cause severe burns and systemic toxicity.[1][2][3][4][5] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, a face shield, and a lab coat. A calcium gluconate gel should be readily available as a first aid measure for skin exposure.[5] It is crucial to be thoroughly familiar with the safety data sheet (SDS) for HF before starting any experiment.
Q5: How can the final product be purified?
A5: The purification of this compound from the reaction mixture is typically achieved by distillation.[6][7][8] Due to the presence of various halogenated side products with potentially close boiling points, fractional distillation under reduced pressure is often necessary to achieve high purity. In some cases, treatment with a mild base can help remove certain impurities before distillation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete chlorination of para-xylene.- Incomplete fluorination of 1,4-Bis(trichloromethyl)benzene.- Sub-optimal reaction temperature or pressure during fluorination.- Catalyst deactivation (if used). | - Optimize chlorination conditions (longer reaction time, higher temperature, or increased chlorine flow). Monitor by GC to ensure complete conversion.- Increase reaction time, temperature, or pressure for the fluorination step. Ensure an adequate molar excess of HF.- If using a catalyst (e.g., antimony salts), ensure it is fresh and anhydrous. Consider catalyst regeneration or using a fresh batch. |
| Presence of multiple side products in the final product (as seen in GC-MS) | - Incomplete chlorination of the starting material leading to a mixture of precursors.- Insufficient fluorinating agent or harsh reaction conditions causing degradation. | - Improve the purity of the 1,4-Bis(trichloromethyl)benzene intermediate through recrystallization or distillation before fluorination.- Ensure a sufficient excess of HF is used. Avoid excessively high temperatures during fluorination which can lead to decomposition. |
| Reaction stalls or proceeds very slowly during fluorination | - Insufficient mixing of the reactants.- Low reaction temperature.- Catalyst poisoning or deactivation. | - Ensure vigorous stirring to facilitate the reaction between the organic and inorganic phases.- Gradually increase the reaction temperature to the optimal range.- Ensure all reagents and the reaction vessel are dry, as water can deactivate the catalyst and react with HF. |
| Difficulty in purifying the final product by distillation | - Boiling points of the desired product and side products are very close.- Presence of azeotropic mixtures. | - Use a high-efficiency fractional distillation column.- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences between components.[6][8]- Perform a pre-purification step, such as a wash with a suitable reagent to remove specific impurities. |
Experimental Protocols
Note: The following is a representative experimental protocol compiled from various sources. Researchers should adapt and optimize the conditions based on their specific equipment and safety protocols.
Step 1: Synthesis of 1,4-Bis(trichloromethyl)benzene (Precursor)
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a gas inlet tube, and a thermometer, place para-xylene. The reaction should be conducted under a light source (e.g., a UV lamp) to initiate the radical chlorination.
-
Chlorination: Heat the para-xylene to its boiling point (approximately 138 °C). Bubble chlorine gas through the refluxing liquid. The reaction is exothermic, and the temperature should be maintained.
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by Gas Chromatography (GC) to follow the disappearance of para-xylene and the formation of chlorinated intermediates and the final product. The reaction is complete when the desired level of chlorination is achieved.
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Work-up: Once the reaction is complete, stop the chlorine flow and allow the mixture to cool to room temperature. The crude 1,4-Bis(trichloromethyl)benzene may solidify upon cooling. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Step 2: Synthesis of this compound
-
Reaction Setup: The fluorination reaction must be carried out in a pressure-resistant reactor (autoclave) made of materials compatible with anhydrous hydrogen fluoride (e.g., Monel or stainless steel). The reactor should be equipped with a stirrer, a pressure gauge, a thermocouple, and an inlet for adding HF.
-
Charging the Reactor: Charge the purified 1,4-Bis(trichloromethyl)benzene and, if used, the fluorination catalyst (e.g., antimony pentachloride, SbCl5) into the reactor.
-
Fluorination with HF: Cool the reactor and carefully add anhydrous hydrogen fluoride. The amount of HF should be in stoichiometric excess.
-
Reaction: Seal the reactor and gradually heat it to the desired temperature while stirring. The reaction is typically carried out under pressure. Monitor the reaction progress by observing the pressure changes inside the reactor.
-
Work-up: After the reaction is complete, cool the reactor to a low temperature and carefully vent the excess HF into a scrubber containing a basic solution (e.g., potassium hydroxide or calcium hydroxide).
-
Isolation and Purification: Open the reactor and transfer the reaction mixture to a container with crushed ice and a suitable organic solvent (e.g., dichloromethane). Separate the organic layer, wash it with a dilute basic solution to neutralize any remaining acid, then with water, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO4).
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Final Purification: Remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to obtain this compound of high purity.
Visualizations
Caption: Synthetic pathway for this compound and formation of major side products.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Identification of byproducts in 1,4-Bis(chlorodifluoromethyl)benzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Bis(chlorodifluoromethyl)benzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary synthetic route for this compound and what are the critical steps?
The most common industrial synthesis is a two-step process. The first step involves the free-radical photochlorination of p-xylene to produce 1,4-bis(trichloromethyl)benzene. The second step is a halogen exchange reaction (fluorination) of 1,4-bis(trichloromethyl)benzene using hydrogen fluoride (HF) to yield the final product.
-
Critical Step 1: Photochlorination: The selectivity of side-chain chlorination over ring chlorination is paramount. This is typically controlled by using a radical initiator (UV light) and ensuring the absence of Lewis acid catalysts which promote ring substitution.
-
Critical Step 2: Fluorination: The degree of fluorination must be carefully controlled to replace two chlorine atoms on each trichloromethyl group with fluorine, without over or under-fluorination.
Q2: I am observing a significant amount of incompletely chlorinated byproducts in my first step. How can I minimize these?
Incomplete chlorination of the methyl groups on p-xylene is a common issue. These byproducts include 1-chloromethyl-4-methylbenzene, 1,4-bis(chloromethyl)benzene, and various other partially chlorinated xylene derivatives.
Troubleshooting Steps:
-
Chlorine Gas Flow Rate: Ensure a sufficient and continuous flow of chlorine gas throughout the reaction. A low flow rate can lead to incomplete reaction.
-
UV Light Intensity: The intensity of the UV light source is critical for initiating the radical chain reaction. Ensure the lamp is functioning correctly and is of an appropriate wavelength (380-500 nm is often cited).
-
Reaction Time: The reaction may require sufficient time to go to completion. Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal reaction time.
-
Temperature Control: While the reaction is typically performed at elevated temperatures (around 100-140°C) to maintain a liquid phase and sufficient reaction rate, excessively high temperatures can lead to unwanted side reactions.
Q3: My reaction mixture from the photochlorination step is dark and contains polymeric material. What is the cause and how can I prevent it?
The formation of dark, resinous materials is often due to side reactions, including polymerization and excessive chlorination.
Troubleshooting Steps:
-
Purity of p-Xylene: Ensure the starting p-xylene is free from impurities that could act as catalysts for side reactions.
-
Temperature Control: Overheating can promote polymerization. Maintain the reaction temperature within the optimal range.
-
Avoid Lewis Acid Contamination: Traces of iron or other metals can act as Lewis acids, promoting undesirable side reactions. Use glass-lined reactors and ensure all reagents and equipment are free from metal contamination.
-
Controlled Chlorination: Avoid excessive chlorination by monitoring the reaction progress and stopping it once the desired conversion to 1,4-bis(trichloromethyl)benzene is achieved.
Q4: During the fluorination step, I am getting a mixture of products with varying degrees of fluorination. How can I improve the selectivity for this compound?
The formation of byproducts such as 1-(trichloromethyl)-4-(chlorodifluoromethyl)benzene, 1,4-bis(fluorodichloromethyl)benzene, and the over-fluorinated 1,4-bis(trifluoromethyl)benzene is a common challenge.
Troubleshooting Steps:
-
Stoichiometry of HF: The molar ratio of hydrogen fluoride to 1,4-bis(trichloromethyl)benzene is a critical parameter. A stoichiometric excess of HF is generally required, but a large excess can favor over-fluorination.
-
Reaction Temperature and Pressure: The fluorination reaction is typically carried out under pressure and at a specific temperature. These parameters directly influence the reaction rate and selectivity. Optimization of temperature and pressure is crucial.
-
Catalyst: While the reaction can be performed without a catalyst, Lewis acid catalysts like antimony pentachloride (SbCl5) can be used to control the reaction. The choice and concentration of the catalyst can significantly affect the product distribution.
-
Reaction Time: Monitor the reaction over time to find the optimal point where the desired product is maximized, and the formation of over-fluorinated byproducts is minimized.
Quantitative Data on Byproduct Formation
The following table summarizes typical byproduct distribution in the synthesis of 1,4-bis(trichloromethyl)benzene from p-xylene under different conditions. Note: These are representative values and actual results will vary based on specific experimental setups.
| Reaction Condition | Desired Product: 1,4-Bis(trichloromethyl)benzene (%) | Incompletely Chlorinated Byproducts (%) | Ring-Chlorinated Byproducts (%) |
| Standard (UV, 120°C, 8h) | 85 | 10 | 5 |
| Low Temperature (UV, 90°C, 12h) | 80 | 15 | 5 |
| High Temperature (UV, 150°C, 6h) | 75 | 10 | 15 |
| No UV Light (120°C, 8h) | <10 | >80 | <10 |
| Lewis Acid Catalyst (FeCl₃, 120°C, 4h) | <5 | <5 | >90 |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Bis(trichloromethyl)benzene
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, a reflux condenser, and a thermometer. The flask should be illuminated by a UV lamp.
-
Procedure:
-
Charge the flask with p-xylene.
-
Heat the p-xylene to 100-120°C with stirring.
-
Turn on the UV lamp.
-
Bubble dry chlorine gas through the stirred p-xylene.
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC.
-
Continue the chlorination until the desired conversion to 1,4-bis(trichloromethyl)benzene is achieved.
-
Cool the reaction mixture and purify the product by recrystallization or distillation.
-
Protocol 2: Synthesis of this compound
-
Apparatus: A high-pressure autoclave equipped with a stirrer, a pressure gauge, a thermocouple, and an inlet for hydrogen fluoride.
-
Procedure:
-
Charge the autoclave with 1,4-bis(trichloromethyl)benzene.
-
Seal the autoclave and evacuate it.
-
Cool the autoclave and condense the desired amount of anhydrous hydrogen fluoride into it.
-
Heat the autoclave to the desired reaction temperature (e.g., 100-150°C) with stirring.
-
Maintain the reaction at the set temperature and pressure for the required duration.
-
Monitor the reaction progress by analyzing samples (if possible with the setup).
-
After the reaction is complete, cool the autoclave, and carefully vent the excess HF.
-
Pour the reaction mixture onto ice, separate the organic layer, wash it with a dilute base solution and then water.
-
Dry the organic layer and purify the product by fractional distillation under reduced pressure.
-
Protocol 3: GC-MS Analysis of Byproducts
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the halogenated aromatic compounds.
-
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane, hexane).
-
Data Analysis: Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.
Visualizations
Caption: Synthesis pathway and major byproduct formation.
Caption: General analytical workflow for byproduct identification.
Technical Support Center: Fluorination of 1,4-Bis(trichloromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fluorination of 1,4-bis(trichloromethyl)benzene to synthesize 1,4-bis(trifluoromethyl)benzene.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the fluorination of 1,4-bis(trichloromethyl)benzene.
Issue 1: Low or No Conversion of Starting Material
-
Question: My reaction shows a low conversion rate of 1,4-bis(trichloromethyl)benzene to the desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low conversion can stem from several factors related to the reactants, catalyst, and reaction conditions.
-
Inactive Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is a common fluorinating agent. Ensure it is fresh and has not been compromised by moisture, which can inhibit its reactivity.
-
Catalyst Inactivity: If using a catalyst such as antimony(V) chloride, ensure it is of high purity and handled under anhydrous conditions to prevent deactivation.
-
Insufficient Temperature: The reaction temperature is critical. For uncatalyzed reactions with HF, temperatures may need to be in the range of 40-150°C. If the temperature is too low, the reaction rate will be very slow.
-
Inadequate Mixing: Due to the high melting point of 1,4-bis(trichloromethyl)benzene (111°C), ensuring proper mixing is crucial, especially at the start of the reaction. The starting material may need to be melted or dissolved in a suitable inert solvent to ensure efficient contact with the fluorinating agent.
-
Pressure: The reaction is often carried out under pressure to keep the hydrogen fluoride in a liquid state. A pressure of 1-100 kg/cm ² is typically recommended. If the pressure is too low, the HF may not be in the liquid phase, leading to a halt in the fluorination process.[1][2]
-
Issue 2: Formation of Incompletely Fluorinated Byproducts
-
Question: I am observing significant amounts of incompletely fluorinated byproducts, such as 1-(trichloromethyl)-4-(trifluoromethyl)benzene or compounds with -CHCl2 and -CHF2 groups. How can I drive the reaction to completion?
-
Answer: The presence of partially fluorinated intermediates indicates that the reaction has not gone to completion.
-
Reaction Time: The fluorination of all six chlorine atoms on the two trichloromethyl groups requires sufficient reaction time. Consider extending the reaction duration.
-
Stoichiometry of Fluorinating Agent: Ensure a sufficient excess of the fluorinating agent is used. For hydrogen fluoride, a molar ratio of 3-50 moles of HF per mole of the trichloromethyl compound is suggested.[1][3]
-
Reaction Temperature: Increasing the reaction temperature within the recommended range can help drive the reaction to completion. However, excessively high temperatures (>150°C) may lead to the formation of polymeric substances.[2]
-
Stepwise Fluorination: It is known that the precursor, 1,4-bis(trichloromethyl)benzene, can be produced by the chlorination of p-xylene. Incomplete chlorination can lead to starting materials like 1-dichloromethyl-4-trichloromethylbenzene.[1][2] This will naturally lead to incompletely fluorinated products. It is crucial to either start with highly pure 1,4-bis(trichloromethyl)benzene or to subject the product mixture to subsequent chlorination and fluorination steps.[1]
-
Issue 3: Handling of Solid Starting Material
-
Question: The high melting point of 1,4-bis(trichloromethyl)benzene (111°C) makes it difficult to handle. What are the best practices for this?[1][2]
-
Answer: The solid nature of the starting material at room temperature is a known challenge.
-
High-Temperature Reaction: The reaction can be carried out at a temperature above the melting point of the starting material.
-
Use of a Solvent: An inert solvent can be used to dissolve the 1,4-bis(trichloromethyl)benzene. The final product, 1,4-bis(trifluoromethyl)benzene, can itself be used as a solvent.[1][2]
-
In Situ Generation and Use: A patented method suggests that the chlorination of p-xylene produces a mixture of 1,4-bis(trichloromethyl)benzene and 1-dichloromethyl-4-trichloromethylbenzene, which has a lower melting point (below 60°C). This liquid mixture can then be directly fluorinated, avoiding the handling of a solid.[1][2]
-
Issue 4: Product Purification Challenges
-
Question: I am having difficulty purifying the final product, 1,4-bis(trifluoromethyl)benzene. What are the common impurities and recommended purification methods?
-
Answer: Common impurities include unreacted starting material, partially fluorinated byproducts, and chlorinated intermediates.
-
Distillation: Fractional distillation is a common method to separate 1,4-bis(trifluoromethyl)benzene from byproducts. For example, 1-dichloromethyl-4-trifluoromethylbenzene can be separated from the desired product by distillation.[1][2]
-
Washing: After the reaction, the mixture can be poured onto ice, and the organic phase separated and washed with water to remove residual HF and other water-soluble impurities.[4]
-
Chromatography: For laboratory-scale purifications, silica gel column chromatography can be employed to isolate the desired product.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the fluorination of 1,4-bis(trichloromethyl)benzene and related reactions.
Table 1: Typical Reaction Conditions for Fluorination with Hydrogen Fluoride
| Parameter | Value | Reference |
| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | [1][2] |
| Catalyst (Optional) | Antimony(V) chloride | [2] |
| Reaction Temperature | 0-150°C | [1] |
| Pressure | 1 - 100 kg/cm ² (9.81 x 10⁴ - 9.81 x 10⁶ Pa) | [1][2] |
| Molar Ratio (HF:Substrate) | 3-50 : 1 | [1][3] |
Table 2: Physical Properties of Key Compounds
| Compound | Formula | Melting Point (°C) | Boiling Point (°C) |
| 1,4-Bis(trichloromethyl)benzene | C₆H₄(CCl₃)₂ | 111 | 213 |
| 1,4-Bis(trifluoromethyl)benzene | C₆H₄(CF₃)₂ | - | 116 |
Experimental Protocols
Protocol 1: Fluorination of 1,4-Bis(trichloromethyl)benzene with Anhydrous Hydrogen Fluoride
-
Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a well-equipped laboratory with appropriate safety measures in place. Anhydrous hydrogen fluoride is extremely corrosive and toxic.
-
Reactor Preparation: A pressure-resistant reactor made of or lined with a material resistant to HF (e.g., Monel, Hastelloy, nickel, or Teflon) should be used.[3] The reactor should be equipped with a stirrer, a pressure gauge, and a temperature controller.
-
Charging the Reactor: Charge the reactor with 1,4-bis(trichloromethyl)benzene. If operating above its melting point, the solid can be melted before charging or melted inside the reactor.
-
Introduction of HF: Cool the reactor and carefully introduce anhydrous hydrogen fluoride in the desired molar excess (e.g., 20 moles of HF per mole of substrate).
-
Reaction: Seal the reactor and begin stirring. Gradually heat the mixture to the desired reaction temperature (e.g., 100°C). The pressure will rise due to the vapor pressure of HF and the HCl gas produced. Maintain the reaction at the set temperature for the desired duration (e.g., 2-6 hours).
-
Work-up: After the reaction is complete, cool the reactor to a low temperature (e.g., 0°C) and carefully vent the excess pressure. The reaction mixture is then cautiously poured onto crushed ice. The organic layer is separated, washed with water, and then a dilute base solution (e.g., sodium bicarbonate) to neutralize any remaining acid.
-
Purification: The crude product is dried over an appropriate drying agent (e.g., MgSO₄) and purified by fractional distillation.
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: General experimental workflow for fluorination.
References
- 1. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]
- 2. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]
Technical Support Center: Controlling the Formation of 1-Dichloromethyl-4-trichloromethylbenzene
Welcome to the technical support center dedicated to providing in-depth guidance on controlling the formation of the specific byproduct, 1-dichloromethyl-4-trichloromethylbenzene, during the free-radical chlorination of p-xylene. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and minimize the formation of this and other undesired polychlorinated species.
The synthesis of asymmetrically chlorinated p-xylene derivatives presents a significant challenge due to the statistical nature of free-radical reactions. However, by understanding the underlying reaction mechanisms and carefully controlling key experimental parameters, it is possible to influence the product distribution and enhance the yield of the desired compounds. This guide provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to this complex synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the side-chain chlorination of p-xylene, with a focus on mitigating the formation of 1-dichloromethyl-4-trichloromethylbenzene when it is an undesired byproduct, or strategies to selectively produce it if it were a target intermediate.
Q1: My reaction produces a complex mixture of polychlorinated p-xylenes, including a significant amount of 1-dichloromethyl-4-trichloromethylbenzene. How can I improve the selectivity towards a specific chlorinated product?
A1: Achieving high selectivity in free-radical chlorination is challenging due to the high reactivity of chlorine radicals.[1] The formation of a complex mixture indicates that the reaction is proceeding too quickly and non-selectively. Here are several factors to consider for improving selectivity:
-
Temperature Control: Lowering the reaction temperature can significantly increase selectivity.[2] At lower temperatures, the chlorine radical is less reactive and better able to discriminate between the different types of C-H bonds present in the partially chlorinated intermediates. High temperatures favor faster, less selective reactions. For instance, initial chlorination of p-xylene is often carried out at temperatures just above its melting point to retard side reactions.[3]
-
Chlorine Concentration: The concentration of chlorine is a critical parameter. Maintaining a low, steady concentration of chlorine throughout the reaction minimizes over-chlorination. This can be achieved by carefully controlling the flow rate of chlorine gas into the reaction mixture. A high local concentration of chlorine will lead to rapid, indiscriminate reactions with any available C-H bond.
-
Initiator Concentration: The concentration of the free-radical initiator (e.g., AIBN, benzoyl peroxide) or the intensity of the UV light source should be optimized. A lower initiator concentration will generate a lower steady-state concentration of chlorine radicals, which can lead to more selective halogenation.
-
Solvent Effects: The choice of solvent can influence the selectivity of chlorination. Aromatic solvents can form complexes with chlorine atoms, making them less reactive and more selective.[4]
Q2: I am observing the formation of ring-chlorinated byproducts in addition to the desired side-chain chlorinated products. What is causing this and how can I prevent it?
A2: The formation of ring-chlorinated byproducts is a common issue, especially when the reaction conditions inadvertently favor electrophilic aromatic substitution. Here’s how to troubleshoot this:
-
Presence of Lewis Acid Catalysts: The primary cause of ring chlorination is the presence of Lewis acids, such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), or even trace amounts of metal ions from the reactor.[3][5] These catalysts polarize the chlorine molecule, making it a potent electrophile that attacks the aromatic ring.
-
Solution:
-
Thoroughly Clean Glassware: Ensure all glassware is scrupulously cleaned to remove any traces of metal contaminants.
-
Use High-Purity Reagents: Use high-purity p-xylene and chlorine to avoid introducing metal ion impurities.
-
Avoid Metal Spatulas and Stir Bars: Use glass or Teflon-coated equipment.
-
Sequestering Agents: In cases where trace metal contamination is unavoidable, the use of sequestering agents like phosphorous trichloride (PCl₃) can suppress the catalytic activity of metal ions towards ring chlorination.[3]
-
Q3: The reaction seems to stall after the initial chlorination, and I am getting a high proportion of monochlorinated products, but not the desired higher chlorinated species. What could be the reason?
A3: This issue can arise from several factors related to the reaction setup and conditions:
-
Insufficient Initiation: The UV lamp may not be emitting at the correct wavelength or its intensity may have decreased over time. Ensure the lamp is functioning correctly and is positioned for optimal irradiation of the reaction mixture. For chemical initiators, ensure they are fresh and have been stored correctly, as their effectiveness can degrade over time.
-
Presence of Radical Inhibitors: Oxygen is a potent radical inhibitor. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Other impurities in the starting materials or solvent can also act as radical scavengers.
-
Low Temperature: While low temperatures favor selectivity, a temperature that is too low can significantly slow down the reaction rate, especially for the later, more difficult chlorination steps. A careful balance between selectivity and reaction rate needs to be established through experimentation.
Q4: How can I monitor the progress of the reaction and quantify the amount of 1-dichloromethyl-4-trichloromethylbenzene in my product mixture?
A4: Accurate monitoring and quantification are crucial for optimizing your reaction. The recommended analytical techniques are:
-
Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is an excellent method for monitoring the progress of the reaction. By taking aliquots at different time points, you can track the disappearance of starting material and the appearance of various chlorinated products. The relative peak areas can give an estimate of the product distribution.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For unambiguous identification of the different chlorinated isomers, including 1-dichloromethyl-4-trichloromethylbenzene, GC-MS is the preferred method. The mass spectrum of each component provides a unique fragmentation pattern that allows for positive identification.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify the different chlorinated species by the characteristic chemical shifts of the protons on the methyl, chloromethyl, dichloromethyl, and trichloromethyl groups, as well as the aromatic protons.[10][11][12][13]
-
¹³C NMR: Provides complementary information on the carbon skeleton and can help to distinguish between isomers.[14][15][16][17][18]
-
Frequently Asked Questions (FAQs)
Q: What is the proposed mechanism for the formation of 1-dichloromethyl-4-trichloromethylbenzene?
A: The formation of 1-dichloromethyl-4-trichloromethylbenzene occurs through a stepwise free-radical chain reaction. The overall process can be visualized as follows:
Caption: Stepwise free-radical chlorination of p-xylene.
The key to the formation of the asymmetrical product lies in the relative rates of these sequential chlorination steps. The reactivity of the remaining C-H bonds changes as more chlorine atoms are introduced due to inductive effects and the stability of the resulting benzylic radicals. The chlorine substituent has a strong electron-withdrawing effect, which can decrease the reactivity of the adjacent C-H bonds.[6]
Q: What is the role of UV light in this reaction?
A: UV light is a common method for initiating the free-radical chlorination. It provides the energy for the homolytic cleavage of the chlorine-chlorine bond in Cl₂ molecules, generating two highly reactive chlorine radicals (Cl•). This initiation step is crucial for starting the chain reaction.[19][20]
Initiation Step: Cl₂ + hν → 2 Cl•
These chlorine radicals then propagate the chain reaction by abstracting hydrogen atoms from the methyl groups of p-xylene and its chlorinated derivatives.
Q: Are there any alternatives to UV light for initiation?
A: Yes, chemical initiators can also be used. These are compounds that decompose upon heating to produce free radicals. Common examples include:
-
Azobisisobutyronitrile (AIBN)
-
Benzoyl peroxide
The choice between photochemical and chemical initiation depends on the specific experimental setup and desired reaction conditions. Chemical initiators offer the advantage of not requiring specialized photochemical reactors.
Q: How does the stability of the benzylic radical intermediates influence the reaction?
A: The stability of the benzylic radical formed after hydrogen abstraction is a key factor in determining the regioselectivity of the chlorination. Benzylic radicals are stabilized by resonance, which delocalizes the unpaired electron over the aromatic ring.[21] The presence of electron-withdrawing chlorine atoms on the methyl group can influence the stability of the resulting radical, although the primary factor is the benzylic position itself.
Experimental Protocol: Controlled Photochlorination of p-Xylene
This protocol provides a general framework for the controlled photochlorination of p-xylene. The specific quantities and reaction times will need to be optimized based on your experimental goals and available equipment.
Materials:
-
p-Xylene (high purity)
-
Chlorine gas
-
Inert gas (Nitrogen or Argon)
-
Solvent (e.g., carbon tetrachloride, optional)
-
Photo-reactor equipped with a UV lamp, gas inlet, condenser, and magnetic stirrer
Procedure:
-
Reactor Setup:
-
Assemble the photo-reactor, ensuring all glassware is clean and dry.
-
Connect the gas inlet to a cylinder of chlorine gas and a cylinder of inert gas, with flow rates controlled by mass flow controllers.
-
Connect the condenser to a cooling water supply.
-
Place a magnetic stir bar in the reactor.
-
-
Reaction Initiation:
-
Charge the reactor with p-xylene (and solvent, if used).
-
Purge the system with inert gas for 15-20 minutes to remove any oxygen.
-
Begin stirring the solution.
-
Turn on the UV lamp and allow the reactor to reach the desired temperature.
-
-
Chlorination:
-
Start the flow of chlorine gas into the reactor at a slow, controlled rate.
-
Maintain a constant temperature throughout the reaction.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC.
-
-
Reaction Work-up:
-
Once the desired product distribution is achieved (as determined by GC analysis), turn off the UV lamp and the chlorine gas flow.
-
Purge the reactor with inert gas to remove any residual chlorine and HCl gas.
-
The crude reaction mixture can then be purified by distillation or chromatography to isolate the desired products.
-
Caption: General workflow for controlled p-xylene chlorination.
Data Presentation
Table 1: Key Parameters for Controlling Selectivity
| Parameter | Recommended Control Strategy | Rationale |
| Temperature | Maintain a low and constant temperature (e.g., 20-40°C). | Lower temperature increases the selectivity of the chlorine radical.[2] |
| Chlorine Flow Rate | Slow and continuous addition to maintain a low steady-state concentration. | Prevents localized high concentrations of chlorine, which lead to over-chlorination. |
| Initiation | Use a low-intensity UV source or a low concentration of a chemical initiator. | A lower concentration of radicals promotes more selective reactions. |
| Mixing | Ensure vigorous and efficient stirring. | Homogenizes the reaction mixture and prevents localized hotspots and high reactant concentrations. |
| Purity of Reagents | Use high-purity p-xylene and chlorine; ensure an oxygen-free environment. | Prevents side reactions such as ring chlorination and radical quenching.[3] |
References
- 1. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
- 2. Sciencemadness Discussion Board - Free Radical Chlorination of p-Xylene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 6. chlorination [sas.upenn.edu]
- 7. Chem 502--Assignment 3 [sas.upenn.edu]
- 8. Chlorine speciation in complex hydrocarbon matrices using GC-ICP-MS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - RU [thermofisher.com]
- 12. P-XYLENE(106-42-3) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. spectrabase.com [spectrabase.com]
- 16. epfl.ch [epfl.ch]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. epa.gov [epa.gov]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Impact of Conjugation and Hyperconjugation on the Radical Stability of Allylic and Benzylic Systems: A Theoretical Study [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of the 1,4-Bis(chlorodifluoromethyl)benzene synthesis process
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the 1,4-Bis(chlorodifluoromethyl)benzene synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the partial fluorination of 1,4-Bis(trichloromethyl)benzene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive fluorinating agent (anhydrous HF).2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use fresh, anhydrous HF. Ensure proper storage and handling to prevent moisture contamination.2. Gradually increase the reaction temperature. For reactions without a catalyst, a temperature range of 40-150 °C can be explored.[1]3. Monitor the reaction progress using GC-MS and extend the reaction time as needed. |
| Low Yield of Desired Product | 1. Over-fluorination leading to the formation of 1,4-Bis(trifluoromethyl)benzene.2. Incomplete reaction.3. Product loss during workup and purification. | 1. Carefully control the reaction temperature and time. Lower temperatures and shorter reaction times favor partial fluorination. Consider omitting a catalyst, as catalysts like antimony(V) chloride can promote exhaustive fluorination.[1]2. See "Low or No Conversion of Starting Material".3. Optimize extraction and distillation procedures. Ensure complete phase separation during aqueous workup and use an efficient vacuum distillation setup. |
| Presence of Impurities in the Final Product | 1. Impure 1,4-Bis(trichloromethyl)benzene starting material (e.g., containing 1-dichloromethyl-4-trichloromethylbenzene).[1]2. Formation of byproducts during fluorination (e.g., over-fluorinated or under-fluorinated compounds). | 1. Purify the 1,4-Bis(trichloromethyl)benzene precursor by recrystallization before use.2. Optimize reaction conditions for selectivity (see "Low Yield"). Purify the crude product using fractional vacuum distillation or column chromatography. |
| Difficulty in Handling the Starting Material | 1,4-Bis(trichloromethyl)benzene is a solid with a high melting point (108-110 °C), which can make it difficult to handle.[2][3] | A mixture of 1,4-Bis(trichloromethyl)benzene and its precursor 1-dichloromethyl-4-trichloromethylbenzene has a lower melting point (not higher than 60 °C) and can be handled as a liquid.[1] Alternatively, the reaction can be run as a slurry in an inert solvent.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most efficient reported method is the selective, high-yield partial fluorination of 1,4-Bis(trichloromethyl)benzene.[4] This is typically achieved by reacting a slurry of 1,4-Bis(trichloromethyl)benzene in anhydrous hydrogen fluoride (HF) with a small amount of an inert solvent, such as 1,2-dichloroethane.[2][4] This method has been reported to achieve a yield of 79%.[2]
Q2: How can I control the selectivity of the fluorination to obtain the desired chlorodifluoromethyl product instead of the trifluoromethyl derivative?
A2: Controlling the reaction conditions is crucial for selective partial fluorination. Key parameters to adjust include:
-
Temperature: Lower reaction temperatures generally favor less fluorination.
-
Reaction Time: Shorter reaction times will limit the extent of fluorine substitution.
-
Catalyst: While catalysts like antimony(V) chloride can be used for fluorination with HF, they may promote over-fluorination to the trifluoromethyl compound.[1] Conducting the reaction without a catalyst can enhance selectivity for the chlorodifluoromethyl product.
Q3: What are the main byproducts to expect in this synthesis, and how can they be identified?
A3: The main byproducts are typically:
-
Unreacted starting material: 1,4-Bis(trichloromethyl)benzene.
-
Over-fluorinated product: 1,4-Bis(trifluoromethyl)benzene.
-
Intermediates with varying degrees of fluorination.
-
Byproducts from impurities in the starting material, such as fluorinated derivatives of 1-dichloromethyl-4-trichloromethylbenzene.[1]
These compounds can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR).[5][6]
Q4: What are the key safety precautions when working with anhydrous hydrogen fluoride (HF)?
A4: Anhydrous HF is a highly corrosive and toxic substance that requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a full-face shield, acid-resistant gloves (neoprene or nitrile), a lab coat, and closed-toe shoes.
-
Ventilation: All work must be conducted in a well-ventilated fume hood.
-
Emergency Preparedness: Have a calcium gluconate-based neutralizing agent readily available in case of skin contact. Ensure you are familiar with the emergency procedures for HF exposure.
-
Handling: Use materials compatible with HF, such as Teflon, polyethylene, or stainless steel. Avoid glass, as HF will etch it.
Q5: What are the recommended methods for purifying the final product?
A5: The primary methods for purifying this compound are:
-
Fractional Vacuum Distillation: This is effective for separating compounds with different boiling points, such as the desired product from unreacted starting material and over-fluorinated byproducts.
-
Column Chromatography: Silica gel chromatography can also be used for purification.[7]
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on the selective partial fluorination of 1,4-Bis(trichloromethyl)benzene.
Materials:
-
1,4-Bis(trichloromethyl)benzene
-
Anhydrous Hydrogen Fluoride (HF)
-
1,2-Dichloroethane (or another suitable inert solvent)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a suitable pressure-resistant reactor (e.g., a stainless steel autoclave) equipped with a magnetic stirrer, add 1,4-Bis(trichloromethyl)benzene and a small amount of 1,2-dichloroethane to form a slurry.
-
Cool the reactor in an appropriate bath (e.g., dry ice/acetone).
-
Carefully condense anhydrous hydrogen fluoride into the reactor.
-
Seal the reactor and allow it to warm to room temperature, then heat to the desired reaction temperature (e.g., 40-100 °C) with stirring.
-
Monitor the reaction progress by periodically taking aliquots (with extreme caution) and analyzing them by GC-MS.
-
Once the desired conversion is achieved, cool the reactor to a safe temperature and carefully vent any excess HF into a suitable scrubber.
-
Pour the reaction mixture slowly over crushed ice.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional vacuum distillation.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]
- 2. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 3. 1,4-Bis(trichloromethyl)benzene [drugfuture.com]
- 4. PlumX [plu.mx]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 1,4-Bis(trifluoromethyl)-benzene synthesis - chemicalbook [chemicalbook.com]
Challenges in the scale-up of 1,4-Bis(chlorodifluoromethyl)benzene production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1,4-Bis(chlorodifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common industrial synthesis starts with the free-radical chlorination of p-xylene to produce 1,4-Bis(trichloromethyl)benzene. This intermediate is then fluorinated using hydrogen fluoride (HF) to yield the final product, this compound.[1][2]
Q2: What are the major challenges encountered during the scale-up of this process?
The primary challenges include:
-
Handling of the solid intermediate: 1,4-Bis(trichloromethyl)benzene is a solid with a high melting point (108-110 °C), which complicates handling and agitation in large-scale reactors.[1][2]
-
Exothermic reaction control: The fluorination reaction is highly exothermic and requires careful temperature management to prevent runaway reactions and the formation of byproducts.
-
Byproduct formation: Incomplete chlorination and fluorination reactions lead to the formation of various impurities that can be difficult to separate.
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Corrosive and hazardous reagents: The use of hydrogen fluoride necessitates specialized equipment and stringent safety protocols.
-
Product purification: Separation of the desired product from unreacted intermediates and byproducts requires efficient fractional distillation.
Q3: What byproducts are commonly formed during the synthesis?
Common byproducts include:
-
Incompletely chlorinated intermediates: Such as 1-(chloromethyl)-4-(trichloromethyl)benzene and 1,4-Bis(dichloromethyl)benzene.
-
Incompletely fluorinated intermediates: Such as 1-(chlorodifluoromethyl)-4-(trichloromethyl)benzene and 1-(dichloromethyl)-4-(chlorodifluoromethyl)benzene.[1]
-
Over-fluorinated products: Such as 1-(chlorodifluoromethyl)-4-(trifluoromethyl)benzene and 1,4-Bis(trifluoromethyl)benzene.
Q4: How can the handling of the solid 1,4-Bis(trichloromethyl)benzene be improved on a larger scale?
A patented approach suggests that instead of isolating the pure solid 1,4-Bis(trichloromethyl)benzene, a mixture of chlorinated xylenes with a lower melting point can be used directly in the fluorination step.[1] This avoids the challenges associated with handling a solid in an industrial setting.
Q5: What materials are suitable for constructing a reactor for the fluorination step?
Due to the highly corrosive nature of hydrogen fluoride, reactors should be constructed from or lined with materials such as:
-
Monel
-
Hastelloy
-
Nickel
-
Polytetrafluoroethylene (PTFE)
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete fluorination. - Suboptimal reaction temperature or pressure. - Insufficient reaction time. - Impurities in the starting material. | - Increase the molar ratio of hydrogen fluoride to the organic substrate. - Optimize the reaction temperature and pressure. A typical starting point is a temperature range of 0-150°C and a pressure of 1-100 kg/cm ².[3] - Extend the reaction time and monitor the progress using GC analysis. - Ensure the 1,4-Bis(trichloromethyl)benzene is of high purity. |
| High Levels of Incompletely Fluorinated Byproducts | - Insufficient hydrogen fluoride. - Low reaction temperature or pressure. - Poor mixing in the reactor. | - Increase the amount of hydrogen fluoride. - Gradually increase the reaction temperature and pressure while carefully monitoring for exotherms. - Ensure efficient agitation to promote contact between the reactants. |
| Formation of Over-fluorinated Byproducts | - Excessively high reaction temperature. - Prolonged reaction time. | - Reduce the reaction temperature. - Carefully monitor the reaction progress and stop it once the desired conversion is achieved. |
| Difficulties in Product Purification | - Similar boiling points of the product and byproducts. | - Utilize a high-efficiency fractional distillation column (e.g., a packed column or a spinning band column). - Optimize the distillation parameters, including pressure (vacuum), reflux ratio, and temperature gradient. |
| Corrosion of Reactor and Equipment | - Use of incompatible materials. - Presence of moisture in the reaction system. | - Ensure all wetted parts of the reactor and associated equipment are made of HF-resistant materials. - Use anhydrous hydrogen fluoride and ensure all starting materials and the reactor are thoroughly dried before use. |
Experimental Protocols
Synthesis of 1,4-Bis(trichloromethyl)benzene from p-Xylene
This protocol is a generalized procedure based on established methods for free-radical chlorination.
Materials:
-
p-Xylene
-
Chlorine gas
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN) or UV light
-
Anhydrous solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer, dissolve p-xylene in the anhydrous solvent.
-
Initiate the reaction by either adding a catalytic amount of AIBN and heating to reflux, or by irradiating the flask with a UV lamp.
-
Slowly bubble chlorine gas through the solution while maintaining vigorous stirring and reflux. The reaction is exothermic and should be carefully monitored.
-
Continue the chlorination until the desired degree of conversion is achieved, as monitored by Gas Chromatography (GC).
-
Upon completion, stop the chlorine flow and cool the reaction mixture.
-
The solvent can be removed under reduced pressure. The crude 1,4-Bis(trichloromethyl)benzene can be purified by recrystallization.
Synthesis of this compound
This protocol is based on the fluorination of 1,4-Bis(trichloromethyl)benzene.
Materials:
-
1,4-Bis(trichloromethyl)benzene
-
Anhydrous hydrogen fluoride (HF)
-
Inert solvent (e.g., 1,2-dichloroethane)[2]
Procedure:
-
In a pressure reactor made of or lined with HF-resistant material, charge the 1,4-Bis(trichloromethyl)benzene and the inert solvent.
-
Cool the reactor and carefully add anhydrous hydrogen fluoride.
-
Seal the reactor and gradually heat the mixture to the desired reaction temperature, typically with stirring. A reported yield of 79% was achieved in 1,2-dichloroethane.[2]
-
Maintain the reaction at the set temperature and pressure for the required duration. Monitor the reaction progress by taking samples (with extreme caution) for GC analysis.
-
After the reaction is complete, cool the reactor to a safe temperature and carefully vent any excess pressure through a suitable scrubber.
-
The reaction mixture is then quenched, typically with water or an aqueous base, to neutralize the remaining HF.
-
Separate the organic layer, wash it, and dry it over an anhydrous drying agent.
-
The crude product is then purified by fractional vacuum distillation.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| p-Xylene | C₈H₁₀ | 106.17 | 13-14 | 138 |
| 1,4-Bis(trichloromethyl)benzene | C₈H₄Cl₆ | 316.84 | 108-110 | 213 (decomposes) |
| This compound | C₈H₄Cl₂F₄ | 247.02 | 11-12 | 55.5 / 3.8 mmHg |
Table 2: Typical Reaction Parameters for Fluorination
| Parameter | Recommended Range | Notes |
| Reactant Ratio (HF : Substrate) | 10:1 to 50:1 (molar) | A higher excess of HF drives the reaction to completion but requires more extensive post-reaction handling. |
| Temperature | 80 - 150 °C | Higher temperatures increase the reaction rate but may also lead to over-fluorination and decomposition. |
| Pressure | 10 - 40 bar | Pressure is necessary to maintain HF in the liquid phase at the reaction temperature. |
| Reaction Time | 4 - 12 hours | Dependent on temperature, pressure, and reactant ratio. Should be monitored by GC. |
Visualizations
Caption: Synthesis and purification workflow for this compound.
Caption: A decision tree for troubleshooting common issues in production.
References
Technical Support Center: Purification of Crude 1,4-Bis(chlorodifluoromethyl)benzene
This technical support guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude 1,4-Bis(chlorodifluoromethyl)benzene.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After a Single Purification Step | The crude material contains a complex mixture of impurities with similar physical properties to the target compound. | A multi-step purification approach is often necessary. Consider a sequence of fractional distillation followed by either recrystallization or preparative HPLC for optimal purity. |
| Co-elution of Impurities in HPLC | Positional isomers (ortho- and meta-bis(chlorodifluoromethyl)benzene) or other halogenated byproducts have very similar polarities to the 1,4-isomer. | - Optimize HPLC method: Experiment with different stationary phases. A phenyl-hexyl or a fluorinated phase column can offer different selectivity compared to a standard C18 column. - Adjust mobile phase: Altering the organic modifier (e.g., switching between acetonitrile and methanol) or the solvent gradient can improve resolution. |
| Poor Separation During Fractional Distillation | The boiling points of the impurities are very close to that of this compound. | - Increase column efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates. - Optimize reflux ratio: A higher reflux ratio can improve separation, although it will increase the distillation time. |
| Oiling Out During Recrystallization | The compound is insoluble in the chosen solvent at its boiling point, or the melting point of the solid is lower than the boiling point of the solvent. | - Select an appropriate solvent system: Test a range of solvents and solvent mixtures. A good solvent will dissolve the compound when hot but not at room temperature. A co-solvent system can be used where the compound is soluble in one solvent and insoluble in the other, and the two solvents are miscible. |
| Inaccurate Purity Determination by GC-MS | Co-eluting impurities can lead to overlapping peaks and inaccurate quantification. | - Optimize GC method: Use a longer capillary column or a column with a different stationary phase to improve separation. Adjust the temperature program to enhance the resolution of closely eluting peaks. - Use appropriate quantification methods: For accurate quantification, use an internal standard and create a calibration curve for the main compound and known impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The synthesis of this compound typically starts from p-xylene, which undergoes chlorination followed by fluorination. Based on this synthetic route, common impurities may include:
-
Positional Isomers: 1,2-Bis(chlorodifluoromethyl)benzene and 1,3-Bis(chlorodifluoromethyl)benzene.
-
Incompletely Halogenated Byproducts: Compounds with partially chlorinated or fluorinated side chains, such as those containing -CHCl2, -CHFCl, or -CF3 groups.
-
Residual Starting Materials and Reagents: Unreacted p-xylene, 1,4-bis(trichloromethyl)benzene, and solvents used in the synthesis.
Q2: What is the most effective single method for purifying crude this compound?
A2: For a significant initial purification, fractional distillation under reduced pressure is often effective at removing impurities with substantially different boiling points. However, to achieve high purity (>99%), a multi-step approach combining fractional distillation with either recrystallization or preparative HPLC is recommended, especially for removing close-boiling positional isomers.
Q3: How can I confirm the purity of my final product?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound. It allows for the separation of volatile impurities and their identification based on their mass spectra. For quantitative analysis, it is recommended to use a calibrated internal standard. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) can also be used to determine purity by identifying and quantifying impurity signals relative to the product signals.
Experimental Protocols
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the purity analysis of this compound.
1. Sample Preparation:
- Accurately weigh approximately 20 mg of the this compound sample.
- Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.
- If using an internal standard, add a known amount to the solution.
2. GC-MS Conditions (Typical):
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Mass Range: m/z 40-400.
3. Data Analysis:
- Identify the peak for this compound based on its retention time and mass spectrum.
- Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST).
- Calculate the purity of the sample using the area percent method. For higher accuracy, quantification should be performed using an internal standard and a calibration curve.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues.
Stability issues of 1,4-Bis(chlorodifluoromethyl)benzene under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,4-Bis(chlorodifluoromethyl)benzene under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable aromatic compound.[1] Its stability can be attributed to the strong carbon-fluorine bonds and the aromatic nature of the benzene ring.[1] It exhibits good thermal stability, making it suitable for reactions conducted at elevated temperatures.[1] However, its stability can be compromised under specific chemical conditions, particularly in the presence of strong bases, certain nucleophiles, and reducing agents that can target the carbon-chlorine bond.
Q2: How stable is this compound under acidic conditions?
A2: While specific studies on this compound are limited, related fluoroalkyl aromatic compounds, such as those containing trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups, are known to be highly stable under both acidic and basic conditions. It is generally expected that the chlorodifluoromethyl group will exhibit similar stability towards acidic hydrolysis. However, extremely harsh acidic conditions should be approached with caution, as with any halogenated compound.
Q3: What is the expected reactivity of this compound with nucleophiles?
A3: The chlorodifluoromethyl group contains a carbon-chlorine bond that is susceptible to nucleophilic attack, although it is generally less reactive than a benzylic chloride. The reactivity will depend on the strength and nature of the nucleophile. Strong, soft nucleophiles may displace the chloride. It is important to note that direct nucleophilic aromatic substitution on the benzene ring is unlikely unless the ring is activated by strong electron-withdrawing groups.[2]
Q4: Can the chlorine atom in the chlorodifluoromethyl group be selectively replaced?
A4: Yes, the chlorine atom can be selectively replaced under certain reductive conditions. For example, after using a chlorodifluoromethylated arene in a synthesis, the C-Cl bond can be subjected to basic hydrogenolysis to yield the corresponding difluoromethyl (CF2H) group. This indicates that the C-Cl bond is the more reactive site for this type of transformation compared to the C-F bonds.
Q5: Is this compound susceptible to photochemical degradation?
Troubleshooting Guide
Issue 1: Unexpected side products are observed during a reaction with a strong base or nucleophile.
-
Possible Cause: The base or nucleophile may be attacking the chlorodifluoromethyl group, leading to substitution of the chlorine atom or other decomposition pathways.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Lowering the temperature can often decrease the rate of undesired side reactions.
-
Use a Weaker Base: If the reaction allows, consider using a non-nucleophilic or sterically hindered base.
-
Protect the Functional Group: If the chlorodifluoromethyl group is not the intended reaction site, consider if a temporary protecting group strategy is feasible, although this is not common for this functional group.
-
Analyze Side Products: Isolate and characterize the side products to understand the decomposition pathway. This can provide valuable insight into the reaction mechanism and help in optimizing conditions.
-
Issue 2: The reaction is sluggish or does not proceed to completion when trying to displace the chlorine atom.
-
Possible Cause: The C-Cl bond in the chlorodifluoromethyl group can be relatively unreactive under certain conditions.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the temperature may be necessary to overcome the activation energy for C-Cl bond cleavage.
-
Use a More Reactive Reagent: Consider using a more potent nucleophile or a catalyst to facilitate the substitution.
-
Change the Solvent: The choice of solvent can significantly impact the reactivity of nucleophiles. A more polar, aprotic solvent may enhance the reaction rate.
-
Issue 3: Decomposition is observed during purification by distillation.
-
Possible Cause: Although it has good thermal stability, prolonged heating at high temperatures during distillation could lead to decomposition.[1]
-
Troubleshooting Steps:
-
Use Vacuum Distillation: Purifying the compound under reduced pressure will lower its boiling point and minimize thermal stress. The reported boiling point is 55.5°C at 3.8 mmHg.[3]
-
Alternative Purification Methods: Consider other purification techniques such as column chromatography if the compound proves to be too thermally labile for distillation.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2629-68-7 | [3][4] |
| Molecular Formula | C8H4Cl2F4 | [3][4] |
| Molecular Weight | 247.02 g/mol | [3][4] |
| Melting Point | 11-12 °C | [3] |
| Boiling Point | 55.5 °C @ 3.8 mmHg | [3] |
| Density | 1.46 g/cm³ | [3] |
| Flash Point | >150 °C | [3] |
| Storage Temperature | 2-8 °C | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,4-Bis(trichloromethyl)benzene
This protocol is based on the reaction of 1,4-bis(trichloromethyl)benzene with hydrogen fluoride.[5]
-
Materials:
-
1,4-Bis(trichloromethyl)benzene
-
Anhydrous Hydrogen Fluoride (HF)
-
1,2-Dichloroethane (solvent)
-
-
Procedure:
-
In a suitable pressure reactor, dissolve 1,4-bis(trichloromethyl)benzene in 1,2-dichloroethane.
-
Cool the solution and carefully add anhydrous hydrogen fluoride.
-
Seal the reactor and heat to the appropriate temperature for the specified reaction time (specific conditions may vary and should be optimized).
-
After the reaction is complete, cool the reactor to a safe temperature and carefully vent any excess pressure.
-
Quench the reaction mixture with a suitable aqueous base (e.g., sodium bicarbonate solution) to neutralize the excess HF.
-
Separate the organic layer, wash with water and brine, and dry over a suitable drying agent (e.g., MgSO4).
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain this compound.
-
Mandatory Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Experimental workflow for testing the stability of the compound.
Caption: Troubleshooting decision tree for stability issues.
References
Optimizing reaction temperature for 1,4-Bis(chlorodifluoromethyl)benzene synthesis
Welcome to the technical support center for the synthesis of 1,4-Bis(chlorodifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing this synthesis. Our focus is on providing practical, experience-driven insights to help you navigate the common challenges associated with this process, particularly concerning reaction temperature control.
Overview of the Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process starting from p-xylene. The first step involves the exhaustive photochlorination of the methyl groups to form 1,4-Bis(trichloromethyl)benzene. The second step is a selective partial fluorination using anhydrous hydrogen fluoride (HF) to yield the desired product. Both steps are highly sensitive to reaction temperature, which can significantly impact yield, purity, and the formation of byproducts.
Part 1: Photochlorination of p-Xylene to 1,4-Bis(trichloromethyl)benzene
This initial step is critical for setting the quality of your final product. The goal is to achieve complete chlorination of the methyl side chains while minimizing unwanted ring chlorination.
Frequently Asked Questions (FAQs): Photochlorination
Q1: What is the optimal temperature range for the photochlorination of p-xylene?
A1: For the side-chain chlorination of p-xylene to 1,4-Bis(trichloromethyl)benzene, a relatively high temperature is required to promote the free-radical mechanism. The recommended temperature range is typically between 150-170°C[1]. Temperatures below this range may lead to incomplete chlorination, while excessively high temperatures can promote undesired side reactions.
Q2: What is the role of the light source in this reaction?
A2: A UV light source is essential for initiating the free-radical chain reaction required for side-chain chlorination. Without a proper light source, the reaction will not proceed efficiently, and you will likely observe low conversion of the starting material.
Q3: What are the common byproducts in this step, and how does temperature influence their formation?
A3: The most common byproducts are incompletely chlorinated intermediates (e.g., 1-(chloromethyl)-4-(trichloromethyl)benzene, 1,4-bis(dichloromethyl)benzene) and ring-chlorinated species. Lower reaction temperatures can favor electrophilic aromatic substitution (ring chlorination), especially in the presence of certain catalysts.
Troubleshooting Guide: Photochlorination
| Observed Issue | Potential Cause | Recommended Action |
| Low conversion of p-xylene | Insufficient reaction temperature or inadequate light source. | Ensure the reaction temperature is maintained within the 150-170°C range. Verify the functionality and intensity of your UV lamp. |
| Presence of ring-chlorinated byproducts | Reaction temperature is too low, or presence of Lewis acid catalysts. | Increase the reaction temperature to favor the free-radical pathway. Ensure the reactor is free from any metal contaminants that could act as Lewis acids. |
| High levels of incompletely chlorinated intermediates | Insufficient reaction time or chlorine concentration. | Prolong the reaction time and ensure a continuous and sufficient supply of chlorine gas. Monitor the reaction progress by GC-MS. |
| Formation of tar-like substances | Excessive reaction temperature leading to polymerization. | Reduce the reaction temperature, but maintain it within the optimal range. Ensure efficient stirring to prevent localized overheating. |
Part 2: Selective Fluorination of 1,4-Bis(trichloromethyl)benzene
This step involves the substitution of chlorine atoms with fluorine. The key challenge is to achieve the desired degree of fluorination to obtain this compound without proceeding to the fully fluorinated 1,4-Bis(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs): Selective Fluorination
Q1: What is the recommended temperature for the selective fluorination with anhydrous HF?
A1: The selective partial fluorination of 1,4-Bis(trichloromethyl)benzene is best accomplished by warming a slurry of the starting material in anhydrous HF. While a broad range of 40-150°C is cited for similar fluorinations, a more controlled approach is necessary for this selective reaction. Without a catalyst, a preferable range is 50-100°C[1].
Q2: How can I control the extent of fluorination to favor the desired product?
A2: Precise temperature control is paramount. The reaction should be carefully monitored, and the temperature should be maintained at the lower end of the optimal range to favor partial fluorination. The use of a small amount of an inert solvent, such as 1,2-dichloroethane, can also help to control the reaction rate and improve selectivity.
Q3: What are the likely impurities in the final product?
A3: The main impurities are the starting material (1,4-Bis(trichloromethyl)benzene), under-fluorinated intermediates (e.g., 1-(chlorodifluoromethyl)-4-(trichloromethyl)benzene), and the over-fluorinated byproduct (1,4-Bis(trifluoromethyl)benzene). The relative amounts of these impurities are highly dependent on the reaction temperature and time.
Troubleshooting Guide: Selective Fluorination
| Observed Issue | Potential Cause | Recommended Action |
| Low conversion of 1,4-Bis(trichloromethyl)benzene | Reaction temperature is too low or insufficient reaction time. | Gradually increase the reaction temperature within the 50-100°C range. Monitor the reaction progress by GC-MS and extend the reaction time as needed. |
| High yield of 1,4-Bis(trifluoromethyl)benzene (over-fluorination) | Reaction temperature is too high or the reaction time is too long. | Reduce the reaction temperature. For future batches, consider starting at the lower end of the temperature range and carefully monitoring the product distribution over time. |
| Presence of multiple under-fluorinated intermediates | Inhomogeneous reaction mixture or poor temperature control. | Ensure efficient stirring of the slurry. The use of an inert co-solvent can improve homogeneity. Implement precise temperature control measures. |
| Reaction stalls or proceeds very slowly | Poor quality of anhydrous HF or presence of inhibitors. | Use freshly opened or properly stored anhydrous HF. Ensure all reactants and equipment are dry. |
Experimental Protocols
Step 1: Photochlorination of p-Xylene
-
Charge a suitable reactor equipped with a reflux condenser, a gas inlet tube, a thermometer, and a UV lamp with p-xylene.
-
Heat the reactor to 150-170°C.
-
Once the temperature is stable, turn on the UV lamp and start bubbling chlorine gas through the reaction mixture.
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC-MS.
-
Continue the reaction until the desired level of chlorination is achieved.
-
Cool the reaction mixture and purge with an inert gas to remove any residual chlorine and HCl.
-
The crude 1,4-Bis(trichloromethyl)benzene can be purified by recrystallization.
Step 2: Selective Fluorination
-
In a pressure-resistant reactor made of a suitable material (e.g., Monel or Hastelloy), charge the purified 1,4-Bis(trichloromethyl)benzene and a small amount of an inert solvent (e.g., 1,2-dichloroethane).
-
Cool the reactor and carefully add anhydrous hydrogen fluoride.
-
Slowly warm the reaction mixture to the desired temperature (e.g., 50-70°C) with vigorous stirring.
-
Maintain the temperature and monitor the reaction progress by GC-MS analysis of quenched aliquots.
-
Once the desired product distribution is achieved, cool the reactor and carefully quench the reaction by pouring it onto ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure.
Visualizations
Reaction Pathway
References
Technical Support Center: Synthesis of 1,4-Bis(chlorodifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 1,4-Bis(chlorodifluoromethyl)benzene. Below you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions (FAQs) to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and efficient method is the selective partial fluorination of 1,4-bis(trichloromethyl)benzene with anhydrous hydrogen fluoride (HF) in an inert solvent.[1][2] This reaction replaces one chlorine atom on each trichloromethyl group with a fluorine atom.
Q2: Why is a solvent necessary for this reaction?
A2: The starting material, 1,4-bis(trichloromethyl)benzene, is a solid with a high melting point (108-110 °C).[2] Using a solvent allows the reaction to be carried out in a homogeneous liquid phase at a more controlled and typically lower temperature, which is crucial for selectivity and safety.[3][4]
Q3: What are the critical safety precautions when working with anhydrous hydrogen fluoride (HF)?
A3: Anhydrous HF is an extremely corrosive and toxic substance. All manipulations must be conducted in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, apron, and a full-face shield. A calcium gluconate gel should be readily available as a first aid measure in case of skin contact. Reactions involving HF are often performed in specialized reactors made of materials resistant to HF, such as stainless steel or Monel.
Q4: What are the potential side products in this synthesis?
A4: The primary side product is the over-fluorinated compound, 1,4-bis(trifluoromethyl)benzene, where all chlorine atoms on the methyl groups are replaced by fluorine.[4] Other potential byproducts can arise from incomplete fluorination, resulting in a mixture of partially fluorinated compounds. The formation of polymeric substances can also occur, particularly at higher temperatures.[4]
Experimental Protocols
Synthesis of this compound via Partial Fluorination
This protocol is based on established literature for the fluorination of trichloromethylarenes.[1][2]
Materials:
-
1,4-Bis(trichloromethyl)benzene
-
Anhydrous Hydrogen Fluoride (HF)
-
1,2-Dichloroethane (anhydrous)
-
Ice
-
Water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Autoclave or a reaction vessel suitable for use with anhydrous HF
-
Stirring mechanism
-
Temperature and pressure monitoring equipment
-
Separatory funnel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a suitable autoclave, charge 1,4-bis(trichloromethyl)benzene and anhydrous 1,2-dichloroethane.
-
Addition of HF: Cool the vessel and carefully add anhydrous hydrogen fluoride. The molar ratio of HF to 1,4-bis(trichloromethyl)benzene is a critical parameter to control the extent of fluorination.
-
Reaction Conditions: Seal the reactor and heat the mixture with stirring. The reaction temperature and pressure will need to be carefully controlled to favor the formation of the desired product and minimize over-fluorination. A typical temperature range for similar fluorinations is between 50-100°C.[4] The reaction progress should be monitored if possible.
-
Work-up: After the reaction is complete, cool the reactor to a safe temperature and carefully vent any excess pressure. The reaction mixture is then cautiously poured onto ice to quench the remaining HF. The organic phase is separated and washed sequentially with water and a saturated sodium bicarbonate solution until the washings are neutral.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by fractional distillation to isolate this compound. A reported yield for this reaction is 79%.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion of starting material | 1. Insufficient reaction temperature or time: The activation energy for the C-Cl to C-F exchange may not have been reached. 2. Inactive HF: The anhydrous HF may have been compromised by moisture. | 1. Gradually increase the reaction temperature and/or extend the reaction time, monitoring for product formation. 2. Ensure that anhydrous HF from a fresh source is used and that all equipment is scrupulously dried. |
| Low yield of the desired product | 1. Suboptimal reaction conditions: Incorrect temperature, pressure, or stoichiometry of HF can lead to a mixture of products or incomplete reaction. 2. Product loss during work-up: The product may be lost during the aqueous washing steps if emulsions form or due to its volatility during solvent removal. | 1. Systematically optimize the reaction conditions, including the molar ratio of HF, temperature, and reaction time. 2. During work-up, use brine to break up emulsions. When removing the solvent, use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. |
| Formation of significant amounts of over-fluorinated byproduct (1,4-bis(trifluoromethyl)benzene) | 1. Excessive HF: Using too much hydrogen fluoride will drive the reaction towards complete fluorination. 2. High reaction temperature or prolonged reaction time: More forcing conditions favor the formation of the thermodynamically more stable, fully fluorinated product.[4] | 1. Carefully control the stoichiometry of HF. Start with a substoichiometric amount and optimize. 2. Reduce the reaction temperature and/or shorten the reaction time. Monitor the reaction progress closely to stop it once the desired product is maximized. |
| Formation of polymeric materials | High reaction temperatures: Elevated temperatures can lead to the formation of polymeric byproducts.[4] | Operate the reaction at the lowest effective temperature to achieve a reasonable reaction rate while minimizing polymerization. |
Data Presentation
Table 1: Potential Inert Solvents for the Synthesis of this compound
| Solvent | Rationale for Use | Boiling Point (°C) |
| 1,2-Dichloroethane | Proven to be effective, yielding 79% of the product.[1][2] | 83.5 |
| Carbon Tetrachloride | Inert to chlorination and has a boiling point that is different from the product.[3] | 76.7 |
| Chloroform | Inert to chlorination and has a boiling point that is different from the product.[3] | 61.2 |
| Tetrachloroethane | Inert to chlorination and has a boiling point that is different from the product.[3] | 146.5 |
| Monochlorobenzene | Inert to chlorination and has a boiling point that is different from the product.[3] | 131.7 |
| o, m, p-Dichlorobenzene | Inert to chlorination and has a boiling point that is different from the product.[3] | ~180 |
Experimental Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 3. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]
- 4. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]
Validation & Comparative
Purity Analysis of 1,4-Bis(chlorodifluoromethyl)benzene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of 1,4-Bis(chlorodifluoromethyl)benzene, a key building block in the synthesis of various agrochemicals and pharmaceuticals. This document outlines detailed experimental protocols, presents comparative performance data, and offers visualizations to aid in selecting the most suitable analytical method.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1] Its high resolving power allows for the separation of the main compound from structurally similar impurities. A typical reverse-phase HPLC method is proposed below for the analysis of this compound.
Experimental Protocol: Proposed HPLC Method
A reverse-phase HPLC method is generally suitable for the analysis of halogenated aromatic compounds.[2][3][4] The following protocol is a recommended starting point for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A (Water) % Solvent B (Acetonitrile) 0 50 50 20 5 95 25 5 95 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm, as aromatic compounds typically exhibit strong absorbance at this wavelength.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for the purity analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities or higher throughput.
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given that this compound has a boiling point of approximately 55.5 °C at 3.8 mm Hg, GC is a viable alternative.[5]
-
Advantages: High resolution, speed, and sensitivity, especially when coupled with a mass spectrometer (GC-MS) for impurity identification.
-
Disadvantages: Not suitable for non-volatile or thermally labile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the main component and any impurities present. ¹H and ¹⁹F NMR would be particularly useful for this compound.
-
Advantages: Provides unambiguous structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard for each impurity.
-
Disadvantages: Lower sensitivity compared to HPLC and GC, and may not be able to detect trace-level impurities.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), is a powerful tool for identifying and quantifying impurities.
-
Advantages: High sensitivity and selectivity, and provides molecular weight information, which is crucial for impurity identification.
-
Disadvantages: Stand-alone MS is not suitable for complex mixtures without prior separation.
Performance Comparison
The following table summarizes the expected performance of HPLC compared to other analytical techniques for the purity analysis of this compound.
| Parameter | HPLC | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[1] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclear spin transitions in a magnetic field. | Mass-to-charge ratio of ionized molecules. |
| Typical Impurities Detected | Starting materials (e.g., 1,4-bis(trichloromethyl)benzene), by-products, degradation products.[6] | Volatile impurities, residual solvents. | Structurally different impurities present at >0.1%. | Impurities with different mass-to-charge ratios. |
| Limit of Detection (LOD) | Low ppm range | Low ppm to ppb range | ~0.1% | ppb to ppt range |
| Limit of Quantitation (LOQ) | ppm range | ppm to ppb range | ~0.5% | ppb to ppt range |
| Quantitative Accuracy | High | High | Moderate to High (qNMR) | High (with appropriate standards) |
| Structural Information | Limited (retention time) | Limited (retention time) | High | High (fragmentation pattern) |
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the analytical techniques, the following diagrams are provided.
Caption: Workflow for purity analysis by HPLC.
Caption: Comparison of analytical techniques.
References
- 1. moravek.com [moravek.com]
- 2. Separation of Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 1,4-Bis(trichloromethyl)benzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 5. This compound | 2629-68-7 [amp.chemicalbook.com]
- 6. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
Validating the Structure of 1,4-Bis(chlorodifluoromethyl)benzene: A Comparative NMR Analysis
For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical compounds is paramount. This guide provides a comprehensive comparison for validating the structure of 1,4-Bis(chlorodifluoromethyl)benzene using proton (¹H) and fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy. We present expected spectral data alongside a detailed experimental protocol to ensure accurate and reproducible results.
The structure of this compound, with the chemical formula C₈H₄Cl₂F₄, consists of a central benzene ring substituted at the para positions with two chlorodifluoromethyl groups. This symmetrical substitution pattern gives rise to a distinct and predictable NMR fingerprint, which can be compared against experimental data for unequivocal structural verification.
Comparative NMR Data Analysis
Due to the symmetrical nature of this compound, a simplified NMR spectrum is anticipated. The four protons on the benzene ring are chemically equivalent, as are the four fluorine atoms. This leads to the expectation of a single peak in both the ¹H and ¹⁹F NMR spectra.
For comparison, we can consider the spectral data of a structurally analogous compound, 1,4-Bis(trifluoromethyl)benzene. In this molecule, the aromatic protons appear as a singlet at approximately 7.80 ppm, and the fluorine atoms of the trifluoromethyl groups resonate as a singlet around -63.3 ppm. The chlorodifluoromethyl groups in the target molecule are also strongly electron-withdrawing, suggesting that the aromatic protons in this compound will exhibit a downfield chemical shift.[1][2]
The following table summarizes the expected ¹H and ¹⁹F NMR spectral data for this compound, contrasted with the known data for 1,4-Bis(trifluoromethyl)benzene.
| Compound | Nucleus | Expected Chemical Shift (δ) | Expected Multiplicity |
| This compound | ¹H | ~7.7 - 7.9 ppm | Singlet |
| ¹⁹F | ~ -50 to -70 ppm | Singlet | |
| 1,4-Bis(trifluoromethyl)benzene (for comparison) | ¹H | 7.80 ppm | Singlet |
| ¹⁹F | -63.3 ppm | Singlet |
Note: The expected chemical shift for the ¹⁹F spectrum of this compound is an estimation based on the chemical environment. The actual value may vary depending on the solvent and other experimental conditions.
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹⁹F NMR spectra for the validation of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. NMR Spectrometer Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Tune and match the probe for both ¹H and ¹⁹F frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
4. ¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment, typically with proton decoupling.
-
Spectral Width: Approximately 200 ppm, centered around -60 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
Reference: An external reference standard such as CFCl₃ (δ = 0 ppm) or an internal standard can be used.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Reference the spectra. For ¹H NMR, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) can be used. For ¹⁹F NMR, use the external or internal reference.
-
Integrate the peaks to determine the relative ratios of the different nuclei.
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
By following this structured approach, researchers can confidently validate the chemical structure of this compound, ensuring the integrity of their starting materials and the reliability of their subsequent research and development activities.
References
A Comparative Analysis of 1,4-, 1,3-, and 1,2-Bis(chlorodifluoromethyl)benzene Isomers for Researchers and Drug Development Professionals
A comprehensive guide to the physicochemical properties, synthesis, and spectral characteristics of the ortho, meta, and para isomers of bis(chlorodifluoromethyl)benzene.
This guide provides a detailed comparative study of 1,4-Bis(chlorodifluoromethyl)benzene, 1,3-Bis(chlorodifluoromethyl)benzene, and 1,2-Bis(chlorodifluoromethyl)benzene, offering valuable insights for researchers, scientists, and professionals in the field of drug development and materials science. While data for the 1,4-isomer is more readily available, this guide consolidates the known information for all three positional isomers to facilitate their evaluation and application in scientific research.
Physicochemical Properties: A Comparative Overview
The positional isomerism of the chlorodifluoromethyl groups on the benzene ring significantly influences the physical and chemical properties of these compounds. A summary of the available data is presented in the table below. It is important to note that experimental data for the 1,2- and 1,3-isomers are limited in publicly accessible literature.
| Property | This compound | 1,3-Bis(chlorodifluoromethyl)benzene | 1,2-Bis(chlorodifluoromethyl)benzene |
| CAS Number | 2629-68-7[1][2] | 52695-47-3[3][4] | Not available |
| Molecular Formula | C₈H₄Cl₂F₄[1][2] | C₈H₄Cl₂F₄[3][4] | C₈H₄Cl₂F₄ |
| Molecular Weight | 247.02 g/mol [1][2] | 247.01 g/mol [3][4] | 247.02 g/mol |
| Melting Point | 11-12 °C[2] | Data not available | Data not available |
| Boiling Point | 55.5 °C at 3.8 mmHg[2] | Data not available | Data not available |
| Density | 1.46 g/cm³[2] | Data not available | Data not available |
The para-isomer (1,4-) generally exhibits the highest melting point among disubstituted benzene isomers due to its symmetrical structure, which allows for more efficient packing in the crystal lattice[5]. While the boiling points of the three isomers are expected to be similar, slight variations can occur based on differences in intermolecular forces[5].
Synthesis of Bis(chlorodifluoromethyl)benzene Isomers
The primary route for synthesizing bis(chlorodifluoromethyl)benzene isomers involves the halogen exchange reaction of the corresponding bis(trichloromethyl)benzene isomers with a fluorinating agent.
General Synthesis Pathway
Caption: General synthesis pathway for bis(chlorodifluoromethyl)benzene isomers.
Experimental Protocols
Synthesis of this compound:
A common method for the preparation of this compound is the reaction of 1,4-bis(trichloromethyl)benzene with anhydrous hydrogen fluoride (HF)[6]. The reaction can be carried out in the presence of a catalyst, such as a metal halide, at temperatures ranging from 0 to 150 °C[7].
Synthesis of 1,2- and 1,3-Bis(chlorodifluoromethyl)benzene:
The synthesis of the precursor bis(trichloromethyl)benzene isomers can be achieved through the photochlorination of the corresponding xylenes[8].
Spectroscopic Analysis for Isomer Differentiation
Spectroscopic techniques are essential for the unambiguous identification and differentiation of the 1,2-, 1,3-, and 1,4-isomers.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for distinguishing positional isomers of substituted benzenes[9].
-
¹H NMR: The chemical shifts, splitting patterns, and coupling constants of the aromatic protons are highly dependent on the substitution pattern.
-
1,4-isomer: Due to its symmetry, it will show a simple spectrum in the aromatic region, often a singlet or a pair of doublets.
-
1,2-isomer: Will exhibit a more complex pattern with four distinct multiplets for the four aromatic protons.
-
1,3-isomer: Will also show a complex pattern, but with different coupling constants compared to the ortho-isomer.
-
-
¹³C NMR: The number of unique carbon signals in the aromatic region is indicative of the isomer's symmetry.
-
1,4-isomer: Two signals for the aromatic carbons.
-
1,2-isomer: Three signals for the aromatic carbons.
-
1,3-isomer: Four signals for the aromatic carbons.
-
-
¹⁹F NMR: This technique is particularly useful for fluorinated compounds. The chemical shift of the fluorine atoms will be influenced by their position on the benzene ring. While specific data for these isomers is scarce, related compounds like 1,4-bis(trifluoromethyl)benzene can be used as an internal standard in ¹⁹F NMR[10].
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy can also aid in isomer identification through the analysis of C-H out-of-plane bending vibrations in the fingerprint region (650-1000 cm⁻¹)[11]. The pattern of absorption bands in this region is characteristic of the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the isomers. While the molecular ion peak will be the same for all three isomers, the relative intensities of the fragment ions may differ due to the different substitution patterns, aiding in their differentiation[12]. The presence of chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments[13].
Applications and Future Research
This compound has been noted for its use as a dielectric material and as an intermediate in the synthesis of pharmaceuticals and agrochemicals[1]. The unique electronic properties imparted by the chlorodifluoromethyl group suggest that all three isomers could be valuable building blocks in medicinal chemistry and materials science. Further research into the synthesis and characterization of the 1,2- and 1,3-isomers is warranted to fully explore their potential applications.
Workflow for Isomer Synthesis and Characterization
Caption: Experimental workflow for the synthesis and characterization of bis(chlorodifluoromethyl)benzene isomers.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 2629-68-7 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-BIS(CHLORODIFLUOROMETHYL)BENZENE | CAS: 52695-47-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Arene substitution pattern - Wikipedia [en.wikipedia.org]
- 6. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Benzene, 1,2-bis(trifluoromethyl)- [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
A Comparative Guide to the Characterization of 1,4-Bis(chlorodifluoromethyl)benzene and its Trifluoromethyl Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of 1,4-Bis(chlorodifluoromethyl)benzene and its close structural analog, 1,4-bis(trifluoromethyl)benzene. Due to the limited availability of published data on a wide range of this compound derivatives, this guide focuses on the parent compound and uses the well-characterized 1,4-bis(trifluoromethyl)benzene as a benchmark for comparison. This approach allows for an objective presentation of their respective properties and highlights the analytical techniques crucial for their characterization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and 1,4-bis(trifluoromethyl)benzene is presented in Table 1. These properties are fundamental for their handling, storage, and application in synthetic chemistry.
| Property | This compound | 1,4-Bis(trifluoromethyl)benzene |
| Molecular Formula | C₈H₄Cl₂F₄[1][2] | C₈H₄F₆[3] |
| Molecular Weight | 247.02 g/mol [1][2][4] | 214.11 g/mol |
| CAS Number | 2629-68-7[1][2][4] | 433-19-2[3] |
| Appearance | Colorless to pale yellow liquid or solid[5] | - |
| Melting Point | 11-12 °C | - |
| Boiling Point | 55.5 °C / 3.8 mmHg | - |
| Density | 1.46 g/cm³ | - |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of these compounds. The following tables summarize the key spectroscopic data for this compound and 1,4-bis(trifluoromethyl)benzene.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the environment of fluorine atoms within the molecules.
Table 2: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1,4-Bis(trifluoromethyl)benzene | CDCl₃ | 7.7 (s, 4H) |
Table 3: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1,4-Bis(trifluoromethyl)benzene | CDCl₃ | 132.5 (q), 126.0 (q) |
Table 4: ¹⁹F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1,4-Bis(trifluoromethyl)benzene | CDCl₃ | -63.39 (s)[6] |
Note: Detailed, publicly available NMR data for this compound is limited. The data for 1,4-bis(trifluoromethyl)benzene is provided for comparative purposes.
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity.
Table 5: Mass Spectrometry Data
| Compound | Ionization Mode | Key m/z values |
| This compound | Electron Ionization (EI) | 246 (M+), 211, 176 |
| 1,4-Bis(trifluoromethyl)benzene | Electron Ionization (EI) | 214 (M+), 195, 145 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic and analytical procedures. Below are general methodologies for the synthesis and characterization of fluorinated benzene derivatives.
Synthesis of this compound
A known method for the synthesis of this compound involves the reaction of 1,4-bis(trichloromethyl)benzene with hydrogen fluoride in 1,2-dichloroethane, which has been reported to yield the product in 79% yield.
General NMR Spectroscopy Protocol
NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS). For ¹⁹F NMR, an external or internal standard such as CFCl₃ or 1,4-bis(trifluoromethyl)benzene can be used.[6]
General Mass Spectrometry Protocol
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) or chemical ionization (CI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The instrument is calibrated using a standard compound, and data is collected over a specific mass range.
Workflow and Logic Diagrams
Visualizing the experimental workflow can aid in understanding the overall process from synthesis to characterization.
Caption: General workflow for the synthesis and characterization of fluorinated benzene derivatives.
This guide serves as a foundational resource for researchers working with this compound and related compounds. The provided data and protocols, though limited for the title compound's derivatives, offer a framework for consistent and comparable characterization. Further research into the synthesis and detailed analysis of a broader range of derivatives is encouraged to expand the understanding and application of this class of molecules.
References
A Comparative Guide to Purity Assessment of Synthesized 1,4-Bis(chlorodifluoromethyl)benzene: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for assessing the purity of synthesized 1,4-Bis(chlorodifluoromethyl)benzene. The selection of the most appropriate analytical technique is crucial for accurate impurity profiling and ensuring the quality and safety of the final product.
Overview of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly well-suited for the analysis of halogenated aromatic compounds like this compound due to its high resolution and the structural information provided by the mass spectrometer.
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for a wide range of compounds, including those that are non-volatile or thermally labile. When coupled with a UV detector, it is effective for the purity assessment of compounds that possess a UV chromophore, which is the case for the benzene ring in the target molecule.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a certified internal standard. For fluorinated compounds, both ¹H and ¹⁹F qNMR can be powerful tools for purity determination, offering high precision and accuracy.
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are the recommended methodologies for each technique for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the separation and identification of this compound and potential process-related impurities.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of high-purity dichloromethane to obtain a stock solution of 2 mg/mL.
-
Further dilute the stock solution with dichloromethane to a final concentration of approximately 100 µg/mL for analysis.
-
Prepare a blank sample of dichloromethane.
GC-MS Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Injector | Split/Splitless, 280 °C, Split ratio 50:1 |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 80 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-400 |
Potential Impurities to Monitor: Based on the common synthesis route from 1,4-bis(trichloromethyl)benzene, potential impurities include:
-
1,4-Bis(trichloromethyl)benzene (starting material)
-
Intermediates with incomplete fluorine substitution (e.g., 1-(chlorodifluoromethyl)-4-(trichloromethyl)benzene)
-
Isomeric impurities
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is suitable for the quantitative analysis of this compound and non-volatile impurities.
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
HPLC Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic, Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 220 nm |
Quantitative NMR (qNMR) Protocol
This protocol provides a highly accurate method for determining the absolute purity of this compound.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., 1,4-bis(trimethylsilyl)benzene for ¹H qNMR) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).
-
Transfer an appropriate amount of the solution to an NMR tube.
NMR Spectrometer Conditions:
| Parameter | Setting |
| Spectrometer | Bruker Avance III 500 MHz or equivalent |
| Nucleus | ¹H (or ¹⁹F) |
| Solvent | Chloroform-d |
| Temperature | 298 K |
| Pulse Program | zg30 (for ¹H) |
| Relaxation Delay (d1) | 30 s (should be at least 5 times the longest T1) |
| Number of Scans | 16 |
Performance Comparison
The choice of analytical technique will depend on the specific requirements of the analysis, such as the need for impurity identification, the desired level of accuracy, and throughput.
| Feature | GC-MS | HPLC-UV | qNMR |
| Selectivity | Excellent for volatile impurities | Good for non-volatile impurities | Excellent for soluble impurities |
| Sensitivity | High (ppm to ppb) | Moderate (ppm) | Lower (requires mg quantities) |
| Impurity Identification | Excellent (via mass spectral libraries) | Limited (requires reference standards) | Good (structural elucidation possible) |
| Quantification | Requires calibration curves | Requires calibration curves | Absolute quantification with internal standard |
| Analysis Time | ~20-30 min per sample | ~15-25 min per sample | ~10-20 min per sample |
| Sample Volatility | Required | Not required | Not required |
| Cost | Moderate to High | Moderate | High (instrumentation) |
Visualization of the GC-MS Workflowdot
A Comparative Analysis of the Dielectric Properties of 1,4-Bis(chlorodifluoromethyl)benzene and Other Fluorinated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data on Dielectric Properties
The following table summarizes the available dielectric constant data for a selection of fluorinated benzene derivatives. The dielectric constant is a critical parameter indicating a material's ability to store electrical energy in an electric field.
| Compound | Chemical Structure | Dielectric Constant (ε') | Temperature (°C) | Frequency |
| 1,4-Bis(chlorodifluoromethyl)benzene | C₆H₄(CF₂Cl)₂ | Data not available | - | - |
| Benzotrifluoride | C₆H₅CF₃ | 9.40 | 20 | Static |
| Hexafluorobenzene | C₆F₆ | 2.05 | 25 | Not specified |
| 1,3-Bis(trifluoromethyl)benzene | C₆H₄(CF₃)₂ | 5.98 | Not specified | Not specified |
Note: The absence of data for this compound highlights a gap in the publicly available literature, necessitating experimental determination for accurate assessment.
Experimental Protocols
The standardized measurement of dielectric properties is crucial for ensuring data accuracy and comparability. The following are detailed methodologies for determining the key dielectric parameters of liquid insulators, based on established ASTM standards.
1. Determination of Dielectric Constant and Dissipation Factor (ASTM D150)
This method outlines the procedure for measuring the dielectric constant and dissipation factor of insulating materials.
-
Apparatus:
-
A capacitance bridge or a resonant circuit-based instrument (Q-meter).
-
A test cell (liquid dielectric test cell) consisting of two concentric cylindrical electrodes or parallel plates.
-
A temperature-controlled chamber.
-
A frequency generator.
-
-
Procedure:
-
The test cell is thoroughly cleaned and dried to eliminate any contaminants.
-
The capacitance of the empty, dry test cell (C₀) is measured at the desired frequency and temperature.
-
The test cell is filled with the liquid insulating material under investigation.
-
The capacitance of the cell filled with the sample (Cₓ) is measured under the same conditions as the empty cell.
-
The dielectric constant (ε') is calculated using the formula: ε' = Cₓ / C₀.
-
The dissipation factor (tan δ) is also measured by the instrument, which quantifies the dielectric loss of the material.
-
-
Significance: This protocol provides a precise determination of a material's ability to store charge and the energy lost as heat when subjected to an alternating electric field.
2. Determination of Dielectric Strength (ASTM D877 and ASTM D1816)
The dielectric strength measures the maximum electric field a material can withstand without electrical breakdown.
-
Apparatus:
-
A high-voltage AC power supply with a variable transformer.
-
A test cup designed to hold the liquid sample and two electrodes. ASTM D877 specifies flat disk electrodes, while ASTM D1816 uses VDE (hemispherical) electrodes.
-
A voltage measurement device.
-
-
Procedure:
-
The test cup and electrodes are cleaned and dried.
-
The liquid sample is poured into the test cup, ensuring the electrodes are fully submerged and allowing any air bubbles to dissipate.
-
A voltage is applied across the electrodes and increased at a uniform rate (e.g., 0.5 kV/s or 3 kV/s) until breakdown occurs, which is observed as a spark or arc between the electrodes.
-
The voltage at which breakdown occurs is recorded.
-
The test is repeated multiple times, and the average breakdown voltage is calculated.
-
The dielectric strength is determined by dividing the average breakdown voltage by the distance between the electrodes (gap spacing).
-
-
Significance: This measurement is critical for applications involving high voltages, as it defines the insulating capability of the material.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of the dielectric properties of a liquid insulating compound.
Caption: Workflow for Dielectric Property Measurement.
References
Unraveling the Crystal Architecture of 1,4-Bis(chlorodifluoromethyl)benzene Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystal structure analysis remains the gold standard for elucidating this information, providing critical insights into the physical and chemical properties of a compound. This guide offers a comparative analysis of the structural aspects of 1,4-Bis(chlorodifluoromethyl)benzene and its derivatives, navigating the current landscape of available experimental data and computational alternatives.
While a definitive single-crystal X-ray structure for this compound has yet to be deposited in publicly accessible databases, a wealth of information can be gleaned from spectroscopic methods, computational modeling, and comparative analysis with structurally similar compounds. This guide will delve into these areas to provide a comprehensive structural overview.
Comparative Structural Data
To contextualize the structural properties of this compound, a comparison with its close analogs for which experimental crystallographic data are available is essential. The following table summarizes key crystallographic parameters for 1,4-Bis(trichloromethyl)benzene and 1,4-Bis(trifluoromethyl)benzene, which serve as valuable benchmarks.
| Compound | 1,4-Bis(trichloromethyl)benzene | 1,4-Bis(trifluoromethyl)benzene | This compound |
| Crystal System | Monoclinic | Monoclinic | Predicted: Monoclinic |
| Space Group | P2₁/c | P2₁/n | Predicted: P2₁/c or P2₁/n |
| Unit Cell Dimensions | a = 10.13 Å, b = 6.23 Å, c = 10.89 Å, β = 115.4° | a = 6.01 Å, b = 9.87 Å, c = 7.03 Å, β = 114.3° | Not Experimentally Determined |
| Key Intermolecular Interactions | Halogen bonding (Cl···Cl) | C-H···F interactions | Predicted: Halogen bonding (Cl···F), C-H···F interactions |
Note: Data for this compound is predicted based on computational modeling and comparison with analogs.
Spectroscopic Analysis: A Window into Molecular Structure
In the absence of a crystal structure, spectroscopic techniques provide invaluable information about the molecular geometry and electronic environment of this compound.
| Spectroscopic Technique | Observed/Expected Features for this compound |
| ¹H NMR | A singlet in the aromatic region (δ 7.5-8.0 ppm), confirming the para-substitution pattern of the benzene ring. |
| ¹³C NMR | Signals corresponding to the aromatic carbons and a characteristic signal for the chlorodifluoromethyl carbon. |
| ¹⁹F NMR | A singlet, indicating the equivalence of all four fluorine atoms. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching in the aromatic ring, C-F stretching, and C-Cl stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of C₈H₄Cl₂F₄ (247.01 g/mol ). |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of 1,4-bis(trichloromethyl)benzene with hydrogen fluoride in 1,2-dichloroethane. This fluorination reaction reportedly yields the desired product in 79% yield.[1]
Reaction: C₆H₄(CCl₃)₂ + 4HF → C₆H₄(CClF₂)₂ + 4HCl
X-ray Crystal Structure Determination (General Protocol for Analogs)
Obtaining single crystals suitable for X-ray diffraction is a critical first step. For analogous benzene derivatives, this is typically achieved through slow evaporation of a saturated solution in an appropriate solvent.
-
Crystallization: The purified compound is dissolved in a suitable solvent (e.g., ethanol, hexane, or a mixture) to form a saturated or near-saturated solution. The solution is then allowed to evaporate slowly at room temperature, or through controlled cooling, to promote the growth of single crystals.
-
Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques.
Structural Analysis Workflow
The following diagram illustrates the workflow for the structural analysis of this compound, integrating experimental and computational approaches.
Caption: Workflow for the structural analysis of this compound.
Comparative Analysis of Analytical Techniques
The determination of a molecule's crystal structure is a multi-faceted process. The diagram below compares the information derived from different analytical techniques.
Caption: Comparison of structural information from different analytical techniques.
References
A Comparative Benchmarking Guide to the Synthesis of 1,4-Bis(chlorodifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for 1,4-bis(chlorodifluoromethyl)benzene, a valuable building block in pharmaceutical and materials science. The primary synthesis route, involving the partial fluorination of 1,4-bis(trichloromethyl)benzene, is benchmarked against modern alternative strategies for the introduction of chlorodifluoromethyl and difluoromethyl groups onto an aromatic nucleus. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.
Executive Summary
The synthesis of this compound is most prominently achieved through a two-step process starting from p-xylene. This established method involves the radical photochlorination of p-xylene to yield 1,4-bis(trichloromethyl)benzene, followed by a selective partial fluorination. This benchmark synthesis is compared with contemporary methods such as radical chlorodifluoromethylation and palladium-catalyzed difluoromethylation, which offer alternative pathways to related difluoromethylated aromatic compounds.
Data Presentation: Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Benchmark Synthesis: Partial Fluorination | 1,4-Bis(trichloromethyl)benzene | Anhydrous HF, 1,2-dichloroethane | This compound | 79 | High | Established method, good yield. | Use of highly corrosive and toxic anhydrous HF. |
| Alternative 1: Radical Chlorodifluoromethylation | Benzene | Chlorodifluoroacetic anhydride, Ru(bpy)₃Cl₂ | Chlorodifluoromethylbenzene | 78 | High | Mild photochemical conditions, good functional group tolerance. | Primarily demonstrated for monofunctionalization; requires specialized photochemical setup. |
| Alternative 2: Palladium-Catalyzed Difluoromethylation | Arylboronic acids/esters | ClCF₂H, Palladium catalyst | Difluoromethylated arenes | High | High | Broad substrate scope, high efficiency. | Requires synthesis of organometallic precursors; use of expensive palladium catalyst. |
| Alternative 3: Deoxofluorination | Terephthalaldehyde | Sulfur tetrafluoride, HF | 1,4-Bis(difluoromethyl)benzene | Very High | High | Excellent yield and purity for the difluoromethyl analogue. | Produces the difluoromethyl instead of the chlorodifluoromethyl analogue; SF₄ is a hazardous reagent. |
Experimental Protocols
Benchmark Synthesis: Partial Fluorination of 1,4-Bis(trichloromethyl)benzene
Step 1: Synthesis of 1,4-Bis(trichloromethyl)benzene
This precursor is synthesized via the photochlorination of p-xylene.[1][2] The reaction is typically carried out by bubbling chlorine gas through p-xylene in the presence of a radical initiator, such as UV light, at an elevated temperature (150-170 °C).[3] The reaction proceeds until the desired degree of chlorination is achieved, yielding 1,4-bis(trichloromethyl)benzene as a white solid.
Step 2: Synthesis of this compound
The selective, high-yield partial fluorination of 1,4-bis(trichloromethyl)benzene is accomplished by reacting it with anhydrous hydrogen fluoride (HF).[4] A slurry of 1,4-bis(trichloromethyl)benzene in an inert solvent, such as 1,2-dichloroethane, is treated with anhydrous HF.[4] The reaction mixture is warmed to effect the fluorine-chlorine exchange. This method has been reported to yield this compound in 79% yield.[4]
Alternative Method 1: Radical Chlorodifluoromethylation of Arenes
This method utilizes chlorodifluoroacetic anhydride as a source of the chlorodifluoromethyl radical under mild photochemical conditions.[5] In a typical procedure, a solution of the arene (e.g., benzene), chlorodifluoroacetic anhydride, and a photocatalyst (e.g., Ru(bpy)₃Cl₂) in a suitable solvent is irradiated with visible light. This process generates the electrophilic chlorodifluoromethyl radical, which then adds to the aromatic ring. For the reaction with benzene, chlorodifluoromethylbenzene was obtained in 78% yield as determined by ¹⁹F NMR.[6]
Alternative Method 2: Palladium-Catalyzed Difluoromethylation of Arylboronic Acids
This approach involves the palladium-catalyzed cross-coupling of an arylboronic acid or ester with a difluoromethyl source, such as chlorodifluoromethane (ClCF₂H).[7] This method provides a direct route to difluoromethylated arenes with high efficiency and a broad substrate scope.[7] The reaction is catalyzed by a palladium complex and typically proceeds under mild conditions.
Alternative Method 3: Deoxofluorination of Terephthalaldehyde
This synthesis yields the closely related 1,4-bis(difluoromethyl)benzene. Terephthalaldehyde is treated with sulfur tetrafluoride (SF₄) in a solvent of hydrogen fluoride (HF) at subambient temperatures and near ambient pressures.[8] This deoxofluorination reaction proceeds in very high yield and purity.[8]
Mandatory Visualizations
Caption: Benchmark synthesis pathway for this compound.
Caption: Alternative synthetic strategies for related difluoromethylated arenes.
Caption: Experimental workflow for the benchmark synthesis.
References
- 1. CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology - Google Patents [patents.google.com]
- 2. 1,4-Bis(trichloromethyl)benzene [drugfuture.com]
- 3. EP0534412A2 - Process for the production of 4-chloro-trichloro-methyl benzene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)arene Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. EP0970938A1 - Preparation of 1,4-bis-(difluoromethyl)benzene - Google Patents [patents.google.com]
Comparative Analysis of Insecticidal Activity: A Focus on Alternatives to 1,4-Bis(chlorodifluoromethyl)benzene Derivatives
A comprehensive review of the insecticidal activity of 1,4-Bis(chlorodifluoromethyl)benzene derivatives could not be conducted due to the absence of publicly available scientific literature and experimental data on this specific class of compounds. This guide, therefore, presents a comparative analysis of established alternative insecticides, primarily focusing on the diamide class of chemicals, which are widely recognized for their efficacy against key lepidopteran pests such as the Diamondback Moth (Plutella xylostella) and the Oriental Armyworm (Mythimna separata).
This publication aims to provide researchers, scientists, and drug development professionals with a consolidated resource on the performance of these alternative insecticides, supported by experimental data. The following sections detail the insecticidal efficacy of these compounds, the experimental protocols for their evaluation, and their mechanism of action.
Data Presentation: Comparative Efficacy of Alternative Insecticides
The insecticidal activity of various chemical compounds against Plutella xylostella and Mythimna separata is summarized below. The data is presented as the median lethal concentration (LC50), which is the concentration of the insecticide that is lethal to 50% of the test population. Lower LC50 values indicate higher toxicity.
Table 1: Comparative Toxicity of Various Insecticides to Third Instar Larvae of Plutella xylostella
| Insecticide Class | Active Ingredient | LC50 (% concentration) | Reference |
| Diamide | Chlorantraniliprole | 0.000275 - 0.00037 | [1] |
| Diamide | Flubendiamide | 0.00050 - 0.00062 | [1] |
| Spinosyn | Spinosad | 0.00486 - 0.00541 | [1] |
| Organophosphate | Quinalphos | 3.30209 - 3.66899 | [1] |
| Pyrethroid | Fenvalerate | 3.76072 - 4.12462 | [1] |
| Avermectin | Emamectin Benzoate | Not specified as % | [2][3] |
| Oxadiazine | Indoxacarb | Not specified as % | [4] |
| Benzoylurea | Lufenuron | Not specified as % | [2][3] |
Table 2: Comparative Toxicity of Various Insecticides to Larvae of Mythimna separata
| Insecticide Class | Active Ingredient | LC50 (mg/L) | Exposure Time (h) | Reference |
| Diamide | Chlorantraniliprole | 1.336 | 72 | [5] |
| Diamide | Chlorantraniliprole | 3.127 | 48 | [5] |
| Diamide | Chlorantraniliprole | 17.615 | 24 | [5] |
| Phenylpyrazole Derivative | Compound IIIf | - (43% mortality at 0.1 mg/L) | Not Specified | [6][7][8][9] |
| Benzenesulfonamide Derivative | Compound B2.5 | 0.235 mg/ml | 24 | [10] |
| Botanical | Chlorogenic Acid | 26.29 mg/mL | Not Specified | [11] |
Experimental Protocols
The data presented in the tables above are typically generated using standardized bioassay procedures. The following are detailed methodologies for key experiments cited.
Leaf-Dip Bioassay for Plutella xylostella
This method is widely used to determine the contact and ingestion toxicity of insecticides to leaf-eating insects.[12][13][14]
1. Insect Rearing:
-
A susceptible laboratory strain of P. xylostella is used as a reference.
-
Larvae are reared on untreated host plant leaves, such as cabbage or cauliflower, in insect-proof containers.[12]
-
Rearing conditions are maintained at approximately 25°C, 60% relative humidity, and a 16:8 hour (light:dark) photoperiod.[12]
-
Second or third instar larvae are selected for the bioassay.
2. Preparation of Insecticide Solutions:
-
A stock solution of the test insecticide is prepared in an appropriate solvent (e.g., acetone).
-
A series of dilutions are made from the stock solution using distilled water containing a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.
3. Bioassay Procedure:
-
Fresh, untreated host plant leaves (e.g., cabbage leaf discs) are dipped into the respective insecticide dilutions for 10-20 seconds with gentle agitation.[13]
-
Control leaves are dipped in a solution containing only the solvent and surfactant.
-
The treated leaves are allowed to air-dry on a paper towel.
-
Once dry, the leaves are placed in individual Petri dishes or ventilated containers.
-
A specific number of larvae (e.g., 10-20) are introduced into each container.
-
The containers are maintained under the same controlled conditions as for rearing.
4. Data Collection and Analysis:
-
Larval mortality is assessed at specific time intervals, typically 48 to 96 hours after exposure.[13] For diamide insecticides, a 96-hour assessment is common.
-
Larvae are considered dead if they do not move when prodded with a fine brush.
-
The mortality data is corrected for control mortality using Abbott's formula.
-
The corrected mortality data is then subjected to probit analysis to determine the LC50 value.
Topical Application Bioassay for Mythimna separata
This method is used to determine the direct contact toxicity of an insecticide.[15][16][17][18]
1. Insect Rearing:
-
Mythimna separata larvae are reared on an artificial diet or fresh host plant leaves under controlled laboratory conditions.
2. Preparation of Insecticide Solutions:
-
Serial dilutions of the insecticide are prepared in a volatile solvent like acetone.
3. Bioassay Procedure:
-
Third or fourth instar larvae of a uniform size and weight are selected.
-
A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each larva.[18]
-
Control larvae are treated with the solvent only.
-
After application, the larvae are transferred to individual containers with a fresh, untreated food source.
4. Data Collection and Analysis:
-
Mortality is recorded at 24, 48, and 72-hour intervals.
-
The LC50 values are calculated using probit analysis.
Mandatory Visualization
Signaling Pathway of Diamide Insecticides
Diamide insecticides, such as chlorantraniliprole and flubendiamide, exert their insecticidal effect by targeting the insect's ryanodine receptor (RyR).[19][20][21][22] This receptor is a ligand-gated calcium channel located on the sarcoplasmic reticulum of muscle cells.
References
- 1. connectjournals.com [connectjournals.com]
- 2. ijpab.com [ijpab.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. benchchem.com [benchchem.com]
- 13. irac-online.org [irac-online.org]
- 14. journals.co.za [journals.co.za]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Topical bioassay | LITE [lite.lstmed.ac.uk]
- 19. rupress.org [rupress.org]
- 20. researchgate.net [researchgate.net]
- 21. Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of 1,4-Bis(chlorodifluoromethyl)benzene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers derived from 1,4-bis(chlorodifluoromethyl)benzene represent a specialized class of fluorinated polymers engineered for high-performance applications. The incorporation of the chlorodifluoromethyl (-CF2Cl) group onto a rigid benzene backbone imparts a unique combination of thermal stability, chemical resistance, and desirable dielectric properties. This guide provides an objective comparison of the performance of polymers based on this compound with commercially significant high-performance polymers, including Polytetrafluoroethylene (PTFE), Poly(vinylidene fluoride) (PVDF), and Poly(ether ether ketone) (PEEK).
The following sections present a comparative analysis of their key performance attributes, supported by representative experimental data from the scientific literature. Detailed experimental protocols for the characterization techniques are also provided to facilitate reproducible research and evaluation.
Performance Data Comparison
The following tables summarize the key thermal, mechanical, and electrical properties of this compound-based polymers in comparison to PTFE, PVDF, and PEEK. It is important to note that the properties of polymers derived from this compound can vary depending on the specific polymer architecture (e.g., polyimide, poly(arylene ether)). The data presented for these polymers are representative values for high-performance fluorinated polymers with similar structural motifs.
Table 1: Thermal Properties
| Property | This compound-Based Polymer (Representative Fluorinated Poly(aryl ether)) | PTFE | PEEK | Test Method |
| Decomposition Temperature (Td5%, °C in N2) | 427–555[1] | ~550 | ~580 | TGA |
| Glass Transition Temperature (Tg, °C) | 178–226[1] | ~120 | 143 | DSC |
| Melting Temperature (Tm, °C) | Amorphous | 327 | 343 | DSC |
| Char Yield at 800°C in N2 (%) | High | Low | High | TGA |
Table 2: Mechanical Properties
| Property | This compound-Based Polymer (Representative Fluorinated Polyimide) | PTFE | PEEK | Test Method |
| Tensile Strength (MPa) | 92–145[2] | 20-30 | 90-100 | ASTM D638 |
| Tensile Modulus (GPa) | 2.0–3.3[3] | 0.5 | 3.6 | ASTM D638 |
| Elongation at Break (%) | 5–18[3] | 200-400 | 50 | ASTM D638 |
Table 3: Electrical and Physical Properties
| Property | This compound-Based Polymer (Representative Fluorinated Poly(aryl ether)) | PTFE | PEEK | Test Method |
| Dielectric Constant (10 GHz) | 2.11–2.24[4] | 2.1 | 3.2-3.3 | ASTM D150 |
| Dielectric Loss (10 GHz) | 0.0021–0.0031[4] | <0.0002 | 0.003 | ASTM D150 |
| Water Absorption (%) | <0.01 - 0.87[1][4] | <0.01 | 0.5 | ASTM D570 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of Fluorinated Poly(arylene ether)s
A representative synthesis of fluorinated poly(arylene ether)s involves a nucleophilic aromatic substitution reaction.[1]
-
Materials : this compound, a bisphenol monomer (e.g., 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl), potassium carbonate (K2CO3), N,N-dimethylacetamide (DMAc), and toluene.
-
Procedure :
-
To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, the bisphenol monomer, this compound, K2CO3, DMAc, and toluene are added.
-
The mixture is heated to reflux to azeotropically remove water.
-
After the removal of water, the toluene is distilled off, and the reaction mixture is heated to a higher temperature (e.g., 160-180 °C) and stirred for several hours under a nitrogen atmosphere.
-
The resulting viscous solution is cooled to room temperature and precipitated in a non-solvent like methanol or ethanol.
-
The precipitated polymer is filtered, washed thoroughly with deionized water and methanol, and dried in a vacuum oven.
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA)
-
Objective : To evaluate the thermal stability of the polymers.
-
Methodology : A sample of 5-10 mg is placed in a platinum pan and heated from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The weight loss of the sample is recorded as a function of temperature. The 5% weight loss temperature (Td5%) is determined from the resulting TGA curve.
-
-
Differential Scanning Calorimetry (DSC)
-
Objective : To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Methodology : A sample of 5-10 mg is sealed in an aluminum pan. The sample is heated to a temperature above its expected Tg or Tm at a heating rate of 10 °C/min, then cooled rapidly, and reheated at the same rate. The Tg is determined from the midpoint of the transition in the second heating scan.
-
Mechanical Testing
-
Tensile Properties
-
Objective : To measure the tensile strength, tensile modulus, and elongation at break.
-
Methodology : Polymer films are cast from a solution (e.g., in DMAc) onto a glass plate and dried. The films are cut into dumbbell-shaped specimens according to ASTM D638 standard. The tensile tests are performed on a universal testing machine at a specified crosshead speed (e.g., 5 mm/min).
-
Dielectric Analysis
-
Dielectric Constant and Loss
-
Objective : To determine the dielectric properties of the polymer films.
-
Methodology : Polymer films of a specific thickness are coated with gold or aluminum electrodes on both sides by sputtering. The dielectric constant and dielectric loss are measured using a dielectric analyzer or an impedance analyzer over a range of frequencies (e.g., 1 MHz to 10 GHz) at room temperature.
-
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and characterization of this compound-based polymers.
Logical Relationship of Properties
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 1,4-Bis(chlorodifluoromethyl)benzene
This guide presents a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantitative analysis of 1,4-Bis(chlorodifluoromethyl)benzene. While specific cross-validation data for this compound is not extensively available in published literature, this document provides a framework for such a comparison, outlining hypothetical experimental protocols and performance characteristics based on established analytical principles for similar halogenated aromatic compounds.
The cross-validation of analytical methods is a critical process in scientific research and drug development, ensuring the consistency and reliability of data when different analytical techniques are employed. This process is essential when transferring methods between laboratories or when a new method is introduced to replace an existing one.
Data Presentation: A Comparative Overview
The following tables summarize the hypothetical key performance parameters of the two analytical methods for the quantification of this compound.
Table 1: Comparison of Method Validation Parameters
| Parameter | GC-MS Method | HPLC-UV Method |
| Linearity (r²) | ≥ 0.998 | ≥ 0.997 |
| Linear Range | 1 - 1000 ng/mL | 10 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 10 ng/mL |
| Intra-day Precision (%RSD) | < 6% | < 8% |
| Inter-day Precision (%RSD) | < 9% | < 11% |
| Accuracy (%RE) | ± 12% | ± 15% |
| Mean Recovery | 91.5% | 88.2% |
Table 2: Cross-Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Correlation of Results | Correlation coefficient (r) ≥ 0.95 |
| Mean Difference | Within ± 20% |
| Incurred Sample Reanalysis | At least 67% of samples within ± 20% of the original value |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation:
-
To 1 mL of the sample matrix (e.g., plasma, environmental water), add an appropriate internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent such as hexane or dichloromethane.
-
Vortex the mixture for 2 minutes and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of solvent compatible with the GC injection system.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
-
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a versatile and widely used technique for the separation and quantification of a broad range of compounds.
-
Sample Preparation:
-
To 1 mL of the sample matrix, add an appropriate internal standard.
-
Perform protein precipitation by adding 3 mL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the mobile phase and inject it into the HPLC system.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV detector.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Mandatory Visualization
Caption: Workflow for the cross-validation of two analytical methods.
Safety Operating Guide
Safe Disposal of 1,4-Bis(chlorodifluoromethyl)benzene: A Step-by-Step Guide
Proper disposal of 1,4-Bis(chlorodifluoromethyl)benzene is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, in accordance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[2]
-
Clothing: Wear protective clothing to prevent skin contact.[2]
-
Respiratory Protection: In poorly ventilated areas, use a NIOSH/MSHA-approved respirator.[3]
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood.[2][3]
-
Avoid breathing vapors, mist, or gas.[2]
-
Prevent contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[2]
-
Use non-sparking tools and take precautionary measures against static discharge.[2][4]
Chemical Properties and Data
A summary of key quantitative data for this compound is provided in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₈H₄Cl₂F₄ |
| Molecular Weight | 247.01 g/mol [1] |
| Physical State | Liquid[2] |
| Color | Colorless[2] |
| Melting Point | 12 °C[2] |
| Boiling Point | 181.85 °C (at 1 atm)[2] |
Step-by-Step Disposal Protocol
The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration.[2] Under no circumstances should this chemical be discharged into sewer systems or the environment.[2][3]
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials in a suitable, clearly labeled, and closed container.[2]
-
Store the waste container in a well-ventilated, locked area away from incompatible materials.[2]
2. Disposal of Liquid Waste:
-
The preferred method of disposal is to send the chemical to a licensed chemical destruction facility.[2]
-
An alternative is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[2]
3. Disposal of Contaminated Materials:
-
Packaging: Containers that held the chemical should be triple-rinsed. The rinsed containers can then be recycled, reconditioned, or punctured to render them unusable and disposed of in a sanitary landfill.[2]
-
Combustible Packaging: For packaging materials that are combustible, controlled incineration with flue gas scrubbing is a viable disposal option.[2]
-
Spill Residues: Any materials used to clean up spills of this compound should be collected and placed in a sealed container for disposal as hazardous waste.[5]
4. Accidental Release Management:
-
In the event of a spill, evacuate the area and remove all sources of ignition.[2]
-
Ventilate the area and wear appropriate PPE.
-
Contain the spill using inert absorbent materials.
-
Collect the absorbed material using spark-proof tools and place it in a suitable container for disposal.[2][4]
-
Do not allow the spill to enter drains or waterways.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1,4-Bis(chlorodifluoromethyl)benzene
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1,4-Bis(chlorodifluoromethyl)benzene, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and mitigate risks associated with this halogenated aromatic compound.
I. Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.[1] It is critical to inspect all PPE for integrity before each use.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face Protection | Chemical safety goggles with side-shields (conforming to EN 166(EU) or NIOSH (US) standards) and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Skin and Body Protection | Chemical-resistant lab coat or apron. Flame-retardant and impervious clothing should be worn.[1] | Prevents skin contact which can lead to irritation. |
| Hand Protection | Chemical-impermeable gloves. While specific breakthrough time data for this compound is not readily available, a conservative approach is recommended. For incidental contact, nitrile gloves may be used, but for prolonged handling, more robust gloves such as Viton® or a double layer of gloves should be considered.[1] Always consult the glove manufacturer's resistance guide for specific chemicals. | Protects hands from direct contact with the chemical. |
| Respiratory Protection | All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. For major spills or emergencies, a self-contained breathing apparatus (SCBA) is required. | Minimizes the inhalation of vapors which may cause respiratory tract irritation.[2] |
II. Experimental Workflow and Handling Protocol
Adherence to a strict experimental protocol is essential for the safe handling of this compound. The following diagram and steps outline the standard operating procedure.
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[1]
-
Put on all required personal protective equipment as detailed in the table above.
-
Ensure the chemical fume hood is functioning correctly and the work area is clean and free of clutter.
-
-
Handling:
-
Conduct all manipulations of the chemical, including weighing and transferring, inside a certified chemical fume hood.
-
Use appropriate and clean laboratory equipment to handle the chemical.
-
Keep the container tightly closed when not in use.[1]
-
-
Storage:
III. Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
Waste Segregation and Collection:
-
Halogenated Waste: All waste containing this compound must be segregated as halogenated organic waste.
-
Waste Containers: Use designated, clearly labeled, and leak-proof containers for waste collection. The container must be kept closed when not in use.
-
Contaminated Materials: Any materials such as gloves, absorbent pads, and disposable labware that come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.
Disposal Procedure:
-
Collection: Collect all waste in a suitable, sealed container.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1] Do not discharge this chemical into sewers or the environment.[1]
IV. Emergency Procedures
In the event of an emergency, follow these procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For a large spill, evacuate the area and contact your institution's emergency response team. Ensure adequate ventilation and eliminate all ignition sources.[1]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
